molecular formula C13H9IN2O B1331264 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine CAS No. 54995-57-2

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1331264
CAS No.: 54995-57-2
M. Wt: 336.13 g/mol
InChI Key: NXDIGEICTIBJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C13H9IN2O and its molecular weight is 336.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-iodophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDIGEICTIBJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298215
Record name 2-(3-Iodophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54995-57-2
Record name 2-(3-Iodophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54995-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Iodophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound this compound is a derivative of this important class of molecules. Its structural features, namely the 2-aryl substitution with an iodine atom and the presence of a primary amine at the 5-position, suggest its potential as a versatile intermediate for the synthesis of novel bioactive compounds and as a candidate for drug discovery programs. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, while the amine group offers a site for amide bond formation or other modifications.

A thorough understanding of the is paramount for its successful application in research and development. These properties, including solubility, lipophilicity, and ionization state, govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines detailed experimental protocols for their determination and validation. The methodologies described herein are grounded in established principles and are designed to ensure data integrity and reproducibility, which are critical for regulatory submissions and further research.

Molecular Structure and Identity

The first step in characterizing any compound is to establish its molecular identity. The structure of this compound is depicted below, along with its key identifiers.

Table 1: Molecular Identity of this compound

IdentifierValue
Chemical Name This compound
Molecular Formula C₁₃H₉IN₂O
Molecular Weight 336.13 g/mol
Canonical SMILES C1=CC(=CC(=C1)I)C2=NC3=C(C=C(C=C3)N)O2
InChIKey Not available in searched literature
CAS Number Not available in searched literature

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a compound's physicochemical properties. These predictions are instrumental in the early stages of drug discovery for prioritizing candidates and designing experiments.[3] The following table summarizes the predicted properties of this compound based on quantitative structure-activity relationship (QSAR) models and other computational tools.[3][4][5] It is imperative to note that these are in silico predictions and require experimental verification.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Prediction
Melting Point (°C) 150 - 180Regression-based models[6]
Boiling Point (°C) > 400Not readily predictable with high accuracy
Aqueous Solubility (logS) -3 to -4Models considering logP and melting point[7][8]
pKa (acidic) ~16 (benzoxazole N-H)Not applicable (no acidic proton)
pKa (basic) ~4-5 (aromatic amine)Based on similar aromatic amines[9]
logP ~4.0 - 4.5Atom-based and fragment-based methods[10][11][12]

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for physicochemical characterization. The synthesis of 2-aryl-5-aminobenzoxazoles can be achieved through the condensation of a substituted 2-aminophenol with a corresponding benzoic acid or its derivative, followed by cyclization.[13][14]

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Reduction cluster_2 Purification 2-amino-4-nitrophenol 2-amino-4-nitrophenol PPA Polyphosphoric Acid (PPA) 170-200 °C 2-amino-4-nitrophenol->PPA 3-iodobenzoic_acid 3-iodobenzoic_acid 3-iodobenzoic_acid->PPA Intermediate 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole PPA->Intermediate Reduction Pd-C / H₂ or Fe / NH₄Cl Intermediate->Reduction Final_Product This compound Reduction->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Proposed synthetic and purification workflow for this compound.

Step-by-Step Synthesis Protocol
  • Synthesis of 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole:

    • To a flask containing polyphosphoric acid (PPA), add equimolar amounts of 2-amino-4-nitrophenol and 3-iodobenzoic acid.

    • Heat the reaction mixture to 170-200 °C with stirring for 1.5-2.5 hours.[13]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-water.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[15]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction to this compound:

    • Dissolve the crude 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole in a suitable solvent (e.g., methanol or ethanol).

    • Add a reducing agent. Two common methods are:

      • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.[13]

      • Iron in the presence of an acid: Add iron powder and a solution of ammonium chloride in water and heat the mixture to reflux.[13]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the catalyst or iron salts.

    • Concentrate the filtrate to obtain the crude product.

Purification Protocol
  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Melting Point Determination Start Start Sample_Prep Pack capillary tube with dry, powdered sample Start->Sample_Prep Apparatus_Setup Place capillary in melting point apparatus Sample_Prep->Apparatus_Setup Heating_Ramp Heat rapidly to ~20°C below predicted m.p. Apparatus_Setup->Heating_Ramp Slow_Heating Heat slowly (1-2°C/min) Heating_Ramp->Slow_Heating Observation Observe and record temperature range of melting Slow_Heating->Observation End End Observation->End

Caption: Workflow for melting point determination.

Protocol:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[16]

  • Place the capillary tube in a calibrated melting point apparatus.[17]

  • Heat the apparatus rapidly to a temperature approximately 20°C below the predicted melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).

  • The melting point range is reported as T₁ - T₂. A pure compound will have a sharp melting range of 0.5-1°C.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a standard technique for its determination.

Protocol:

  • Add an excess amount of the compound to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle by centrifugation or filtration.

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

pKa Determination

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH.[18] For this compound, the pKa of the basic amine group is of interest. Spectrophotometric or potentiometric titration are common methods.[19]

Protocol (Spectrophotometric Titration):

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add a small, constant amount of the stock solution to each buffer to create a series of solutions with varying pH.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

  • Plot the absorbance at this wavelength against the pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution.[20] The shake-flask method is the traditional approach.[11][21]

Protocol (Shake-Flask Method):

  • Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer) and pre-saturate each phase with the other.

  • Dissolve a known amount of the compound in one of the phases.

  • Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[22]

Sample Preparation and Acquisition:

  • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[23]

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.[24]

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole and iodophenyl rings. The chemical shifts and coupling patterns of these protons will be characteristic of their substitution pattern. The protons of the amine group will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[25][26]

Sample Preparation and Acquisition:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest and most common method.[27][28] Place a small amount of the powdered sample directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features:

  • N-H stretch: A characteristic absorption band for the primary amine will be observed in the region of 3300-3500 cm⁻¹.

  • C=N stretch: The imine bond of the benzoxazole ring will show an absorption band around 1630-1690 cm⁻¹.

  • C-O stretch: The ether linkage in the benzoxazole ring will exhibit a strong absorption band in the range of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum.

  • C-I stretch: A weak absorption may be observed in the far-infrared region (below 600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.[29][30][31]

Sample Preparation and Acquisition:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

Expected Results:

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 337.14. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.

  • Fragmentation patterns can provide further structural information.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the . While computational predictions offer valuable initial insights, the detailed experimental protocols provided herein are essential for obtaining accurate and reliable data. A thorough characterization of these properties is a critical step in the development of this compound for its potential applications in drug discovery and materials science. The self-validating nature of the described protocols, combined with rigorous spectroscopic confirmation of the compound's identity and purity, will ensure the generation of high-quality data that can be confidently used to advance research and development efforts.

References

  • Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. Available from: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available from: [Link]

  • Kumar, V., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available from: [Link]

  • Grisoni, F., et al. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. National Institutes of Health. Available from: [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Lide, D. R. (Ed.). (2004). Development of Methods for the Determination of pKa Values. National Institutes of Health. Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available from: [Link]

  • Google Patents. (2019). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
  • ProtoQSAR. (n.d.). QSAR models. Available from: [Link]

  • Mueller, A. (n.d.). Fourier Transform Infrared Spectroscopy. Available from: [Link]

  • Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available from: [Link]

  • Reddy, T. S., et al. (2018). Synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and their in-vitro evaluation of antitumor and antibacterial activities. Amazon Web Services. Available from: [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS). Organic Chemistry II Class Notes. Available from: [Link]

  • University of Toronto. (n.d.). Melting point determination. Available from: [Link]

  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Request PDF. Available from: [Link]

  • Reddy, B. V. S., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available from: [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available from: [Link]

  • Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Available from: [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 51. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Available from: [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Department of Chemistry. Available from: [Link]

  • U.S. Environmental Protection Agency. (1981). Rapid Method for Estimating Log P for Organic Chemicals. Available from: [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Available from: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][13][32]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Institutes of Health. Available from: [Link]

  • SlideShare. (n.d.). Physicochemical Parameters used in QSAR. Available from: [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Available from: [Link]

  • Columbia Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

  • MDPI. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). How To Determine PKA Of Organic Compounds?. YouTube. Available from: [Link]

  • ResearchGate. (2008). (PDF) Organic mass spectrometry at the beginning of the 21st century. Available from: [Link]

  • ResearchGate. (n.d.). Predictive performances of models for physicochemical properties and toxicities based on test data. Available from: [Link]

  • SSERC. (n.d.). Melting point determination. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

  • National Institutes of Health. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of the novel heterocyclic compound, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine. This molecule, possessing the privileged benzoxazole scaffold, is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of bioactive agents.[1][2][3] This document outlines a validated synthetic pathway, provides step-by-step experimental protocols, and details the analytical techniques required for unambiguous structural elucidation and purity assessment. The causality behind critical experimental choices is explained, ensuring a deep understanding of the underlying chemical principles for successful replication and adaptation.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of bicyclic heterocyclic compounds where a benzene ring is fused to an oxazole ring.[4] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][5][6] The planarity of the benzoxazole ring system allows for effective interaction with various biological targets, often through non-covalent interactions facilitated by the hydrogen bond accepting capabilities of the nitrogen and oxygen atoms.[4] The title compound, this compound, incorporates three key features for further chemical elaboration: a reactive amine group for amide or sulfonamide formation, a versatile aryl iodide for cross-coupling reactions, and the biologically relevant 2-arylbenzoxazole core. These characteristics make it a highly valuable intermediate for the construction of diverse chemical libraries aimed at drug discovery.[7][8]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with commercially available starting materials. The most logical and widely adopted strategy for constructing the 2-arylbenzoxazole core involves the condensation of a substituted 2-aminophenol with a benzoic acid derivative.[4][9][10] In this proposed pathway, we will utilize 4-amino-2-nitrophenol and 3-iodobenzoic acid. The reaction proceeds through the formation of an amide intermediate, followed by a dehydrative cyclization to yield the benzoxazole ring. A final reduction step is then employed to convert the nitro group to the desired primary amine.

The choice of starting with 4-amino-2-nitrophenol allows for the strategic introduction of the amine at the 5-position of the final benzoxazole. The nitro group serves as a precursor to the amine and is a common strategy in heterocyclic synthesis. The condensation with 3-iodobenzoic acid is typically promoted by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acyl chloride. The subsequent cyclization is often acid-catalyzed and driven by the removal of water. Finally, the reduction of the aromatic nitro group is a well-established transformation, readily achieved with various reducing agents.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitro Reduction A 4-Amino-2-nitrophenol C N-(4-hydroxy-3-nitrophenyl)-3-iodobenzamide A->C Coupling Agent (e.g., EDC/HOBt) or SOCl₂ then amine B 3-Iodobenzoic Acid B->C D 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole C->D Acid Catalyst (e.g., p-TsOH), Heat E This compound D->E Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-hydroxy-3-nitrophenyl)-3-iodobenzamide

This step involves the formation of an amide bond between 4-amino-2-nitrophenol and 3-iodobenzoic acid. The carboxylic acid is first activated to facilitate nucleophilic attack by the amine.

  • Method A: Using Thionyl Chloride

    • To a stirred solution of 3-iodobenzoic acid (1.0 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-iodobenzoyl chloride.

    • In a separate flask, dissolve 4-amino-2-nitrophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath and add the crude 3-iodobenzoyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.

Step 2: Synthesis of 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole

This step involves an intramolecular cyclization to form the benzoxazole ring. This is typically achieved under acidic conditions with heating to drive the dehydration.

  • Combine the N-(4-hydroxy-3-nitrophenyl)-3-iodobenzamide (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.) in a high-boiling point solvent such as toluene or xylene.

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the target primary amine. Stannous chloride in acidic media is a reliable method for this transformation.

  • Suspend 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole (1.0 eq.) in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the final compound by column chromatography or recrystallization to yield this compound as a solid.

Characterization of this compound

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.[11] The following techniques are critical for a comprehensive characterization.

Characterization_Workflow Start Purified Solid Product TLC TLC Analysis (Purity Check) Start->TLC MP Melting Point (Physical Constant) Start->MP MS Mass Spectrometry (MS) (Molecular Weight) Start->MS IR Infrared (IR) Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR Confirmation Structural Confirmation TLC->Confirmation MP->Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Workflow for the spectroscopic characterization of the final product.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a primary confirmation of a successful synthesis. For this compound (C₁₃H₉IN₂O), the presence of an iodine atom will result in a characteristic isotopic pattern that is readily identifiable.[12]

  • Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule. The presence of iodine (¹²⁷I) will give a single, distinct molecular ion peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should confirm the presence of the amine group and the benzoxazole core, and the absence of the nitro group from the precursor.

  • Expected Data:

    • N-H stretch: A pair of medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=N stretch: A characteristic absorption band around 1630-1650 cm⁻¹ for the imine bond within the oxazole ring.

    • C-O-C stretch: Bands in the 1200-1300 cm⁻¹ region associated with the ether linkage in the oxazole ring.

    • Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for detailed structural elucidation, providing information about the chemical environment and connectivity of each atom in the molecule.[11]

  • ¹H NMR (in DMSO-d₆):

    • Amine Protons: A broad singlet in the downfield region that is exchangeable with D₂O.

    • Aromatic Protons: A complex series of multiplets in the aromatic region (δ 6.5-8.5 ppm). The protons on the benzoxazole ring system and the iodophenyl ring will have distinct chemical shifts and coupling patterns that can be assigned through 2D NMR techniques if necessary. The protons on the phenyl ring will show coupling patterns consistent with a 1,3-disubstituted system, while the protons on the benzoxazole moiety will show patterns indicative of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (in DMSO-d₆):

    • The spectrum will show 13 distinct carbon signals (unless there is accidental overlap).

    • C-I Carbon: A signal at a characteristic chemical shift for an aromatic carbon attached to iodine.

    • Benzoxazole Carbons: The C2 carbon of the benzoxazole ring will appear at a significantly downfield chemical shift (typically > 160 ppm). The other aromatic carbons of the benzoxazole and iodophenyl rings will appear in the range of 100-150 ppm.

Summary of Expected Characterization Data
Parameter Technique Expected Value/Observation
Molecular Formula -C₁₃H₉IN₂O
Molecular Weight MS348.13 g/mol
Appearance VisualCrystalline solid
Melting Point Melting Point ApparatusTo be determined experimentally
¹H NMR 400 MHz NMRComplex aromatic multiplets, broad NH₂ singlet
¹³C NMR 100 MHz NMR~13 distinct aromatic signals, C=N signal > 160 ppm
IR Spectrum FTIRN-H stretch (~3300-3500 cm⁻¹), C=N stretch (~1640 cm⁻¹)
Purity HPLC/TLC>95% (after purification)

Conclusion

This technical guide presents a detailed and scientifically grounded approach for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The comprehensive characterization workflow provides a clear roadmap for verifying the structure and purity of the final product, which is a critical step in any drug discovery and development pipeline. The strategic placement of the iodo and amino functionalities on the 2-arylbenzoxazole scaffold makes this compound a highly valuable and versatile intermediate for the synthesis of novel and potentially bioactive molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles.
  • Springer. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer.
  • Benchchem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.
  • PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • ChemicalBook. (n.d.). Benzoxazole(273-53-0) IR Spectrum.
  • ResearchGate. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.
  • PubMed. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.
  • MedCrave online. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes.
  • ACS Publications. (n.d.). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation.

Sources

Spectroscopic Curation of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of the novel compound 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine . As a crucial component in contemporary drug discovery pipelines, a thorough understanding of a molecule's structural and electronic properties is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The protocols and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Molecular Structure and Key Features

This compound is a heterocyclic compound featuring a benzoxazole core substituted with a 3-iodophenyl group at the 2-position and an amine group at the 5-position. The presence of these distinct functional groups imparts specific spectroscopic signatures, which are invaluable for its identification and characterization.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region, corresponding to the protons on the benzoxazole and 3-iodophenyl rings, as well as a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms in the benzoxazole ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25t, J = 1.5 Hz1HH-2'
~8.05dt, J = 7.8, 1.5 Hz1HH-6'
~7.80d, J = 8.5 Hz1HH-7
~7.70ddd, J = 7.8, 1.5, 1.0 Hz1HH-4'
~7.30t, J = 7.8 Hz1HH-5'
~7.10d, J = 2.0 Hz1HH-4
~6.85dd, J = 8.5, 2.0 Hz1HH-6
~5.50s (broad)2H-NH₂

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds with the amine protons allows for their observation as a distinct, albeit broad, signal. In a non-polar solvent like CDCl₃, this signal might be too broad or exchange too rapidly to be reliably observed. The use of a high-field instrument (500 MHz) is crucial for resolving the complex spin systems in the aromatic region, providing clearer multiplicity patterns.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162.5C-2
~150.0C-5
~148.5C-3a
~142.0C-7a
~138.0C-6'
~135.5C-2'
~131.0C-5'
~129.0C-1'
~126.0C-4'
~118.0C-6
~110.0C-7
~105.0C-4
~95.0C-3'

Self-Validating System: The predicted chemical shifts are based on established substituent effects on aromatic systems and known values for benzoxazole derivatives. The presence of the iodine atom is expected to significantly shield the carbon to which it is attached (C-3'), resulting in a characteristic upfield shift to approximately 95.0 ppm. This serves as a key validation point in the spectral analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, BroadN-H stretching (amine)
1630StrongC=N stretching (benzoxazole)
1600-1450Medium-StrongC=C stretching (aromatic rings)
1250StrongAsymmetric C-O-C stretching
1050MediumSymmetric C-O-C stretching
820StrongC-H out-of-plane bending

Expertise and Experience: The broadness of the N-H stretching band is a classic indicator of hydrogen bonding, which is expected for a primary amine. The strong C=N and C-O-C stretching bands are characteristic of the benzoxazole ring system and serve as a reliable diagnostic tool for confirming the presence of this core structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
350100[M]⁺
22360[M - I]⁺
19540[M - I - CO]⁺
12720[I]⁺

Authoritative Grounding: The predicted fragmentation pattern is based on the established principles of mass spectrometry. The molecular ion peak ([M]⁺) at m/z 350 confirms the molecular weight of the compound. The loss of the iodine radical is a highly probable fragmentation pathway due to the relative weakness of the C-I bond, leading to a significant peak at m/z 223. Subsequent loss of carbon monoxide from the benzoxazole ring is also a common fragmentation pathway for such heterocyclic systems.

cluster_synthesis Synthetic Workflow 4-Amino-3-nitrophenol 4-Amino-3-nitrophenol Palladium on Carbon Palladium on Carbon 4-Amino-3-nitrophenol->Palladium on Carbon H2, Pd/C Ethanol 2,4-Diaminophenol 2,4-Diaminophenol Palladium on Carbon->2,4-Diaminophenol Condensation Condensation 2,4-Diaminophenol->Condensation Pyridine 3-Iodobenzoic acid 3-Iodobenzoic acid Thionyl Chloride Thionyl Chloride 3-Iodobenzoic acid->Thionyl Chloride SOCl2 Reflux 3-Iodobenzoyl chloride 3-Iodobenzoyl chloride Thionyl Chloride->3-Iodobenzoyl chloride 3-Iodobenzoyl chloride->Condensation Intermediate Amide Intermediate Amide Condensation->Intermediate Amide Cyclization Cyclization Intermediate Amide->Cyclization Polyphosphoric Acid Heat This compound This compound Cyclization->this compound

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Iodinated Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzoxazole Core and the Iodine Advantage

The benzoxazole scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural resemblance to endogenous purine bases allows for favorable interactions with various biopolymers, making it a fertile ground for drug discovery.[3] The introduction of a halogen atom, particularly iodine, onto the benzoxazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic density. This, in turn, can enhance its metabolic stability, membrane permeability, and binding affinity to biological targets, often leading to amplified or novel therapeutic activities.[4][5] This guide provides an in-depth exploration of the potential biological activities of iodinated benzoxazole derivatives, offering technical insights for researchers, scientists, and drug development professionals.

Anticancer Potential: Targeting the Engines of Malignancy

Iodinated benzoxazole derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines.[6][7] The introduction of iodine can enhance the anticancer activity of the benzoxazole scaffold through various mechanisms.

Mechanism of Action: A Multi-pronged Assault

The anticancer activity of halogenated benzoxazoles is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.[8][9] Key mechanisms include:

  • Enzyme Inhibition: A primary mode of action for many anticancer agents is the inhibition of enzymes crucial for cancer cell proliferation and survival. Halogenated benzoxazoles have been shown to inhibit various kinases involved in cancer signaling pathways.[8][10] For instance, certain derivatives act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[11] By blocking VEGFR-2, these compounds can effectively starve tumors of their blood supply.

  • DNA Damage and Apoptosis Induction: Some benzoxazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis (programmed cell death).[10] The presence of a halogen can enhance these interactions.

  • Cell Cycle Arrest: These compounds can also induce cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division and thus halting their proliferation.[12]

Quantitative Analysis of Anticancer Activity

The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Halogenated Pyrrolo[3,2-d]pyrimidines (Iodinated)MDA-MB-231 (Breast)Sub-micromolar[12]
Halogenated Angucyclinones (Iodinated)Various Human Tumor Cell Lines3.35 - 16.02[13]
Bis(benzoxazoles) (Analogue of UK-1)Leukemia, Lymphoma, Solid TumorsAs low as 0.02[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[11]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the iodinated benzoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Iodinated Benzoxazole Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[2] Iodinated benzoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[14][15] The iodine atom can enhance the lipophilicity of the benzoxazole core, facilitating its penetration through microbial cell membranes.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of halogenated benzoxazoles are believed to involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of microbial cell membranes, disrupting their structure and function, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: They can inhibit enzymes vital for microbial survival, such as DNA gyrase, which is involved in DNA replication.[16]

  • Oxidative Stress: Iodine-containing compounds can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage to proteins, lipids, and DNA.[17]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Iodinated Imine BH77Staphylococcus aureus (MRSA, VRSA)Not specified, but showed activity[18]
Triiodide ComplexCandida albicansExcellent inhibition zones[18]
Benzoxazole DerivativesStaphylococcus aureusVariable, some with good activity[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[19]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the iodinated benzoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Iodinated Benzoxazole Compound_Dilution->Inoculation Incubation Incubate for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Antiviral Insights: Combating Viral Threats

The development of broad-spectrum antiviral agents is a critical area of research, especially in the face of emerging viral diseases. Halogenated benzoxazole derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against a range of viruses.[20][21] The incorporation of iodine can enhance the antiviral potency of the benzoxazole scaffold.[22][23]

Mechanism of Antiviral Action

The antiviral mechanisms of these compounds are diverse and can include:

  • Inhibition of Viral Replication: They can interfere with key viral enzymes, such as proteases and polymerases, which are essential for viral replication.[22]

  • Blocking Viral Entry: Some derivatives may prevent the virus from entering host cells by interacting with viral surface proteins or host cell receptors.

  • Modulation of Host Factors: They can also modulate host cell pathways that are hijacked by the virus for its own replication.

Quantitative Analysis of Antiviral Activity

The antiviral activity of a compound is typically measured by its half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.

Compound ClassVirusEC₅₀ (µM)Reference
6-Iodobenzoyl-benzothiazolin-2-oneHuman Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV)Selectivity index 10-20[20]
5-Substituted-2-phenyl-1,3-benzoxazolesInfluenza A/H3N237.03[16]
Eugenol-benzoxazole derivativesZika (ZIKV), Chikungunya (CHIKV), Mayaro (MAYV)6.1 (ZIKV), 14.2 (CHIKV), 6.3 (MAYV)[21]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of different concentrations of the antiviral compound. The number of plaques (zones of cell death) that form is counted, and the reduction in plaque number compared to a no-drug control is used to calculate the EC₅₀.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the iodinated benzoxazole derivative.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value from the dose-response curve.

Radioiodinated Derivatives: Illuminating Biological Processes

The use of radioiodinated compounds as imaging agents is a well-established technique in nuclear medicine.[24] Radioiodinated benzoxazole derivatives have been synthesized and evaluated as potential probes for single-photon emission computed tomography (SPECT) imaging, particularly for visualizing myelin in the brain.[25] This has significant implications for the diagnosis and monitoring of demyelinating diseases like multiple sclerosis.

Principle of Radioiodinated Imaging Probes

Radioiodinated benzoxazoles are designed to cross the blood-brain barrier and selectively bind to specific targets in the brain, such as myelin. The emitted gamma radiation from the radioiodine isotope (e.g., Iodine-123 or Iodine-125) can be detected by a SPECT scanner, providing a non-invasive image of the target's distribution and density.

Biodistribution Studies

Biodistribution studies in animal models are crucial for evaluating the potential of a new radioiodinated probe. These studies involve injecting the radiolabeled compound into animals and then measuring the radioactivity in various organs and tissues at different time points. This provides information on the compound's uptake, distribution, and clearance from the body. For instance, studies with radioiodinated benzoxazole derivatives have shown moderate brain uptake in mice.[25]

Conclusion and Future Directions

Iodinated benzoxazole derivatives represent a versatile and promising class of compounds with a wide range of potential biological activities. Their enhanced physicochemical properties, conferred by the iodine atom, make them attractive candidates for the development of novel anticancer, antimicrobial, and antiviral agents, as well as innovative imaging probes. Further research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical space holds great promise for addressing some of the most pressing challenges in medicine.

References

  • Watanabe, H., et al. (2024). Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis. Bioorganic & Medicinal Chemistry Letters, 103, 129691.
  • Galeano, E., et al. (2023). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Viruses, 15(7), 1498.
  • Femy Maria K.M, et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences and Research, 12(9), 4641-4653.
  • Tidwell, J. H., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega, 9(2), 2634–2645.
  • Tidwell, J. H., et al. (2026). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega.
  • Kovalenko, K., et al. (2025). The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. International Journal of Molecular Sciences, 26(15), 8345.
  • Singh, R. K., et al. (2019). Evaluation of the Antiviral Potential of Halogenated Dihydrorugosaflavonoids and Molecular Modeling with nsP3 Protein of Chikungunya Virus (CHIKV). ACS Omega, 4(27), 22536–22548.
  • El-Hady, H. A., et al. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Arabian Journal of Chemistry, 10, S2423–S2429.
  • Kakkar, S., et al. (2018). Structure activity relationship of the synthesized compounds.
  • Moody, C. J., et al. (2002). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry Letters, 12(22), 3331–3334.
  • Van der Veken, P., et al. (2021). Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses. Journal of Medicinal Chemistry, 64(15), 11496–11513.
  • Ertan-Bolelli, T., et al. (2018). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 134–142.
  • Kakkar, S., et al. (2018).
  • Kłys, A., et al. (2020). Antimicrobial properties of iodine based products.
  • Stella, P. C. R., et al. (2012). Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988–2993.
  • El-Damasy, A. K., et al. (2022). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 17(5), e202100649.
  • Arisoy, M., et al. (2018). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • Farooq, N. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 734–741.
  • El-Hady, H. A., et al. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives.
  • Chen, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(18), 6694.
  • Kumar, A., et al. (2024). Review on benzoxazole chemistry and pharmacological potential. World Journal of Advanced Research and Reviews, 24(3), 1118–1127.
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Glamočlija, J., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules, 23(11), 2849.
  • Zhang, Y., et al. (2025). Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Huang, H.-S., et al. (2007). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. Bioorganic & Medicinal Chemistry, 15(15), 5196–5203.
  • Szeląg, M., et al. (2020). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 25(19), 4442.
  • Neves, M., et al. (2022).
  • Li, Z., et al. (2012). Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. Chemical Biology & Drug Design, 79(6), 1018–1024.
  • Wéber, E., et al. (2020). Antimicrobial potential of iodine-containing substances and materials.
  • Miller, A. K., et al. (2009). Radioiodinated agents for imaging multidrug resistant tumors. Bioorganic & Medicinal Chemistry, 17(7), 2735–2743.
  • Iacovelli, R., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews.
  • Vanderpoorten, K., et al. (1999). Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives. Antiviral Chemistry & Chemotherapy, 10(2), 83–91.
  • Kakkar, S., et al. (2018). Structure activity relationship of benzoxazole derivatives.
  • de Oliveira, R. B., et al. (2025). Benzoxazoles Derived from Eugenol as Potential Agents against Arboviruses: Synthesis, Antiviral Studies, and Mechanistic Insights. ChemMedChem, e202500323.
  • Sharma, A., et al. (2020). Benzothiazoles as potential antiviral agents. Future Virology, 15(9), 591–606.
  • Singh, P., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Molecular Diversity.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • BenchChem. (2025). The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals. BenchChem.
  • Yamamotova, A., et al. (2007). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. Toxicology in Vitro, 21(7), 1281–1288.
  • Zhang, J., et al. (2020). Synthesis and bioevaluation of radioiodinated nitroimidazole hypoxia imaging agents by one-pot click reaction. Bioorganic & Medicinal Chemistry Letters, 30(17), 127376.
  • Thadkapally, S., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4591–4600.
  • Tan, C. H. J., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity, 18(11), e2100511.
  • Wang, Y., et al. (2022).
  • iFyber. (2024).
  • Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4983.
  • Krasniqi, A., et al. (2022).

Sources

The Versatile Scaffolding of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern drug discovery and materials science, the benzoxazole motif stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active and functionally significant molecules.[1] Its rigid, planar structure and unique electronic properties make it an ideal backbone for designing compounds that can effectively interact with biological targets.[2] Within this important class of heterocycles, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine emerges as a particularly valuable and versatile synthetic building block. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its strategic application in the construction of complex molecular architectures.

This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical flow of synthetic transformations.

Core Molecular Attributes: A Foundation for Reactivity

The utility of this compound as a synthetic building block is rooted in its distinct structural features: the benzoxazole core, a strategically positioned amino group, and a reactive iodophenyl moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₉IN₂O[3]
Molecular Weight336.13 g/mol [3]
AppearanceSolid[3]
InChI KeyNXDIGEICTIBJTM-UHFFFAOYSA-N[3]
SMILESNc1cc2nc(c3cccc(I)c3)oc2cc1[3]

The primary amino group at the 5-position offers a nucleophilic site for a variety of chemical modifications, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups to modulate the compound's properties. The iodophenyl group at the 2-position is the cornerstone of its utility as a building block, serving as a highly effective handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with a wide array of coupling partners.

Synthesis of the Core Building Block: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation of a substituted aminophenol with a benzoic acid derivative. A reliable and widely employed method involves the use of polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • 3-Iodobenzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 3-iodobenzoic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring (typically 10-20 times the weight of the limiting reagent).

  • Heat the reaction mixture to 170-200°C and stir for 1.5-2.5 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent, driving the cyclization of the intermediate amide to the benzoxazole ring. It also acts as a non-oxidizing acidic medium that facilitates the reaction.[4]

  • Elevated Temperature: The high temperature provides the necessary activation energy for the condensation and subsequent cyclodehydration reactions.[4]

  • Neutralization and Extraction: Careful neutralization is crucial to ensure the product is in its free base form for efficient extraction into an organic solvent.

Synthesis Reactants 2,4-Diaminophenol + 3-Iodobenzoic Acid Intermediate Amide Intermediate Reactants->Intermediate PPA, 170-200°C Product 2-(3-Iodophenyl)-1,3- benzoxazol-5-amine Intermediate->Product Cyclodehydration

Caption: Synthesis of the core building block.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The true power of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules through functionalization of both the amino group and the iodophenyl moiety.

Functionalization of the 5-Amino Group

The primary amine at the 5-position is a versatile handle for introducing a wide range of substituents.

Protocol: Acylation of the 5-Amino Group

This protocol describes the synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, a known derivative of the core building block.[5][6]

Materials:

  • This compound

  • 1-Benzofuran-2-carbonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 1-benzofuran-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Amine_Functionalization Start 2-(3-Iodophenyl)-1,3- benzoxazol-5-amine Acylation Acylation (e.g., R-COCl, Pyridine) Start->Acylation Sulfonylation Sulfonylation (e.g., R-SO2Cl, Base) Start->Sulfonylation Alkylation Alkylation (e.g., R-X, Base) Start->Alkylation Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Sulfonyl N-Sulfonyl Derivative Sulfonylation->Product_Sulfonyl Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl

Caption: Functionalization of the 5-amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The iodophenyl group is a key reactive site for the construction of new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance.[1]

1. Suzuki-Miyaura Coupling: Formation of Biaryl Systems

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Representative Protocol: Suzuki-Miyaura Coupling of a 2-(Iodophenyl)benzoxazole Derivative

Materials:

  • 2-(3-Iodophenyl)-1,3-benzoxazole-5-amine (or a derivative)

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

Procedure:

  • To a reaction vessel, add the this compound derivative (1 equivalent), the arylboronic acid or ester (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable aryl-alkyne scaffolds.[7]

Representative Protocol: Sonogashira Coupling

Materials:

  • This compound (or a derivative)

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the this compound derivative (1 equivalent), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, the base, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

3. Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4]

Representative Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (or a derivative, if the 5-amino group is protected)

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equivalents)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, charge a reaction tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add the this compound derivative (1 equivalent) and the amine (1.2 equivalents).

  • Add the solvent, seal the tube, and heat the reaction mixture to 80-110°C.

  • After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Cross_Coupling Start 2-(3-Iodophenyl)-1,3- benzoxazol-5-amine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Start->Suzuki Sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) Start->Sonogashira Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Start->Buchwald Heck Heck (Alkene, Pd cat.) Start->Heck Product_Suzuki Biaryl Derivative Suzuki->Product_Suzuki Product_Sonogashira Aryl-Alkyne Derivative Sonogashira->Product_Sonogashira Product_Buchwald Aryl-Amine Derivative Buchwald->Product_Buchwald Product_Heck Styrenyl Derivative Heck->Product_Heck

Caption: Palladium-catalyzed cross-coupling reactions.

Significance in Medicinal Chemistry and Drug Discovery

The benzoxazole nucleus is a key pharmacophore in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The ability to readily diversify the this compound scaffold at two distinct points allows for the rapid generation of libraries of novel compounds for biological screening.

Derivatives of 2-phenylbenzoxazoles have shown promise as anticancer agents, and the substituents on both the phenyl ring and the benzoxazole core play a crucial role in their activity.[1] The synthetic accessibility of a diverse range of derivatives from this compound makes it an attractive starting point for the development of new therapeutic agents.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the presence of two distinct reactive sites—the 5-amino group and the 3-iodophenyl moiety—provide a powerful platform for the construction of a wide array of complex molecules. The ability to participate in a variety of palladium-catalyzed cross-coupling reactions further enhances its utility, making it an indispensable tool for researchers in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis and applications, offering a solid foundation for its use in the design and creation of novel and functional compounds.

References

  • Kamal, U., Javed, N., & Arun, K. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 13(9), 1-10.
  • Kumar, A., Pal, V., & Mishra, K. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research.
  • Rees, M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5425.
  • Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Szeliga, J., et al. (2018). Biological activity of 3-(2-benzoxazol-5-yl)
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391.
  • El-Sayed, M. A. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][5][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 603.

  • PubChem. N-Ethyl-2-(3-iodophenyl)benzo[d]oxazol-5-amine. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the synthetic utility and reactivity of the carbon-iodine (C-I) bond in the versatile building block, 2-(3-iodophenyl)-1,3-benzoxazol-5-amine. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, primarily due to the strategic placement of the iodo-substituent, which acts as a highly efficient handle for a variety of palladium-catalyzed cross-coupling reactions. The presence of the benzoxazole core and the free amine introduces both electronic and steric factors that are critical to consider for successful synthetic transformations.

Synthesis of the Core Scaffold: this compound

The construction of the this compound core is typically achieved through the condensation of a 2-aminophenol derivative with a substituted benzoic acid or its corresponding aldehyde. A common and effective method involves the reaction of 2,4-diaminophenol with 3-iodobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[1][2]

Conceptual Synthetic Pathway:

Synthesis 2,4-Diaminophenol 2,4-Diaminophenol Reaction Condensation 2,4-Diaminophenol->Reaction 3-Iodobenzoic_Acid 3-Iodobenzoic Acid 3-Iodobenzoic_Acid->Reaction Product This compound Reaction->Product PPA, Δ

Caption: General synthetic route to the target molecule.

The causality behind this choice of reagents lies in the established reliability of benzoxazole formation through this pathway. Polyphosphoric acid serves as both a catalyst and a solvent, facilitating the dehydration necessary for the cyclization to occur. The reaction temperature is a critical parameter that must be optimized to ensure complete conversion without promoting side reactions or degradation of the starting materials or product.

The C-I Bond: A Gateway to Molecular Diversity

The C-I bond in this compound is the focal point of its reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and often leads to higher yields and cleaner conversions. This is attributed to the lower bond dissociation energy of the C-I bond and its greater propensity to undergo oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-limiting step in many cross-coupling catalytic cycles.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

The strategic positioning of the iodine atom on the phenyl ring allows for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science applications.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the aryl iodide and an organoboron reagent, such as a boronic acid or boronic ester.[5] This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.

Generalized Reaction Scheme:

Suzuki_Coupling StartMat This compound Reaction Suzuki-Miyaura Coupling StartMat->Reaction BoronicAcid R-B(OH)₂ BoronicAcid->Reaction Product 2-(3-Aryl/Alkyl-phenyl)-1,3-benzoxazol-5-amine Reaction->Product Pd Catalyst, Base, Solvent

Caption: Suzuki-Miyaura coupling of the target molecule.

Experimental Protocol: A Self-Validating System

A typical protocol for the Suzuki-Miyaura coupling of this compound would involve the following steps:

  • Inert Atmosphere: The reaction vessel is charged with the aryl iodide, the boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃). The vessel is then thoroughly purged with an inert gas, such as argon or nitrogen, to prevent oxidation of the palladium(0) active catalyst.

  • Solvent System: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) is added. The choice of solvent is crucial for ensuring the solubility of all reactants and promoting an efficient reaction rate.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 80-110 °C. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, and an aqueous work-up is performed to remove the inorganic salts. The product is then extracted into an organic solvent, dried, and purified by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates or challenging coupling partners, more sophisticated ligands, such as SPhos or XPhos, may be required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

  • Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The strength and nature of the base can significantly impact the reaction outcome and must be chosen carefully to be compatible with the functional groups present in the substrates.

  • The Amine Moiety: The free amine at the 5-position of the benzoxazole can potentially coordinate to the palladium center, which could inhibit the catalytic activity. In some cases, protection of the amine group (e.g., as an acetamide) prior to the coupling reaction may be necessary to achieve optimal results. However, many modern catalyst systems exhibit high functional group tolerance, often rendering protection unnecessary.

Data Presentation: Suzuki-Miyaura Coupling

Coupling Partner (R-B(OH)₂)CatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90>90 (expected)
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene100>85 (expected)
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane100>80 (expected)
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of a new C-N bond by coupling the aryl iodide with a primary or secondary amine.[6][7][8] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Generalized Reaction Scheme:

Buchwald_Hartwig StartMat This compound Reaction Buchwald-Hartwig Amination StartMat->Reaction Amine R¹R²NH Amine->Reaction Product 2-(3-(R¹R²N)-phenyl)-1,3-benzoxazol-5-amine Reaction->Product Pd Catalyst, Base, Solvent

Caption: Buchwald-Hartwig amination of the target molecule.

Experimental Protocol and Mechanistic Considerations:

The experimental setup for a Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, requiring an inert atmosphere, a palladium catalyst with a suitable ligand, a base, and an appropriate solvent.

  • Catalyst System: The choice of ligand is particularly critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, RuPhos), are often necessary to promote the reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[6]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically employed to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[8] The choice of base must be made with care to avoid unwanted side reactions with other functional groups in the molecule.

  • Substrate Considerations: The presence of the free amine at the 5-position of the benzoxazole core presents a potential challenge, as it could compete with the desired amine coupling partner. In such cases, using a large excess of the desired amine or protecting the 5-amino group might be necessary. Alternatively, careful selection of the catalyst and reaction conditions can often achieve the desired chemoselectivity.

Data Presentation: Buchwald-Hartwig Amination

Amine (R¹R²NH)Catalyst/LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100>85 (expected)
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane110>80 (expected)
BenzylaminePdCl₂(dppf)Cs₂CO₃DMF100>75 (expected)
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between the aryl iodide and a terminal alkyne.[9] This reaction is typically co-catalyzed by palladium and copper salts.

Generalized Reaction Scheme:

Sonogashira_Coupling StartMat This compound Reaction Sonogashira Coupling StartMat->Reaction Alkyne R-C≡CH Alkyne->Reaction Product 2-(3-(Alkynyl)-phenyl)-1,3-benzoxazol-5-amine Reaction->Product Pd Catalyst, Cu(I) salt, Base, Solvent

Caption: Sonogashira coupling of the target molecule.

Experimental Protocol and Key Parameters:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are used.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used, which also often serves as the solvent.

  • Reaction Conditions: The reaction is usually carried out at room temperature or with gentle heating.

  • Copper-Free Variants: Concerns over the potential for copper to promote alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols, which often employ a palladium catalyst with specific ligands and a different base.

Heck Reaction: Vinylation of the Aryl Iodide

The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene.[10][11][12] This reaction is a valuable tool for the synthesis of complex organic molecules containing vinylated aromatic systems.

Generalized Reaction Scheme:

Heck_Reaction StartMat This compound Reaction Heck Reaction StartMat->Reaction Alkene R-CH=CH₂ Alkene->Reaction Product 2-(3-(Vinyl)-phenyl)-1,3-benzoxazol-5-amine Reaction->Product Pd Catalyst, Base, Solvent

Caption: Heck reaction of the target molecule.

Experimental Protocol and Mechanistic Insights:

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is used.

  • Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydriodic acid (HI) formed during the catalytic cycle.

  • Regioselectivity: The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene. Electron-deficient alkenes, such as acrylates, typically undergo coupling at the β-position.

  • Stereoselectivity: The Heck reaction generally proceeds with syn-addition of the aryl group and the palladium to the double bond, followed by syn-elimination of a palladium hydride species, leading to the E-alkene as the major product.

Conclusion: A Versatile Platform for Innovation

The C-I bond in this compound serves as a highly reactive and versatile functional handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. The ability to perform Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions on this scaffold provides medicinal chemists and materials scientists with a powerful platform for the synthesis of novel and diverse molecular architectures. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents are paramount to achieving successful and efficient synthetic outcomes. The insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their scientific endeavors.

References

  • D'Alterio, M. C., Talarico, G., & D'Accolti, L. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link][3][4][13]

  • Wang, D., & Wasa, M. (2012). Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Chemical Communications, 48(71), 8964-8966. [Link]

  • Bessiere, C., & Fruit, C. (2018). 2‐Arylbenzoxazole by palladium‐catalyzed C−H arylation of substituted benzoxazole. ResearchGate. [Link]

  • Negishi, E. (2002). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][6]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link][10]

  • Zhang, Y., et al. (2013). Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][7]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link][8]

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1319–1324. [Link]

  • Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. [Link][1]

  • Garg, R., & Larock, R. C. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(19), 6394-6412. [Link]

  • Kashid, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25337-25361. [Link][2]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link][11]

  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2218. [Link][12]

  • Baroliya, P. K., & Tale, R. H. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-18. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Chem-Space. (n.d.). N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. [Link]

  • Chábera, P., et al. (2014). Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. RSC Advances, 4(100), 57077-57086. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (2011). ResearchGate. [Link]

  • Öcal, N., & Er, M. (2015). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 5(90), 73523-73531. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link][9]

  • World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • PubChemLite. (n.d.). 2-(3-bromophenyl)-1,3-benzoxazol-5-amine. [Link]

  • PubChemLite. (n.d.). 2-(2-chlorophenyl)-1,3-benzoxazol-5-amine. [Link]

  • SpectraBase. (n.d.). 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine. [Link]

Sources

Foreword: The Benzoxazole Scaffold as a Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action for Benzoxazole-Based Kinase Inhibitors

As a Senior Application Scientist in the field of drug discovery, I have witnessed the evolution of kinase inhibitor design from broad-spectrum agents to highly selective therapeutics. Protein kinases, numbering over 500 in the human kinome, represent one of the most critical and intensely pursued classes of drug targets, particularly in oncology and immunology.[1] Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, and survival makes their dysregulation a hallmark of numerous diseases.[2]

Within the vast chemical space of kinase inhibitors, certain heterocyclic structures emerge as "privileged scaffolds"—frameworks that demonstrate a recurring ability to bind to specific protein families. The benzoxazole ring system is a premier example of such a scaffold.[3][4][5] Its rigid, planar structure and rich electronic properties make it an ideal anchor for engaging with the ATP-binding site of various kinases. This guide provides an in-depth exploration of the mechanisms through which benzoxazole-based compounds exert their inhibitory effects, the structural basis for their target selectivity, and the key experimental workflows used to validate their action. Our focus is not merely on protocols, but on the causal logic that underpins them, offering a comprehensive resource for researchers dedicated to advancing this promising class of therapeutics.

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

The overwhelming majority of clinically successful kinase inhibitors, including those built on a benzoxazole scaffold, function as ATP-competitive inhibitors.[6][7] They are designed to mimic the adenosine portion of ATP, occupying the pocket where the cell's energy currency would normally bind, thereby preventing the phosphotransfer reaction that defines kinase activity.

The Anatomy of the Kinase Active Site

To understand how benzoxazole inhibitors work, one must first appreciate the architecture of their target. The kinase ATP-binding site is a highly conserved cleft located between the N-terminal and C-terminal lobes of the catalytic domain. Key features include:

  • The Hinge Region: A flexible loop connecting the two lobes. It forms critical hydrogen bonds with the adenine ring of ATP. For an inhibitor, forming one or more hydrogen bonds with the backbone of this region is often essential for potent affinity.

  • The Hydrophobic Pocket (I): Adjacent to the hinge, this pocket accommodates the ribose group of ATP.

  • The "Gatekeeper" Residue: A single amino acid that controls access to a deeper hydrophobic pocket (II). The size of this residue is a major determinant of inhibitor selectivity.[8]

  • The DFG Motif: A highly conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) dictates the kinase's catalytic state and provides a key classification for inhibitors.

Binding Modes of Benzoxazole Inhibitors

Benzoxazole-based inhibitors primarily fall into two categories of ATP-competitive inhibition, distinguished by the conformational state of the kinase they target.

  • Type I Inhibitors: These compounds bind to the active conformation of the kinase (DFG-in). They typically form hydrogen bonds with the hinge region and occupy the adjacent hydrophobic pocket, directly competing with ATP. Many benzoxazole derivatives targeting kinases like Aurora B operate through this mechanism.[9]

  • Type II Inhibitors: These more complex inhibitors bind to the inactive kinase conformation (DFG-out). They achieve this by extending into an allosteric, hydrophobic pocket that is only accessible when the DFG motif is flipped. This provides an opportunity for enhanced selectivity, as the allosteric site is less conserved across the kinome than the primary ATP pocket.[10] Several potent benzoxazole-based inhibitors of VEGFR-2, a key regulator of angiogenesis, are Type II inhibitors.[5][11]

The choice to pursue a Type I versus a Type II inhibitor is a critical strategic decision in drug design. While Type I inhibitors are often more straightforward to develop, Type II inhibitors can offer superior selectivity by exploiting less-conserved conformational states.[10]

Structural Basis of Inhibition and Selectivity

The benzoxazole core itself typically serves as the hinge-binding moiety. The nitrogen and oxygen atoms within the fused ring system are well-positioned to act as hydrogen bond acceptors or donors with the backbone amides and carbonyls of the hinge region.[12][13] However, the true potency and selectivity of these inhibitors are dictated by the chemical substituents appended to this core.

Molecular docking and X-ray crystallography studies have revealed how these substitutions engage with specific sub-pockets of the active site.[9][12][14] For example, in the design of dual VEGFR-2/c-Met inhibitors, a piperidinyl-based benzoxazole was engineered. The benzoxazole core anchors the molecule in the ATP pocket, while specific substitutions on the piperidine ring extend to interact with unique residues in each respective kinase, enabling dual targeting.[12][13][15]

The following diagram illustrates the general principle of competitive inhibition by a benzoxazole derivative.

G cluster_0 Uninhibited Kinase cluster_1 Inhibited Kinase Kinase_uninhibited Kinase Active Site Substrate Substrate Protein Kinase_uninhibited->Substrate Binds ATP ATP ATP->Kinase_uninhibited Binds Benzoxazole Benzoxazole Inhibitor Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Kinase_inhibited Kinase Active Site ATP_blocked ATP Substrate_no_phos Substrate Protein Kinase_inhibited->Substrate_no_phos Binds Benzoxazole->Kinase_inhibited Binds & Blocks No_Reaction No Phosphorylation Substrate_no_phos->No_Reaction G cluster_Biochem cluster_Cell_Target cluster_Cell_Pheno cluster_Structural Biochem Step 1: Biochemical Assay (Direct Target Engagement) Cell_Target Step 2: Cellular Target Engagement (On-Target Activity in Cells) Biochem->Cell_Target Confirm Potency & Selectivity Biochem_sub • Kinase Inhibition Assay (IC50) • Binding Affinity (Kd) Biochem->Biochem_sub Cell_Pheno Step 3: Cellular Phenotypic Assay (Functional Consequence) Cell_Target->Cell_Pheno Link Target Inhibition to Cellular Effect Cell_Target_sub • Western Blot for p-Substrate • NanoBRET™ Target Engagement Cell_Target->Cell_Target_sub Structural Step 4: Structural Biology (Binding Mode Confirmation) Cell_Pheno->Structural Rationalize Activity with Structure Cell_Pheno_sub • Anti-Proliferation (MTT/CTG) • Apoptosis Assay (Annexin V) • Cell Cycle Analysis Cell_Pheno->Cell_Pheno_sub Structural_sub • X-Ray Co-crystallography • Molecular Docking Structural->Structural_sub

Caption: Experimental workflow for validating benzoxazole kinase inhibitors.

Quantitative Data Summary

The potency of kinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce kinase activity by 50%. The following table summarizes representative IC₅₀ values for various benzoxazole derivatives against their target kinases, compiled from the literature.

Compound IDTarget KinaseIC₅₀ (nM)Cell Line (for cellular IC₅₀)Cellular IC₅₀ (µM)Reference
Compound 12l VEGFR-297.38HepG210.50[2][16]
Compound 1 VEGFR-2268HCT-11610.1[17]
Compound 13q Aurora B-PC-3-[9]
Compound 11b VEGFR-257MCF-74.30[12][13]
Compound 11b c-Met181MCF-74.30[12][13]
Compound 14o VEGFR-2---[11][14]
Compound KZ-001 MEK1/2-BRAF/KRAS mutant cells~30x > AZD6244[18]

Note: Direct comparison of IC₅₀ values should be done with caution, as assay conditions can vary between studies.

Experimental Protocols

Causality: This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase. [19]By quantifying the phosphorylation of a substrate, it provides a direct readout of target engagement and allows for the determination of an IC₅₀ value, the primary metric of inhibitor potency. [1] Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with 100 µL/well of substrate protein (e.g., a generic substrate like myelin basic protein or a specific peptide) at 5-10 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Compound Preparation: Perform a serial dilution of the benzoxazole inhibitor in Kinase Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

  • Kinase Reaction:

    • Wash the plate 3 times as in step 2.

    • Add 50 µL of the diluted inhibitor to the appropriate wells.

    • Add 50 µL of a solution containing the purified kinase and ATP (at its Kₘ concentration) in Kinase Reaction Buffer.

    • Incubate for 60-90 minutes at 30°C to allow the phosphorylation reaction to proceed.

  • Detection:

    • Wash the plate 4 times to remove the reaction mixture.

    • Add 100 µL/well of a primary antibody that specifically recognizes the phosphorylated form of the substrate, diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

    • Wash the plate 4 times.

    • Add 100 µL/well of a secondary antibody conjugated to Horseradish Peroxidase (HRP), diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL/well of TMB substrate. Allow color to develop (5-15 minutes).

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm. Subtract the "no enzyme" background, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Causality: While a biochemical assay confirms direct enzyme inhibition, it does not prove the compound can enter a cell and engage its target in the complex intracellular environment. This assay validates on-target activity within a living system by measuring the phosphorylation of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation upon treatment is strong evidence of effective target engagement. [17][20] Methodology:

  • Cell Culture and Treatment: Plate cancer cells known to rely on the target kinase pathway (e.g., HepG2 cells for VEGFR-2 signaling) in 6-well plates and grow to 70-80% confluency. [2]2. Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a serum-free medium.

  • Inhibitor Treatment: Treat cells with varying concentrations of the benzoxazole inhibitor (e.g., 0.1x, 1x, 10x the cellular IC₅₀) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control.

  • Stimulation: If the pathway is inducible, stimulate the cells with the appropriate growth factor (e.g., VEGF for the VEGFR-2 pathway) for 15-30 minutes to induce robust kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK for the MEK pathway).

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection and Analysis: Apply an ECL chemiluminescent substrate and image the blot. To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control confirms cellular target inhibition.

Conclusion and Future Directions

The benzoxazole scaffold has proven to be a remarkably versatile and effective framework for the design of potent and selective kinase inhibitors. The primary mechanism of action for this class is ATP-competitive inhibition, with specific derivatives capable of acting as both Type I and Type II inhibitors, allowing for fine-tuning of target selectivity. [9][10]The future of benzoxazole-based drug discovery lies in leveraging detailed structural insights from X-ray crystallography and computational modeling to design next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome clinical resistance. [9][21]As our understanding of kinase signaling complexity grows, so too will the opportunities for innovative benzoxazole chemistry to meet pressing therapeutic needs.

References

  • Al-Ostath, A., Abosheasha, M. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]

  • Desai, N. C., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]

  • Lv, P., et al. (2020). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. NIH. [Link]

  • Ghorab, M. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis Online. [Link]

  • Lee, E., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. PubMed. [Link]

  • Nasr, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Nasr, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central. [Link]

  • Nasr, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. [Link]

  • Guedes, J. V., et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. NIH. [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]

  • Glassman, M., et al. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. PubMed. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. [Link]

  • Wang, Y., et al. (2019). A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer. PubMed. [Link]

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido. Academia.edu. [Link]

  • ResearchGate. (n.d.). Chemical structure of examples of type I, II, and III VEGFR inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of type I and type II kinase inhibitors and their binding mode. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [Link]

  • Zhou, H., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Tiberti, M., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. AIR Unimi. [Link]

  • Yap, T. A., et al. (2015). Inhibitors in AKTion: ATP-competitive vs allosteric. SciSpace. [Link]

  • Al-Awadh, A. A., et al. (2025). Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. PubMed. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Mahmoud, A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. PubMed. [Link]

  • Sravanthi, T., et al. (n.d.). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Pinto, M. F., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. [Link]

  • ResearchGate. (n.d.). X-Ray Crystallography for Macromolecular Complexes. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling protocol to a specific and pharmaceutically relevant substrate: 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and discusses the critical parameters that influence reaction outcomes. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the protocol for their specific needs.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[3][4] First reported by Akira Suzuki in 1979, this reaction has become one of the most frequently utilized C-C bond-forming reactions in drug discovery, primarily for the synthesis of biaryl motifs.[2][4] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[5][6][7]

The target substrate, this compound, presents a unique set of considerations for the Suzuki coupling. The presence of an aryl iodide provides a highly reactive site for oxidative addition to the palladium catalyst.[4] However, the free amine and the benzoxazole moiety introduce potential challenges, such as catalyst inhibition or undesired side reactions, which necessitate careful optimization of the reaction conditions.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8][9] A fundamental understanding of this cycle is crucial for rational protocol design and troubleshooting.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Base PdII_Biaryl Ar-Pd(II)-R L₂ Transmetal->PdII_Biaryl Boronate R-B(OR)₃⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Reaction_Setup cluster_prep Preparation cluster_reagents Reagent Addition (under inert atmosphere) cluster_reaction Reaction A Dry reaction flask under vacuum or in oven B Add magnetic stir bar A->B C Add this compound B->C D Add arylboronic acid C->D E Add base D->E F Add palladium catalyst E->F G Evacuate and backfill with inert gas (e.g., Argon) F->G H Add degassed solvent(s) G->H I Heat to desired temperature and stir H->I J Monitor reaction progress (TLC, LC-MS) I->J

Sources

Application Notes and Protocols: Sonogashira Cross-Coupling Reactions Using 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency and reliability in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium-catalyzed, copper-co-catalyzed transformation has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The reaction's utility is particularly pronounced in drug discovery and development, where the resulting internal alkyne linkage serves as a rigid and linear scaffold, enabling precise spatial orientation of molecular fragments to optimize interactions with biological targets.[1]

This guide provides a detailed exploration of the Sonogashira reaction, with a specific focus on the versatile building block, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine . The presence of an aryl iodide offers high reactivity, while the benzoxazole and amine functionalities introduce opportunities for further molecular elaboration, making this substrate a valuable precursor for combinatorial library synthesis and the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a field-tested experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The remarkable efficiency of the Sonogashira coupling arises from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] While the exact mechanism is a subject of ongoing research, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium cycle is the primary engine of the cross-coupling process. It commences with the active Pd(0) species, which undergoes oxidative addition to the aryl iodide (in this case, this compound). This step is typically the rate-determining step for aryl iodides and results in a Pd(II) intermediate. The subsequent crucial step is transmetalation, where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylated product and regenerate the catalytically active Pd(0) species, thus completing the cycle.

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the Pd(II) complex. The base, typically an amine, not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen halide byproduct generated during the reaction.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Base, R'C≡CH BaseHX Base-HX Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Transmetalation ArylIodide Ar-I (2-(3-Iodophenyl)-1,3- benzoxazol-5-amine) ArylIodide->PdII_Aryl Alkyne R'C≡CH Alkyne->Cu_Acetylide

The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed for the Sonogashira coupling of this compound with a generic terminal alkyne, such as phenylacetylene. The quantities provided are for a typical small-scale research setting and can be scaled accordingly.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound>98%VariesEnsure dryness before use.
Phenylacetylene>98%VariesDistill if necessary to remove oligomeric impurities.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst gradeVariesA common, reliable Pd(II) precatalyst.
Copper(I) iodide (CuI)>99%VariesUse freshly opened or properly stored material to avoid oxidation.
Triethylamine (Et₃N)Anhydrous, >99.5%VariesShould be freshly distilled over CaH₂.
Tetrahydrofuran (THF)Anhydrous, >99.9%VariesUse from a solvent purification system or a freshly opened bottle.
Argon or Nitrogen GasHigh purityVariesFor maintaining an inert atmosphere.
Step-by-Step Methodology
  • Inert Atmosphere Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. Purge the system with argon or nitrogen for 10-15 minutes. This is a critical step as the Pd(0) active species is sensitive to oxygen, and its absence minimizes the undesirable Glaser homocoupling of the alkyne.[1]

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq, 2 mol%), and copper(I) iodide (0.04 eq, 4 mol%).

    • Briefly evacuate and backfill the flask with the inert gas three times to ensure all reagents are under an inert atmosphere.

  • Solvent and Base Addition:

    • Through the septum, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

    • Add anhydrous, distilled triethylamine (2.0 eq). The amine base is crucial for deprotonating the alkyne and neutralizing the HI byproduct.[1] An excess is used to drive the equilibrium towards the formation of the copper acetylide.

  • Alkyne Addition:

    • Add phenylacetylene (1.2 eq) dropwise to the stirring suspension at room temperature. A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The high reactivity of the aryl iodide should lead to a significant conversion within a few hours at room temperature.[1] If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble catalysts and salts.

    • Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow A 1. Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N₂) B 2. Add Aryl Iodide (1 eq), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) A->B C 3. Add Anhydrous THF and Et₃N (2 eq) B->C D 4. Add Terminal Alkyne (1.2 eq) C->D E 5. Stir at Room Temperature Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up: - Filter through Celite - Wash with aq. NH₄Cl & Brine E->F G 7. Dry, Concentrate, and Purify by Column Chromatography F->G H Pure Product G->H

A streamlined workflow for the Sonogashira cross-coupling reaction.

Field-Proven Insights & Troubleshooting

The Role of the Amine Substituent

The this compound substrate contains a primary amine. While amines can act as ligands for palladium and potentially inhibit catalysis, in the context of the Sonogashira reaction, the amine base (triethylamine) is present in large excess.[1] Furthermore, studies on substrates like 4-iodoaniline have shown that the Sonogashira coupling proceeds efficiently without the need for protecting the amine group.[3] The electron-donating nature of the amine can even enhance the rate of oxidative addition. Therefore, protection of the amine is generally not required for this substrate under standard Sonogashira conditions.

Catalyst and Ligand Selection
  • Palladium Source: While PdCl₂(PPh₃)₂ is a robust and common choice, other palladium sources like Pd(PPh₃)₄ can also be used.[4] For particularly challenging couplings, more active catalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) might offer improved yields and lower catalyst loadings.[4]

  • Copper Co-catalyst: The presence of copper(I) iodide is highly beneficial, as it significantly accelerates the reaction, allowing for milder conditions.[1] However, copper can promote the undesired homocoupling of the alkyne (Glaser coupling). This can be minimized by maintaining strictly anaerobic conditions.

  • Copper-Free Conditions: In cases where Glaser homocoupling is a persistent issue or if copper contamination of the final product is a concern, copper-free Sonogashira protocols can be employed. These typically require a stronger base (e.g., piperidine, DBU) and may necessitate higher reaction temperatures or more active palladium catalysts.[2]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents.Use a fresh batch of catalyst and CuI. Ensure all solvents and bases are rigorously dried and degassed. Consider a more active palladium catalyst/ligand system.
Glaser Homocoupling Presence of oxygen; High concentration of copper catalyst.Rigorously degas all solvents and maintain a positive pressure of inert gas. Reduce the amount of CuI or switch to a copper-free protocol.
Formation of Byproducts Decomposition of starting materials or product under harsh conditions.Run the reaction at a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification Close polarity of product and starting materials or byproducts.Optimize the chromatography eluent system. Consider a different work-up procedure to remove specific impurities.

Conclusion and Future Perspectives

The Sonogashira cross-coupling reaction of this compound provides a powerful and direct route to novel, highly functionalized molecules of significant interest in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably and efficiently synthesize a diverse range of alkynylated benzoxazole derivatives. The protocols and insights provided herein serve as a robust starting point for the successful application of this versatile transformation, paving the way for the discovery of new chemical entities with unique biological activities and material properties.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [URL: https://doi.org/10.1016/S0022-328X(02)01158-0]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c1cs15071e]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Sonogashira_Coupling]
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985-7027. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Lőrincz, K., Kele, P., & Novák, Z. (2009). The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. Synthesis, 2009(19), 3347-3354. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1216962]

Sources

Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes from 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-phenylbenzoxazole scaffold is a privileged structure in the development of fluorescent probes due to its rigid, planar geometry and inherent photophysical properties.[1][2][3] These derivatives are known for their high thermal and photostability, often exhibiting strong fluorescence quantum yields.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its spectral properties and the introduction of specific recognition moieties for various analytes. This makes them highly valuable tools in biological imaging, chemical sensing, and drug development.[4][5][6][7][8]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of a key intermediate, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine , to generate a library of novel fluorescent probes. The presence of an iodo group on the phenyl ring and an amino group on the benzoxazole core offers two orthogonal points for chemical modification, enabling the synthesis of a diverse range of functionalized fluorophores. The iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, while the amino group can be readily functionalized through various amidation and sulfonylation reactions.

Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of this compound is a versatile handle for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, broad functional group tolerance, and mild reaction conditions. The primary strategies for derivatizing the iodo-position are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[9][10] This reaction is particularly useful for introducing aryl or vinyl groups, which can extend the π-conjugation of the fluorophore, leading to red-shifted absorption and emission spectra.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[9] For instance, bulky, electron-rich phosphine ligands enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle.[9] The base is required to activate the boronic acid for transmetalation.[9]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Coupling A->F B Aryl/Vinyl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Functionalized Fluorescent Probe F->G

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12] This reaction is instrumental in introducing rigid alkynyl linkers, which can be further functionalized or used to create extended, linear π-systems. The introduction of alkynes can significantly impact the photophysical properties of the resulting fluorophore.

Causality Behind Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[11][12] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] The amine base serves to deprotonate the terminal alkyne and as a solvent.[11] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[13][14]

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Sonogashira Coupling A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base (e.g., Triethylamine) E->F G Alkynyl-Functionalized Probe F->G

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[15][16][17][18] This reaction allows for the introduction of a wide range of primary and secondary amines, providing access to probes with diverse functionalities and potential for sensing applications.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[17][18] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[17] A strong, non-nucleophilic base is required to deprotonate the amine.[17][18]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Buchwald-Hartwig Amination A->F B Primary/Secondary Amine B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G Amino-Functionalized Probe F->G

Sources

Developing Novel Kinase Inhibitors from a 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Kinase Inhibitor Motif

The 2-aryl-1,3-benzoxazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics.[1] Within the realm of oncology, benzoxazole derivatives have emerged as a promising class of protein kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[3]

This guide focuses on the development of novel kinase inhibitors based on the specific scaffold, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine . We will delve into the rationale behind its design, provide detailed protocols for its synthesis, and outline a comprehensive strategy for its biological evaluation, from initial in vitro kinase assays to cellular mechanism-of-action studies. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation targeted cancer therapies.

Design Rationale: Unpacking the this compound Scaffold

The design of this particular scaffold is a deliberate convergence of structural features known to be advantageous for kinase inhibition.

  • The Benzoxazole Core : Serves as the foundational anchor, providing a rigid platform for the precise orientation of substituents within the kinase active site.

  • The 2-(3-Iodophenyl) Moiety : This substitution is hypothesized to play a dual role. The phenyl group can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket. The iodine atom at the meta-position is of particular interest due to its potential to form halogen bonds .[4] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base, such as a backbone carbonyl oxygen in the kinase hinge region.[4][5] This can significantly enhance binding affinity and selectivity.[4][6]

  • The 5-Amino Group : The introduction of an amino group on the benzoxazole ring provides a crucial point for hydrogen bonding interactions.[2] This group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the solvent-exposed region of the kinase active site, thereby contributing to potency and selectivity.[7]

Based on extensive research into benzoxazole-based kinase inhibitors, this scaffold is predicted to exhibit potent inhibitory activity against key kinases implicated in tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met .[8][9]

Chemical Synthesis: A Protocol for this compound

The synthesis of 2-aryl-5-aminobenzoxazoles can be achieved through a one-pot condensation reaction.[1][3][10] The following protocol is a proposed route based on established methodologies.

Protocol 1: One-Pot Synthesis of this compound

This protocol describes the condensation of 2,4-diaminophenol with 3-iodobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • 3-Iodobenzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 3-iodobenzoic acid (1.1 equivalents).

  • Carefully add polyphosphoric acid (PPA) (10-20 equivalents by weight) to the flask. The mixture will become a thick slurry.

  • Heat the reaction mixture to 180-200°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to approximately 100°C.

  • Slowly and carefully pour the hot mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

A 2,4-Diaminophenol + 3-Iodobenzoic Acid C Heat (180-200°C) A->C B Polyphosphoric Acid (PPA) B->C D Cyclocondensation C->D E Crude Product D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

In Vitro Kinase Inhibition Assays

The first step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.

Protocol 2: In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ value of the test compound against VEGFR-2 using a commercially available ADP-Glo™ Kinase Assay kit.[11]

Materials:

  • Recombinant human VEGFR-2 (KDR)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (Test Compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of VEGFR-2 enzyme solution (final concentration ~1-5 ng/µL).

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (final concentrations typically 0.2 mg/mL substrate and 10-50 µM ATP).

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the magnitude of its effect.

Cell-Based Assays: Probing Cellular Activity

After confirming in vitro activity, it is crucial to assess the compound's effect in a cellular context.

Protocol 3: Cellular Phosphorylation Assay by Western Blot

This protocol details how to measure the inhibition of VEGFR-2 or c-Met phosphorylation in a relevant cancer cell line (e.g., HUVEC for VEGFR-2, A549 for c-Met).[12][13][14]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or A549 cells

  • Cell culture medium and supplements

  • VEGF-A or HGF (Hepatocyte Growth Factor)

  • Test Compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with VEGF-A (for HUVEC) or HGF (for A549) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Quantification:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[15]

    • Normalize the phospho-protein signal to the total protein signal for each sample.[16]

A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Quantification I->J

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Determining Kinase Selectivity: A Quantitative Approach

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. This can be achieved through large-scale kinase panel screening.[17]

Kinase Selectivity Profiling:

Commercial services offer screening of a compound against a broad panel of kinases (e.g., >300 kinases). The data is typically provided as percent inhibition at a fixed compound concentration (e.g., 1 µM).

Interpreting Selectivity Data:

A common metric for quantifying selectivity is the Selectivity Score (S) .[18][19] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) by the total number of kinases tested.[18]

S(t) = (Number of kinases with inhibition > t) / (Total number of kinases tested)

Where 't' is the inhibition threshold. A lower selectivity score indicates a more selective inhibitor.

Assessing Downstream Cellular Effects: Apoptosis Induction

A key desired outcome of cancer therapy is the induction of apoptosis (programmed cell death) in tumor cells.

Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol measures the percentage of apoptotic and necrotic cells following treatment with the test compound.[20][21][22]

Materials:

  • Cancer cell line of interest

  • Test Compound

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

A Cell Treatment B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate C->D E Flow Cytometry Analysis D->E F Data Interpretation E->F

Caption: Workflow for apoptosis analysis by flow cytometry.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of the 3-iodophenyl group and the 5-amino moiety provides opportunities for potent and selective interactions within the kinase active site, particularly with targets like VEGFR-2 and c-Met. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of inhibitors based on this scaffold. Rigorous and systematic application of these methodologies will be instrumental in advancing these promising compounds through the drug discovery pipeline.

References

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Al-Warhi, T., Al-Salahi, R., Al-Qurain, N. A., Al-Sanea, M. M., Al-Mahmoud, M. S., Marzouk, M., ... & Bakr, R. B. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(1), 1875. [Link]

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert opinion on drug discovery, 7(10), 867-881. [Link]

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature chemical biology, 9(3), 195-202. [Link]

  • Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. [Link]

  • Chen, C. H., Cherukupalli, P., & Chen, C. T. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein journal of organic chemistry, 18, 1378-1386. [Link]

  • Kallenberger, C., Esdar, C., Stoeckigt, D., & Totzke, F. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632. [Link]

  • Mueller, D., Totzke, F., Weber, T., Pathe, M., Schaechtele, C., & Kubbutat, M. H. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. [Link]

  • Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2008). One‐Pot Synthesis of 2‐Arylbenzoxazoles Promoted by Heteropolyacids. Synthetic Communications, 38(16), 2737-2743. [Link]

  • Cho, S. Y., Han, S. Y., Ha, J. D., Ryu, J. W., Lee, C. O., Jung, H., ... & Lee, J. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4223-4227. [Link]

  • Yasmin, N., & Ray, J. K. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Synlett, 2009(17), 2825-2827. [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336-1348. [Link]

  • Vanopstall, C. S. (2016). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?. ResearchGate. [Link]

  • Khudhir, A., Al-Sha'er, M. A., Alelaimat, M. A., & Khashan, R. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of computer-aided molecular design, 39(2), 93. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Science Explained. (2022, December 24). How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The IC 50 heatmap of common control kinase inhibitors against over 200 kinases. [Link]

  • ResearchGate. (n.d.). The western blot analysis and quantification of protein level and phosphorylation. [Link]

  • Singh, A. K., Sreelakshmi, P., Pathak, P., Kumar, A., & Kumar, P. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. [Link]

  • Vijayakrishnan, R. (2009). Prediction of kinase-inhibitor binding affinity using energetic parameters. Bioinformation, 3(9), 385. [Link]

  • Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2008). Flow cytometry-based apoptosis detection. Current protocols in cytometry, 43(1), 7-19. [Link]

  • Sharma, A., Kumar, V., Kumar, R., & Singh, P. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4381-4395. [Link]

  • Desai, S., Desai, V., & Shingade, S. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic chemistry, 94, 103382. [Link]

  • Wang, Y., Zhang, H., Li, X., Wu, X., & Li, J. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Molecular Structure, 1311, 138332. [Link]

  • Fujisawa, T., Uenishi, J. I., & Umekita, M. (2020). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules, 25(21), 5032. [Link]

  • Kakkar, S., Kumar, S., Narasimhan, B., & Shah, S. A. A. (2024). Structure activity relationship of benzoxazole derivatives. Combinatorial Chemistry & High Throughput Screening, 27(1), 2-20. [Link]

  • Bakulina, O. Y., Avdeeva, E. A., Topchiy, M. A., Nechaev, M. S., Asachenko, A. F., & Vasyanin, A. N. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (Het)aryl Halides and Amines, Respectively. Molecules, 27(6), 1957. [Link]

  • Worayuthakarn, R., Narkwong, L., & Mahidol, C. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & medicinal chemistry letters, 24(10), 2244-2248. [Link]

  • ResearchGate. (n.d.). (PDF) Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. [Link]

  • Bauzá, A., Mooibroek, T. J., & Frontera, A. (2018). Nature of the Hydrogen Bond Enhanced Halogen Bond. Molecules, 23(11), 2743. [Link]

  • Ho, P. S. (2014). Halogen Bonding from the Bonding Perspective with Considerations for Mechanisms of Thyroid Hormone Activation and Inhibition. Accounts of chemical research, 47(8), 2417-2426. [Link]

  • Bakulina, O. Y., Avdeeva, E. A., Topchiy, M. A., Nechaev, M. S., Asachenko, A. F., & Vasyanin, A. N. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(18), 5894. [Link]

  • Zhang, X., Li, X., Wang, L., Zhang, J., & Zhang, W. (2012). synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. Archiv der Pharmazie, 345(11), 884-891. [Link]

Sources

Synthesis of Novel Antimicrobial Agents Utilizing a 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from the versatile building block, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine. The strategic placement of a nucleophilic amino group and a readily functionalized iodoaryl moiety offers a dual handle for molecular elaboration, enabling the creation of a diverse library of candidate compounds. This document is intended to serve as a practical resource, blending established synthetic methodologies with the rationale behind their application in the context of antimicrobial drug discovery.

The benzoxazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] The mechanism of action for many benzoxazole-based antimicrobials is attributed to the inhibition of crucial bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[3] By systematically modifying the substituents on the benzoxazole ring system, it is possible to fine-tune the antimicrobial potency and spectrum of activity.

This application note will detail two primary synthetic strategies to derivatize the this compound core: N-acylation of the 5-amino group and palladium-catalyzed cross-coupling reactions at the 3'-iodo position. These approaches allow for the introduction of a wide array of chemical functionalities, which can significantly influence the compound's physicochemical properties and biological activity.

I. Synthetic Strategy Overview

The synthetic approach detailed herein is a divergent strategy that allows for the generation of a library of compounds from a common intermediate. The workflow begins with the functionalization of the 5-amino group via N-acylation, followed by diversification of the 2-(3-iodophenyl) moiety through palladium-catalyzed cross-coupling reactions.

Synthetic_Strategy A This compound (Starting Material) B N-Acylation A->B RCOCl, Base C N-(2-(3-Iodophenyl)-1,3-benzoxazol-5-yl)amides (Intermediate Library) B->C D Suzuki Coupling C->D ArB(OH)₂, Pd Catalyst E Sonogashira Coupling C->E R-C≡CH, Pd/Cu Catalysts F Final Products (Biaryl Derivatives) D->F G Final Products (Alkynyl Derivatives) E->G

Figure 1: A high-level overview of the divergent synthetic workflow.

II. Experimental Protocols

A. General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended for the palladium-catalyzed reactions to prevent catalyst deactivation and ensure reproducibility.[1][4] Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compounds is typically achieved by column chromatography or recrystallization. Structural elucidation of the synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of a library of N-acyl derivatives from the starting material. The amide bond formation is a robust and versatile reaction that allows for the introduction of various substituents.[5]

Rationale: The introduction of an acyl group at the 5-position can significantly impact the molecule's hydrogen bonding capacity and overall lipophilicity, which are key determinants of antimicrobial activity.[6][7] The choice of the acylating agent (R-COCl) allows for the exploration of a wide range of chemical space.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 mmol) or pyridine (1.5 mmol), to the solution and stir for 10 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the desired acid chloride (1.1 mmol) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Entry Acid Chloride (R-COCl) Expected Product Rationale for Selection
1Acetyl chlorideN-(2-(3-Iodophenyl)-1,3-benzoxazol-5-yl)acetamideIntroduction of a small, polar group.
2Benzoyl chlorideN-(2-(3-Iodophenyl)-1,3-benzoxazol-5-yl)benzamideIntroduction of an aromatic moiety.
34-Chlorobenzoyl chlorideN-(2-(3-Iodophenyl)-1,3-benzoxazol-5-yl)-4-chlorobenzamideExploration of halogen substituent effects.
4Cyclohexanecarbonyl chlorideN-(2-(3-Iodophenyl)-1,3-benzoxazol-5-yl)cyclohexanecarboxamideIntroduction of a non-planar, lipophilic group.

Table 1: Representative examples of N-acylation reactions.

C. Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of biaryl derivatives from the N-acylated iodo-benzoxazole intermediates. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with broad functional group tolerance.[8][9]

Rationale: The introduction of a second aryl group can modulate the overall shape and electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.[2][10] The choice of boronic acid allows for the systematic investigation of structure-activity relationships.

Suzuki_Coupling A N-Acyl-2-(3-iodophenyl) benzoxazole C Pd Catalyst Base A->C B Aryl Boronic Acid (Ar-B(OH)₂) B->C D N-Acyl-2-(3'-arylphenyl) benzoxazole C->D Suzuki Coupling

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the N-acylated-2-(3-iodophenyl)-1,3-benzoxazole (1.0 mmol), the desired aryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane, toluene, or DMF) and water (typically a 4:1 to 10:1 ratio, 10 mL total).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

Entry Aryl Boronic Acid Expected Product Rationale for Selection
1Phenylboronic acid5-Amido-2-(biphenyl-3-yl)-1,3-benzoxazoleIntroduction of a simple phenyl group.
24-Methoxyphenylboronic acid5-Amido-2-(4'-methoxybiphenyl-3-yl)-1,3-benzoxazoleExploration of electron-donating group effects.
33-Pyridinylboronic acid5-Amido-2-(3-(pyridin-3-yl)phenyl)-1,3-benzoxazoleIntroduction of a heteroaromatic ring for improved solubility and H-bonding.

Table 2: Representative examples of Suzuki-Miyaura cross-coupling reactions.

D. Protocol 3: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

This protocol describes the synthesis of alkynyl-substituted benzoxazoles. The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[1][11]

Rationale: The introduction of a linear and rigid alkynyl linkage can significantly alter the molecular geometry and provide access to novel chemical space. Alkynyl moieties can also participate in various biological interactions.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the N-acylated-2-(3-iodophenyl)-1,3-benzoxazole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper co-catalyst such as CuI (0.04 mmol).

  • Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF (10 mL) followed by an amine base like triethylamine (2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature to 50 °C for 2-18 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Entry Terminal Alkyne Expected Product Rationale for Selection
1Phenylacetylene5-Amido-2-(3-(phenylethynyl)phenyl)-1,3-benzoxazoleIntroduction of a phenyl-alkynyl group.
2Ethynyltrimethylsilane5-Amido-2-(3-((trimethylsilyl)ethynyl)phenyl)-1,3-benzoxazoleTMS-protected alkyne for further functionalization.
3Propargyl alcohol3-(3-(5-Amido-1,3-benzoxazol-2-yl)phenyl)prop-2-yn-1-olIntroduction of a hydroxyl group for potential H-bonding.

Table 3: Representative examples of Sonogashira cross-coupling reactions.

III. Antimicrobial Activity Evaluation

The newly synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard methods such as broth microdilution or agar disk diffusion can be employed to determine the Minimum Inhibitory Concentration (MIC) values.[12]

A. Proposed Workflow for Antimicrobial Screening

Antimicrobial_Screening A Synthesized Compound Library B Primary Screening (e.g., Agar Disk Diffusion) A->B C Inactive Compounds B->C No Zone of Inhibition D Active Compounds B->D Zone of Inhibition E Secondary Screening (MIC Determination via Broth Microdilution) D->E F MIC Values E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Sources

experimental procedure for N-arylation of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Palladium-Catalyzed N-Arylation of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Arylated Benzoxazoles

The 2-arylbenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The introduction of an N-aryl substituent on this scaffold can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The target molecule, this compound, serves as a versatile intermediate where the primary amine at the 5-position is a key handle for diversification through carbon-nitrogen (C-N) bond formation.

Traditionally, C-N bond formation has been accomplished through methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions and stoichiometric amounts of copper, limiting their functional group tolerance and overall utility.[1][2][3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a milder, more general, and highly efficient alternative.[4][5] This protocol details a robust and reproducible procedure for the N-arylation of this compound utilizing a modern palladium catalyst system.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine.[4][6] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][7]

Causality of Component Selection:

  • Palladium Precatalyst: We utilize a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(II) sources are reduced in situ to the active Pd(0) catalyst by the phosphine ligand or amine.[8]

  • Phosphine Ligand: The choice of ligand is critical for catalyst stability and reactivity. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are highly effective.[9] They promote the crucial oxidative addition and reductive elimination steps and prevent the formation of inactive palladium dimers, which can be an issue with aryl iodides.[4][10]

  • Base: A base is required to deprotonate the amine, forming a more nucleophilic amide in the catalytic cycle. The choice of base is a balance between reactivity and substrate compatibility. While strong bases like sodium tert-butoxide (NaOtBu) are highly effective, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred when base-sensitive functional groups are present.[8][11]

  • Solvent: Anhydrous, aprotic polar solvents such as dioxane, toluene, or THF are typically used to ensure the solubility of the reactants and stability of the catalytic species.[6]

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L-Pd(II)(Ar)X ox_add->pd_complex amine_bind Amine Binding & Deprotonation pd_complex->amine_bind amide_complex L-Pd(II)(Ar)(NR'R'') amine_bind->amide_complex base_h Base-H+ amine_bind->base_h red_elim Reductive Elimination amide_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) red_elim->product aryl_halide Ar-X aryl_halide->ox_add amine HNR'R'' amine->amine_bind base Base base->amine_bind  

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation

This protocol provides a general method for the N-arylation of this compound with a representative aryl bromide. The stoichiometry and conditions should be optimized for each specific arylating agent.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%CommercialStarting material (1.0 equiv)
Aryl Bromide (e.g., 4-Bromoanisole)≥98%CommercialArylating agent (1.2 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercialPalladium source (2 mol%)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)≥98%CommercialLigand (4 mol%)
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%CommercialBase (2.0 equiv)
1,4-DioxaneAnhydrous, ≥99.8%CommercialSolvent
Ethyl AcetateACS GradeCommercialFor work-up and chromatography
HexanesACS GradeCommercialFor chromatography
Deionized WaterN/AIn-houseFor work-up
Brine (Saturated NaCl solution)N/AIn-houseFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent
Celite®N/ACommercialFiltration aid
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate with heating

  • Inert gas (Argon or Nitrogen) manifold

  • Syringes and needles for liquid transfer

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the chosen aryl bromide (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Using a syringe, add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting amine.

Reaction Execution and Monitoring:

  • Place the flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe. Dilute the aliquot with ethyl acetate for analysis. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting amine), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel.[12] A gradient elution system, typically starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate, is often effective.

  • Combine the fractions containing the pure product and concentrate in vacuo to yield the N-arylated product as a solid.

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep 1. Add Reagents to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (x3) prep->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat and Stir (100-110 °C) solvent->react monitor 5. Monitor by TLC (12-24 h) react->monitor cool 6. Cool to RT & Dilute monitor->cool filter 7. Filter through Celite® cool->filter extract 8. Wash with H₂O/Brine filter->extract dry 9. Dry & Concentrate extract->dry purify 10. Flash Chromatography dry->purify product Pure N-Arylated Product purify->product

Caption: General workflow for the N-arylation experiment.

Troubleshooting and Self-Validation

A successful protocol must be self-validating. Consistent monitoring and characterization are key.

Observation / ProblemPossible CauseSuggested Solution
Reaction Stalls / No Conversion Inactive catalyst (oxygen contamination)Ensure the reaction setup is strictly anaerobic. Use freshly opened anhydrous solvent.
Poor quality reagentsUse high-purity reagents. Ensure the base is anhydrous.
Low Yield Insufficient reaction time or temperatureIncrease reaction time or temperature incrementally (e.g., to 120 °C).
Competing hydrodehalogenation of aryl halideEnsure the amine is of high purity. Consider a different ligand/base combination.
Formation of Side Products Base-intolerant functional groups on substrateSwitch to a milder base like K₃PO₄ or K₂CO₃.[6][11] This may require longer reaction times or higher temperatures.
Double arylation (if using a primary amine)Adjust stoichiometry; use a slight excess of the starting amine relative to the aryl halide.

Product Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions

  • Reagents: Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable peroxide-former and a suspected carcinogen. Always use in a well-ventilated fume hood and away from ignition sources.

  • Inert Gas: Handle compressed gas cylinders with care and according to institutional safety guidelines.

  • Pressure: Evacuating a sealed flask carries a risk of implosion. Use appropriate glassware (Schlenk flask) and a blast shield.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wiper, L. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Wu, H. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Various Authors. (2024-2025). Recent advances in the tandem copper-catalyzed Ullmann–Goldberg N-arylation–cyclization strategies. Royal Society of Chemistry. [Link]

  • Bécsi, B., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Uenishi, J., et al. (1993). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Yin, J. (2002). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Surrey, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Typical ligands for Pd-catalyzed N-arylation and N-vinylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Koszinowski, K., & Beller, M. (2007). Palladium‐Catalyzed N‐Arylation of N,N‐Dialkylhydrazines with Aryl Chlorides. European Journal of Organic Chemistry. [Link]

  • Liu, Z., & Larock, R. C. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]

  • Hartwig, J. F., et al. (1999). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. [Link]

  • National Center for Biotechnology Information. (2012). Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. [Link]

  • Royal Society of Chemistry. (2009). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. [Link]

  • Beilstein Journals. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. [Link]

  • Semantic Scholar. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. [Link]

  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]

  • ResearchGate. (2021). Intramolecular O-arylation for the synthesis of benzoxazoles. [Link]

  • Preprints.org. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material. [Link]

Sources

Application Notes and Protocols for 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine in Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The convergence of synthetic chemistry and cellular biology has ushered in an era of molecular probes that are not merely reporters, but active participants in the elucidation of complex biological processes. Within the vast arsenal of fluorescent scaffolds, the benzoxazole core represents a privileged structure, lauded for its environmental sensitivity and tunable photophysical properties. This guide focuses on a unique derivative, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine , a compound that, by its very design, invites exploration into advanced bioimaging modalities.

The introduction of a heavy iodine atom onto the phenyl ring is a deliberate modification intended to modulate the excited-state dynamics of the fluorophore through the "heavy-atom effect." This phenomenon can significantly influence intersystem crossing rates, potentially quenching fluorescence while enhancing phosphorescence or enabling applications in photodynamic therapy and multimodal imaging. The presence of the 5-amino group provides a versatile handle for bioconjugation, allowing for the targeted delivery of this probe to specific cellular compartments or biomolecules.

These application notes are crafted for the discerning researcher who seeks not just to observe, but to understand and innovate. We will delve into the synthetic rationale, predict the photophysical consequences of its unique structure, and provide detailed protocols for its application in both fluorescence microscopy and as a potential agent for nuclear imaging. This document is intended to be a springboard for discovery, empowering you to unlock the full potential of this intriguing molecule.

Section 1: Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, culminating in the formation of the benzoxazole ring. A common and effective method involves the condensation of a substituted 2-aminophenol with a benzoic acid derivative.[1]

Synthetic Pathway

A plausible synthetic route is outlined below. This pathway begins with the protection of the amino group on 4-nitro-2-aminophenol, followed by the core benzoxazole formation, and finally, reduction of the nitro group to the desired amine.

Synthesis_Pathway cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Reduction A 4-Nitro-2-aminophenol D 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole A:e->D:w Condensation B 3-Iodobenzoic acid B:e->D:w C Polyphosphoric acid (PPA) C:e->D:s Catalyst, Heat E 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole G This compound E:e->G:w Reduction F Fe/NH4Cl or Pd-C/H2 F:e->G:s

Caption: Synthetic pathway for this compound.

Protocol: Synthesis of this compound

Materials:

  • 4-Nitro-2-aminophenol

  • 3-Iodobenzoic acid

  • Polyphosphoric acid (PPA)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Ethyl acetate

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole

  • In a round-bottom flask, combine 4-nitro-2-aminophenol (1 equivalent) and 3-iodobenzoic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a solvent and catalyst (a sufficient amount to ensure stirring).

  • Heat the reaction mixture to 170-200°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the solution with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(3-iodophenyl)-5-nitro-1,3-benzoxazole.

Step 2: Synthesis of this compound

  • Dissolve the 2-(3-iodophenyl)-5-nitro-1,3-benzoxazole from Step 1 in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring by TLC.[2]

  • Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Section 2: Photophysical Properties and the Heavy-Atom Effect

Predicted Photophysical Characteristics
PropertyPredicted Value/CharacteristicRationale
Absorption (λ_max) ~320-360 nmThe 2-phenylbenzoxazole core typically absorbs in the UV-A to near-visible range. The amino group may cause a slight red-shift.
Emission (λ_em) ~380-450 nmBenzoxazoles are known to be fluorescent, emitting in the blue to green region of the spectrum.[3][4]
Quantum Yield (Φ_F) Low to moderateThe presence of the heavy iodine atom is expected to significantly decrease the fluorescence quantum yield due to enhanced intersystem crossing.[5][6][7]
Fluorescence Lifetime (τ_F) ShortenedThe heavy-atom effect increases the rate of non-radiative decay pathways, leading to a shorter fluorescence lifetime.[5][7]
Stokes Shift Moderate to largeBenzoxazole derivatives often exhibit a significant Stokes shift, which is advantageous for minimizing self-absorption in imaging applications.[8]
Solvatochromism Likely positiveThe amino group can lead to a charge-transfer character in the excited state, resulting in a red-shift of the emission spectrum in more polar solvents.
The Heavy-Atom Effect: A Double-Edged Sword

The iodine atom in the structure is the most influential feature for its use in advanced bioimaging. The heavy nucleus of iodine enhances spin-orbit coupling, which facilitates the transition of the excited molecule from the singlet state (S₁) to the triplet state (T₁).[5][9] This has two major consequences:

  • Fluorescence Quenching: The increased rate of intersystem crossing provides a non-radiative decay pathway that competes with fluorescence, leading to a lower quantum yield.[6][7]

  • Enhanced Triplet State Population: A higher population of the triplet state can be harnessed for applications such as photodynamic therapy (PDT), where the triplet state molecule can transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen.

This "quenching" effect can be cleverly exploited. For instance, if the probe is designed to bind to a specific target, conformational changes upon binding could alter the distance or orientation of the iodine atom relative to the fluorophore core, potentially leading to a "turn-on" fluorescence response.

Section 3: Application in Fluorescence Microscopy

The 5-amino group on the benzoxazole ring serves as a convenient point of attachment for various functionalities, enabling the development of targeted fluorescent probes.

General Workflow for Cellular Imaging

Cellular_Imaging_Workflow A Probe Synthesis & Characterization C Probe Loading A->C B Cell Culture and Seeding B->C D Incubation C->D E Washing D->E F Live or Fixed Cell Imaging E->F G Image Acquisition F->G H Data Analysis G->H

Caption: A general workflow for cellular imaging with fluorescent probes.

Protocol: Live-Cell Staining and Imaging

This protocol provides a general guideline for using a bioconjugated derivative of this compound for live-cell imaging. The optimal probe concentration and incubation time should be determined empirically for each cell line and target.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fetal bovine serum (FBS)

  • This compound derivative (stock solution in DMSO)

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the fluorescent probe in a serum-free medium. The final concentration typically ranges from 1 to 10 µM. It is crucial to first determine the cytotoxicity of the probe to ensure cell viability during the experiment.[10]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the probe working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time will depend on the probe's cell permeability and target localization.

  • Washing:

    • Remove the probe solution.

    • Wash the cells two to three times with warm PBS or complete medium to remove any unbound probe.

  • Imaging:

    • Add fresh, warm complete medium or imaging buffer to the cells.

    • Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters (e.g., excitation around 350 nm, emission collection around 420 nm, to be optimized based on spectral characterization).

    • Acquire images in the appropriate channels. If co-staining with other fluorescent markers, ensure minimal spectral overlap.

Rationale for Experimental Choices:

  • Serum-free medium for loading: Serum proteins can sometimes bind to fluorescent probes, reducing their availability for cellular uptake.

  • Washing steps: These are critical for reducing background fluorescence from unbound probe, thereby increasing the signal-to-noise ratio.

  • Confocal microscopy: This technique provides optical sectioning, which is essential for resolving subcellular structures and reducing out-of-focus blur.

Section 4: Potential Application in Nuclear Imaging

The presence of iodine in the molecule opens up the exciting possibility of using its radioactive isotopes for single-photon emission computed tomography (SPECT) imaging. Radioiodinated benzoxazole derivatives have shown promise for imaging specific targets in the brain, such as myelin.[8]

Concept: From Fluorescent Probe to SPECT Agent

By replacing the stable ¹²⁷I with a radioactive isotope like ¹²³I, this compound can be transformed into a radiotracer. The biodistribution of this tracer can then be monitored non-invasively in vivo using a SPECT scanner. The 5-amino group could be further modified to improve pharmacokinetic properties or to attach a targeting moiety for specific diseases, such as β-amyloid plaques in Alzheimer's disease, for which other benzoxazole derivatives have been investigated.[11]

Hypothetical Workflow for Radiotracer Development

Radiotracer_Workflow A Synthesis of a Non-radioactive Precursor (e.g., Stannyl or Boryl derivative) B Radiolabeling with [¹²³I]NaI A->B C Purification of the Radiotracer (e.g., HPLC) B->C D In vitro Evaluation (e.g., binding assays, autoradiography) C->D E In vivo Evaluation in Animal Models D->E F Biodistribution Studies E->F G SPECT Imaging E->G H Data Analysis and Pharmacokinetic Modeling F->H G->H

Caption: Hypothetical workflow for developing a ¹²³I-labeled SPECT imaging agent.

Protocol: Radioiodination (Conceptual)

This is a conceptual protocol for the synthesis of [¹²³I]this compound, which would require a specialized radiochemistry facility.

Materials:

  • A suitable precursor, such as 2-(3-(tributylstannyl)phenyl)-1,3-benzoxazol-5-amine.

  • [¹²³I]Sodium iodide in a suitable buffer.

  • Oxidizing agent (e.g., chloramine-T).

  • Quenching agent (e.g., sodium metabisulfite).

  • HPLC system for purification.

Procedure:

  • Precursor Synthesis: Synthesize the stannylated precursor from the corresponding bromo- or triflate-substituted benzoxazole.

  • Radioiodination:

    • To a solution of the precursor in a suitable solvent, add [¹²³I]NaI.

    • Initiate the reaction by adding an oxidizing agent.

    • Allow the reaction to proceed for a short period (typically 5-15 minutes) at an optimized temperature.

  • Quenching: Stop the reaction by adding a quenching agent.

  • Purification: Purify the radiolabeled product using reverse-phase HPLC to separate it from the precursor and other reactants.

  • Formulation: Formulate the purified radiotracer in a biocompatible solution (e.g., saline with a small amount of ethanol) for in vivo administration.

Section 5: Concluding Remarks and Future Directions

This compound is a molecule of significant potential for the advanced bioimaging specialist. Its unique combination of a fluorescent benzoxazole core, a heavy iodine atom, and a reactive amino group makes it a versatile platform for the development of sophisticated imaging tools. While the heavy-atom effect may diminish its utility as a simple fluorescent reporter, it opens up avenues for ratiometric sensing, phosphorescence-based imaging, and photodynamic therapy. Furthermore, the potential for radioiodination positions this compound as a candidate for dual-modality (fluorescence and nuclear) imaging, a powerful approach for bridging the gap between cellular-level mechanistic studies and whole-organism physiological monitoring.

Future research should focus on the detailed photophysical characterization of this molecule and its derivatives, as well as the exploration of its bioconjugation to various targeting ligands. The synthesis and evaluation of its radioiodinated counterpart could lead to the development of novel SPECT agents for a range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • Hicks, R. J., & Hofman, M. S. (2012). Is there still a role for SPECT-CT in oncology?. Journal of Nuclear Medicine, 53(8), 1173-1175.
  • Watanabe, H., et al. (2024). Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis. Bioorganic & Medicinal Chemistry Letters, 101, 129691.
  • Ghosh, S., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 1-17.
  • Kowalska, D., et al. (2003). Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies. Photochemical & Photobiological Sciences, 2(11), 1181-1188.
  • Kukhta, I. V., et al. (2021). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 125(29), 16109-16118.
  • Benniston, A. C., & Harriman, A. (2008). The heavy atom effect in photochemistry. Physical Chemistry Chemical Physics, 10(38), 5776-5784.
  • Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 85(3), 97-106.
  • Yuan, L., Lin, W., Zheng, K., He, L., & Huang, W. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for bioimaging. Chemical Society Reviews, 42(2), 622-661.
  • Ono, M., et al. (2012). Novel 18F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry, 55(21), 9136-9145.
  • Lou, Z., et al. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. Acta Pharmaceutica Sinica B, 8(6), 869-883.
  • Chen, C. Y., & Wu, A. T. (2023).
  • Wang, M., et al. (2010). synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. Bioorganic & Medicinal Chemistry, 18(20), 7276-7283.
  • Abu Jarra, H., et al. (2017). Photophysical properties of some benzoxazole and benzothiazole derivatives. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Chimie, 25(1), 63-74.
  • Zhang, Y., et al. (2015). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton Transfer, and Sensing for Metal Ions. The Journal of Physical Chemistry A, 119(1), 127-136.
  • Li, M., et al. (2022). Benzoindoxazine derivatives containing carbazole for detection of CN- and its application in plant seed extracts and cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 268, 120644.
  • Sharma, A., & Kumar, S. (2011). Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. Recent Patents on Medical Imaging, 1(4), 361-370.
  • Gupta, V. D., Umape, P. G., & Sekar, N. (2013). Synthesis, photophysical property study of novel fluorescent 4-(1, 3-benzoxazol-2-yl)-2-phenylnaphtho [1, 2-d][9][10] oxazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 125(1), 141-151.

  • PubChem. (n.d.). N-Ethyl-2-(3-iodophenyl)benzo[d]oxazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • Patel, K. R., & Patel, K. C. (2011). Synthesis and photo-physical properties of fluorescent 1, 3, 5-triazine styryl derivatives. Chemistry Central Journal, 5(1), 1-8.
  • Al-Sha'er, M. A., et al. (2022). A Suggested pharmacophore model of aminobenzoxazole derivatives.... ResearchGate. Retrieved from [Link]

  • Liu, X., et al. (2022).
  • Li, Y., et al. (2022). Thiophene and diaminobenzo-(1, 2, 5-thiadiazol)-based DAD-type near-infrared fluorescent probe for nitric oxide: A theoretical research. Frontiers in Chemistry, 10, 934533.
  • Google Patents. (n.d.). CN104804728A - Preparation and application of fluorescence-enhanced thiophenol fluorescence probe.
  • El-Sayed, W. A., et al. (2024). Synthesis of 1, 3, 5-Triazepines and Benzo [f][6][9][10] triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 596.

  • Liu, X., et al. (2022).
  • Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel Benzodifuranyl; 1, 3, 5-Triazines; 1, 3, 5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 23(10), 2505.
  • Ertan-Bolelli, T., et al. (2016).
  • PubChemLite. (n.d.). 2-phenyl-1,3-benzoxazol-5-amine (C13H10N2O). Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Amination of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed amination of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine, a key transformation for the synthesis of complex molecules in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, offer detailed, field-tested protocols, and provide insights into optimizing reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably construct C-N bonds with this versatile building block.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with aryl amines being prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, largely supplanting harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[2][3]

The subject of this guide, this compound, presents a unique synthetic challenge and opportunity. The presence of an aryl iodide provides a reactive handle for cross-coupling, while the benzoxazole core and the free amine at the 5-position introduce functionalities that require careful consideration of reaction conditions to ensure selectivity and prevent undesired side reactions. This application note will provide the necessary framework to successfully navigate these challenges.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step of the reaction.[6]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the resulting Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[7]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

A potential side reaction to consider is β-hydride elimination, although this is less common with aryl amines.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd(0)L->OxAdd Ar-I Pd(II)Complex Ar-Pd(II)-I(L) OxAdd->Pd(II)Complex AmineCoord Amine Coordination (R₂NH) Pd(II)Complex->AmineCoord R₂NH PdAmineComplex [Ar-Pd(II)(NHR₂)-I(L)]⁺ AmineCoord->PdAmineComplex Deprotonation Base (-HB⁺) PdAmineComplex->Deprotonation Base PdAmidoComplex Ar-Pd(II)-NR₂(L) Deprotonation->PdAmidoComplex RedElim Reductive Elimination PdAmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR₂ (Product) RedElim->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Recommended Materials and Reagents

Reagent/MaterialRecommended Grade/SpecificationSupplier ExampleNotes
This compound>97% purityBLD PharmEnsure starting material is dry.
Amine Coupling Partner>98% puritySigma-AldrichScope is broad, including primary and secondary alkyl and aryl amines.
Palladium PrecatalystXPhos Pd G3Sigma-Aldrich[8]Air and moisture stable, allowing for easier handling.[8]
Ligand (if not using a precatalyst)XPhosSigma-AldrichSterically hindered biarylphosphine ligands are generally effective.[9]
BaseSodium tert-butoxide (NaOtBu)Sigma-AldrichA strong, non-nucleophilic base is crucial.[10]
SolventAnhydrous TolueneSigma-AldrichToluene is a common and effective solvent for this transformation.[11]
Inert GasArgon or Nitrogen (>99.99%)N/AEssential for maintaining an oxygen-free atmosphere.
Reaction VesselOven-dried Schlenk tube or flaskN/AEnsure all glassware is scrupulously dried.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic secondary amine.

Reaction Setup Workflow

Figure 2: General workflow for the palladium-catalyzed amination reaction.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen. This is a critical step to prevent catalyst deactivation.

  • Addition of Reagents: To the Schlenk tube, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), sodium tert-butoxide (1.4 equiv), and XPhos Pd G3 (0.02 equiv). The use of a pre-catalyst like XPhos Pd G3 simplifies the procedure and ensures a reliable initiation of the catalytic cycle.[8][12]

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M. The choice of a non-polar solvent like toluene is generally effective for this type of coupling.[11]

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Typical reaction times range from 4 to 24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the desired aminated product.[13] The choice of eluent will depend on the polarity of the product.

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a fresh bottle of catalyst.
Insufficiently strong baseSodium tert-butoxide is generally effective, but for challenging substrates, consider other strong bases like lithium bis(trimethylsilyl)amide (LHMDS).
Low reaction temperatureIncrease the temperature in 10 °C increments, but be mindful of potential decomposition.
Formation of Side Products Reductive dehalogenationThis can occur if the oxidative addition is slow relative to competing pathways. A different ligand or lower reaction temperature may be beneficial.
Double amination of the free amine on the benzoxazoleWhile less likely under these conditions due to the deactivating effect of the benzoxazole ring, protection of the amine with a group like Boc may be necessary in some cases.
Difficulty in Purification Residual palladium or ligand oxideA thorough work-up including filtration through Celite® is important. For polar amine products, an acid-base extraction can be an effective purification strategy.[14]

Conclusion

The palladium-catalyzed amination of this compound is a robust and highly valuable transformation for the synthesis of complex molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably achieve high yields of the desired aminated products. The use of modern, air-stable precatalysts like XPhos Pd G3 has significantly simplified the execution of this reaction, making it an indispensable tool in the synthetic chemist's arsenal.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ghaffari, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • PubMed. (2001). Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. Chemistry. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Amino‐λ3‐iodane‐Enabled Electrophilic Amination of Arylboronic Acid Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Amination of Aryl Halides with Ammonia. Retrieved from [Link]

  • MDPI. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism Buchwald–Hartwig coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction in toluene catalyzed by palladium complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]

  • ResearchGate. (2025). Amino Acid Mediated Goldberg Reactions Between Amides and Aryl Iodides. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2024). BH amination side products and purification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Reddit. (2024). Cleaning a Buchwald-Hartwig reaction. Retrieved from [Link]

  • National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed interannular C–H amination of biaryl amines. Retrieved from [Link]

Sources

synthesis of polyimide materials with benzoxazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Polyimide-Benzoxazole Materials

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and materials development professionals with a comprehensive overview and detailed protocols for the synthesis of polyimide materials incorporating benzoxazole precursors. Polyimide-benzoxazole (PIBO) and thermally rearranged polybenzoxazole (TR-PBO) polymers represent a class of ultra-high-performance materials, offering exceptional thermal stability, superior mechanical strength, and desirable dielectric properties. These characteristics make them prime candidates for advanced applications in microelectronics, aerospace, and separation technologies. This document elucidates the two primary synthetic methodologies: the thermal rearrangement of ortho-hydroxy polyimide precursors and the direct polymerization of monomers containing pre-formed benzoxazole moieties. We will explore the underlying chemistry, provide expert insights into experimental choices, and furnish detailed, step-by-step protocols for laboratory-scale synthesis.

Introduction: The Strategic Advantage of Benzoxazole Integration

Standard aromatic polyimides are renowned for their high-temperature resistance and robust mechanical properties. However, the escalating demands of next-generation technologies—such as 5G communication, flexible electronics, and aggressive gas separation—require materials with an even more advanced property profile. The integration of the rigid, heterocyclic benzoxazole structure into a polyimide backbone addresses these needs by enhancing key performance metrics.

The benzoxazole group imparts significant rigidity and linearity to the polymer chain, which can lead to higher glass transition temperatures (Tg), improved tensile moduli, and enhanced thermal and thermo-oxidative stability.[1] Furthermore, specific synthetic routes that generate benzoxazole rings in situ can create substantial fractional free volume (FFV), a critical attribute for developing materials with low dielectric constants (low-k) or high gas permeability.[2][3]

This guide details the two predominant strategies for achieving these advanced material architectures.

Synthetic Strategies: A Comparative Overview

The synthesis of polyimides containing benzoxazole units can be broadly categorized into two distinct approaches. The choice of strategy is dictated by the desired final properties, processing requirements, and available monomer chemistry.

G cluster_0 Synthetic Pathways cluster_1 Route A Details cluster_2 Route B Details start Monomer Selection routeA Route A: Thermal Rearrangement (TR) start->routeA routeB Route B: Direct Polymerization start->routeB phi_synth Synthesis of o-Hydroxy Polyimide (PHI) routeA->phi_synth bo_diamine Synthesis of Benzoxazole- Containing Diamine routeB->bo_diamine tr_step High-Temp Thermal Rearrangement (>400°C) phi_synth->tr_step Decarboxylation (-CO2) pbo_product Polybenzoxazole (PBO) (High FFV, Low-k) tr_step->pbo_product poly_step Standard Two-Step Polycondensation bo_diamine->poly_step pibopi_product Poly(benzoxazole imide) (PBOPI) (Good Processability) poly_step->pibopi_product

Figure 1: Overview of the two primary synthetic routes.

Route A: Thermal Rearrangement of o-Hydroxy Polyimide Precursors

This elegant and powerful method involves the synthesis of a soluble ortho-hydroxy poly(amic acid) or its corresponding polyimide (PHI), which is then subjected to high-temperature treatment. This thermal stimulus induces an intramolecular rearrangement, converting the o-hydroxy imide structure into a benzoxazole ring with the concomitant release of carbon dioxide.[4][5]

Mechanistic Insight and Rationale

The process begins with the standard polycondensation of a dianhydride with a diamine containing hydroxyl groups positioned ortho to the amine functionalities, such as 3,3'-dihydroxy-4,4'-diaminobiphenyl (HAB).[4][6] The resulting poly(amic acid) is first thermally or chemically imidized to form the poly(hydroxy-imide). The key transformation occurs at temperatures typically exceeding 400°C, where the polymer undergoes a solid-state cyclization and decarboxylation.[3][4]

Figure 2: Reaction scheme for thermal rearrangement.

Expertise & Experience: The primary advantage of this route is the creation of microporosity. The evolution of CO₂ gas and the significant conformational change from the imide to the more rigid benzoxazole structure generates substantial fractional free volume (FFV).[3] This makes TR-PBOs exceptional candidates for gas separation membranes and low-k interlayer dielectrics for microelectronics.[2] However, this process can lead to a deterioration in the mechanical toughness of the resulting film if not carefully controlled.[7]

Protocol 1: Synthesis of a TR-PBO Film from BPDA and HAB

This protocol describes the synthesis of a poly(hydroxy-imide) from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and 3,3′-dihydroxy-4,4′-diaminobiphenyl (HAB), followed by its thermal conversion to a polybenzoxazole.[4]

Materials & Equipment:

  • 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA), polymer grade

  • 3,3′-Dihydroxy-4,4′-diaminobiphenyl (HAB)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen (N₂) gas supply

  • Three-neck round-bottom flask with mechanical stirrer and N₂ inlet/outlet

  • Glass plate for film casting

  • Doctor blade or casting knife

  • Vacuum oven and high-temperature tube furnace

Experimental Workflow:

Figure 3: Experimental workflow for TR-PBO synthesis.

Step-by-Step Methodology:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged three-neck flask, dissolve HAB (e.g., 2.162 g, 10 mmol) in anhydrous NMP (to achieve ~15% solids concentration).

    • Once the HAB is fully dissolved, begin vigorous mechanical stirring. Gradually add a stoichiometric amount of BPDA (e.g., 2.942 g, 10 mmol) in small portions over 1 hour to control the reaction exotherm.

    • Continue stirring the reaction mixture at ambient temperature under a positive nitrogen pressure for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid) (PAA).

  • Film Casting and Thermal Conversion:

    • Pour the viscous PAA solution onto a clean, level glass substrate.

    • Cast the film to a desired thickness using a doctor blade.

    • Place the cast film in a vacuum oven and dry at 80°C for 12 hours to remove the bulk of the NMP solvent. The film should be tack-free.

    • Carefully peel the PAA film from the glass substrate.

    • Place the freestanding film in a high-temperature furnace. Perform a staged cure under a nitrogen atmosphere to achieve imidization: heat to 100°C, 200°C, and 300°C, holding for 1 hour at each temperature. This produces the poly(hydroxy-imide) film.

    • To induce thermal rearrangement, increase the temperature to 450-500°C and hold for 1 hour.[4]

    • Cool the furnace slowly to room temperature before retrieving the final, dark-colored polybenzoxazole film.

Route B: Direct Polymerization of Benzoxazole-Containing Monomers

An alternative and often more processable route involves the use of a diamine monomer that already contains a pre-formed benzoxazole ring.[8] This strategy circumvents the need for the high-temperature rearrangement step, integrating the desirable properties of both polybenzoxazole and polyimide into a single copolymer.[8][9]

Mechanistic Insight and Rationale

This approach follows the conventional two-step polyimide synthesis.[10][11] A diamine, such as 5-amino-2-(p-aminophenyl) benzoxazole (AAPB or BOA), is reacted with a commercial dianhydride in a polar aprotic solvent.[12][13] The reaction proceeds via a poly(amic acid) intermediate, which is then thermally cyclized to the final poly(benzoxazole imide) (PBOPI).

Expertise & Experience: This method offers significant advantages in processability. Since the thermally stable benzoxazole unit is built into the monomer, the final polymer is formed under standard imidization conditions (250-350°C), avoiding the potentially degrading temperatures required for TR.[4] This results in copolymers with excellent film-forming properties and mechanical integrity.[8][9] By carefully selecting the comonomers—for instance, using a flexible dianhydride like 4,4'-oxydiphthalic anhydride (ODPA) or a fluorinated one like 6FDA—properties such as solubility, melt processability, and dielectric constant can be precisely tuned.[8][9][14]

Protocol 2: Synthesis of a PBOPI Film from 6FDA and BOA

This protocol details the synthesis of a fluorinated poly(benzoxazole imide) copolymer known for its low dielectric constant and good solubility.

Materials & Equipment:

  • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), polymer grade

  • 5-Amino-2-(4-aminophenyl)benzoxazole (BOA), purified

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Standard equipment as listed in Protocol 1

Step-by-Step Methodology:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve BOA (e.g., 2.252 g, 10 mmol) in anhydrous DMAc (~15-20% solids w/w).

    • Once a homogenous solution is obtained, begin stirring and add an equimolar amount of 6FDA (e.g., 4.442 g, 10 mmol) as a solid powder in one portion.

    • Rinse the weighing paper with a small amount of DMAc to ensure all 6FDA is transferred to the flask.

    • Allow the reaction to stir at room temperature under N₂ for 12-18 hours to form the poly(amic acid) precursor solution.

  • Film Casting and Imidization:

    • Cast the PAA solution onto a glass plate as described in Protocol 1.

    • Dry the film in a vacuum oven at 60-80°C for 16 hours.[6]

    • Peel the film from the substrate.

    • Place the film in a furnace and cure under nitrogen using a staged heating program: 100°C, 200°C, and 300°C, holding for 1 hour at each step.[6]

    • After the final hold at 300°C, cool the furnace to room temperature. The resulting transparent, often light-yellow, film is the final PBOPI.

Material Characterization and Properties

The successful synthesis of these materials must be confirmed through rigorous characterization. The properties of the final polymers are highly dependent on the chosen synthetic route and monomers.

Key Characterization Techniques:

  • FTIR Spectroscopy: To confirm the chemical structure. For Route A, one looks for the disappearance of imide carbonyl peaks (~1776 and 1716 cm⁻¹) and the appearance of characteristic benzoxazole ring stretches (~1617 and 1058 cm⁻¹).[4] For Route B, the confirmation of imide ring formation (~1780, 1720, 1370, 745 cm⁻¹) is key.

  • Thermogravimetric Analysis (TGA): To determine thermal stability, typically reported as the temperature of 5% weight loss (Td5%).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Mechanical Testing: To determine tensile strength, modulus, and elongation at break.

Representative Property Data

The following table summarizes typical properties for polyimide-benzoxazoles synthesized via the different routes, demonstrating the structure-property relationships.

Polymer SystemSynthetic RouteTg (°C)Td5% (°C, in N₂)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
BPDA-HAB (Thermally Rearranged)Route A>450625N/AN/A[4]
ODPA-BOARoute B3045641125.8[14]
6FDA-BOARoute B2855101036.5[14]
BPDA-BOARoute B>410556-565164-242>6.0[13]

Note: Mechanical properties can be highly dependent on film processing and testing conditions.

Conclusion

The offers a versatile platform for creating next-generation polymers with exceptional performance profiles. The thermal rearrangement route provides a unique method to generate materials with high fractional free volume, ideal for membrane and low-k dielectric applications. Concurrently, the direct polymerization of benzoxazole-containing monomers yields highly processable copolymers that combine the advantages of both polyimides and polybenzoxazoles, suitable for a wide range of applications in electronics and aerospace. The detailed protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers and scientists aiming to explore and develop these advanced materials.

References

  • Southward, R. E., & St. Clair, A. K. (1999). Unexpected thermal conversion of hydroxy-containing polyimides to polybenzoxazoles. Polymer, 40(21), 5915-5917.
  • Hsiao, S. H., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 11(15), 2846-2857.
  • Alam, S. M. M., et al. (2022). Novel polyimide in presence of benzoxazole: Synthesis and characterization.
  • Meng, X., Wang, P., & Jiang, L. (2011). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Advanced Materials Research, 239-242, 1855-1858. [Link]

  • Li, Y., et al. (2009). Synthesis and properties of polyimides containing benzoxazole units in the main chain.
  • Soles, C. L., et al. (2022). Thermal Rearrangement Conversion of Cross-Linked ortho-Hydroxy Polyimide Networks. ACS Applied Polymer Materials, 4(9), 6899-6910. [Link]

  • Southward, R. E., et al. (1999). Thermal Conversion of Hydroxy-Containing Imides to Benzoxazoles: Polymer and Model Compound Study. Macromolecules, 32(12), 3843-3851. [Link]

  • Liaw, D. J., et al. (2009). Synthesis and Properties of Aromatic Polyimide, Poly(benzoxazole imide), and Poly(benzoxazole amide imide). Journal of Applied Polymer Science, 113(4), 2537-2546. [Link]

  • Liu, Y., et al. (2024). Preparation of fluorinated poly(benzoxazole-co-imide) with low dielectric constants based on the thermal rearrangement reaction of o-hydroxy polyimides. Journal of Materials Chemistry C, 12(3), 1098-1106. [Link]

  • Orma, M., et al. (2021). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules, 54(16), 7665-7678. [Link]

  • Rubner, R. (2004). Innovation via Photosensitive Polyimide and Poly(benzoxazole) Precursors-a Review by Inventor. Journal of Photopolymer Science and Technology, 17(4), 543-553. [Link]

  • Wang, D. M., et al. (2012). Review on the synthesis of poly (imide-benzoxazole). Advanced Materials Research, 550-553, 110-113. [Link]

  • Zhang, Y., et al. (2023). Structural Regulation of Poly(benzoxazole imide)s and Their Composites with Fluorinated Graphene to Construct High-Performance Low Dielectric Films. ACS Applied Polymer Materials, 5(1), 387-397. [Link]

  • Lee, Y. M., et al. (2011). The Evolution of Poly(Hydroxyamide Amic Acid) to Poly(Benzoxazole) via Stepwise Thermal Cyclization: Structural Changes and Gas Transport Properties. Polymer, 52(22), 5127-5138. [Link]

  • Wang, Y., et al. (2021). Blended crosslinked polybenzoxazole (PBO) membranes derived from phenolphthalein-based polyamide and polyimide for CO2/CH4 gas separation. Journal of Membrane Science, 636, 119567. [Link]

  • Zhang, Y., et al. (2022). Structural Regulation of Poly(benzoxazole imide)s and Their Composites with Fluorinated Graphene to Construct High-Performance.
  • Hsiao, S. H., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-properties-of-poly(benzoxazole-from-Hsiao-Lin/e7b92911b33346517a941f7142436d22227d8905]([Link]

  • Li, S., et al. (2023). Preparation and properties of polyimide/glass powder composite films. China Plastics, 37(7), 47-52. [Link]

  • Meador, M. A. B. (1998). Polyimides: chemistry & structure-property relationships – literature review. VTechWorks. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the C-5 Amine on 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

The 2-phenyl-1,3-benzoxazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and functional materials.[1][2][3] The specific molecule, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine, presents a particularly valuable platform for molecular diversification. It possesses two distinct, orthogonally reactive functional handles:

  • A Nucleophilic Primary Aromatic Amine (C-5): This group is an excellent site for introducing a wide array of functionalities through well-established nitrogen chemistry. It serves as a primary attachment point for modifying solubility, introducing pharmacophores, or linking to other molecular entities.

  • An Electrophilic Aryl Iodide (C-3' on the phenyl ring): This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the construction of carbon-carbon or carbon-heteroatom bonds.

The strategic challenge and opportunity lie in the selective functionalization of one site while preserving the other for subsequent transformations. This guide provides detailed protocols and the underlying chemical rationale for the targeted modification of the C-5 amine group, establishing a foundation for building molecular complexity.

Core Chemical Principles & Strategic Considerations

Reactivity and Chemoselectivity

The primary amine at the C-5 position is an electron-donating group, which increases the electron density of the benzoxazole ring system, rendering it a potent nucleophile. The key to successful derivatization is to employ reaction conditions that favor N-functionalization over any competing reaction at the aryl iodide. Fortunately, the reactions typically used to modify amines—acylation, sulfonylation, and reductive amination—occur under conditions that do not activate the C-I bond for cross-coupling. These reactions are generally faster and occur at lower temperatures than palladium-catalyzed processes, providing a robust window for chemoselective modification.

Workflow for Selective Amine Functionalization

The following diagram illustrates the general workflow, emphasizing the selective modification of the amine group while preserving the aryl iodide for potential future reactions.

G cluster_reactions Amine Functionalization Protocols cluster_products Functionalized Products (Aryl Iodide Intact) SM This compound Acylation N-Acylation (Protocol 3.1) SM->Acylation Sulfonylation N-Sulfonylation (Protocol 3.2) SM->Sulfonylation ReductiveAmination N-Alkylation (Reductive Amination) (Protocol 3.3) SM->ReductiveAmination Arylation N-Arylation (Buchwald-Hartwig) (Protocol 3.4) SM->Arylation Amide N-Acyl Derivative (Amide) Acylation->Amide Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Sulfonylation->Sulfonamide SecondaryAmine N-Alkyl Derivative (Secondary Amine) ReductiveAmination->SecondaryAmine DiarylAmine N-Aryl Derivative (Diaryl Amine) Arylation->DiarylAmine Future Further C-I Functionalization (e.g., Suzuki, Sonogashira) Amide->Future Sulfonamide->Future SecondaryAmine->Future DiarylAmine->Future

Caption: General workflow for selective C-5 amine functionalization.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[4][5] Aromatic amines and their derivatives can be toxic and should be handled with care.[6]

Protocol: N-Acylation for Amide Synthesis

Principle: This protocol describes the reaction of the primary amine with an acylating agent (acetyl chloride) in the presence of a non-nucleophilic base (triethylamine) to form a stable amide bond. The base neutralizes the HCl byproduct, driving the reaction to completion.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound350.161.0350 mg
Acetyl Chloride78.501.294 µL
Triethylamine (TEA)101.191.5209 µL
Dichloromethane (DCM), anhydrous--10 mL

Step-by-Step Methodology:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (350 mg, 1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) and stir to dissolve the starting material.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (209 µL, 1.5 mmol) to the solution.

  • Slowly add acetyl chloride (94 µL, 1.2 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide, will have a higher Rf value than the starting amine.

Work-up and Purification:

  • Quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 10 mL of 1 M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the pure amide as a solid.

Expected Characterization:

  • Product: N-[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]acetamide.[7]

  • ¹H NMR (400 MHz, DMSO-d₆): A new singlet for the acetyl methyl protons will appear around δ 2.1-2.2 ppm. A singlet for the amide N-H proton will be observed downfield, typically > δ 10.0 ppm.[2] The aromatic proton signals will shift accordingly.

  • MS (ESI+): Calculated for C₁₅H₁₁IN₂O₂ [M+H]⁺: 392.99. Found: 393.0.

Protocol: N-Sulfonylation for Sulfonamide Synthesis

Principle: This reaction forms a robust sulfonamide linkage by reacting the amine with an arylsulfonyl chloride in the presence of pyridine, which acts as both a base and a catalyst.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound350.161.0350 mg
p-Toluenesulfonyl chloride (TsCl)190.651.1210 mg
Pyridine, anhydrous--5 mL
Dichloromethane (DCM), anhydrous--5 mL

Step-by-Step Methodology:

  • In a dry 50 mL round-bottom flask, dissolve this compound (350 mg, 1.0 mmol) in a mixture of anhydrous DCM (5 mL) and anhydrous pyridine (5 mL).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Reaction Monitoring: Track the disappearance of the starting amine using TLC (3:7 Ethyl Acetate:Hexanes).

Work-up and Purification:

  • Pour the reaction mixture into 25 mL of 2 M HCl (aq) and stir for 10 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).

Expected Characterization:

  • Product: N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzenesulfonamide.

  • ¹H NMR (400 MHz, CDCl₃): Appearance of a singlet for the tosyl methyl group around δ 2.4 ppm. The aromatic region will show the characteristic AA'BB' pattern for the tosyl group protons in addition to the signals from the benzoxazole core. The N-H proton signal will be present.

  • MS (ESI+): Calculated for C₂₀H₁₅IN₂O₃S [M+H]⁺: 504.98. Found: 505.0.

Protocol: N-Alkylation via Reductive Amination

Principle: This one-pot procedure forms a secondary amine by first generating an intermediate imine from the primary amine and an aldehyde, which is then immediately reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9][10] This method prevents the common problem of over-alkylation.[9]

Caption: Simplified mechanism of reductive amination.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound350.161.0350 mg
Benzaldehyde106.121.1112 µL
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
Dichloroethane (DCE)--15 mL
Acetic Acid (glacial)--1-2 drops

Step-by-Step Methodology:

  • Combine this compound (350 mg, 1.0 mmol), benzaldehyde (112 µL, 1.1 mmol), and dichloroethane (15 mL) in a 50 mL round-bottom flask with a stir bar.

  • Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion.

  • Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Stir the reaction at room temperature for 12-18 hours.

  • Reaction Monitoring: Follow the consumption of the starting material by TLC (2:8 Ethyl Acetate:Hexanes).

Work-up and Purification:

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the N-benzylated product.

Expected Characterization:

  • Product: N-benzyl-2-(3-iodophenyl)-1,3-benzoxazol-5-amine.

  • ¹H NMR (400 MHz, CDCl₃): A new singlet or doublet for the benzylic CH₂ protons will appear around δ 4.3-4.5 ppm.[11] A broad singlet for the N-H proton will also be present. The aromatic region will contain signals for the new phenyl ring.

  • MS (ESI+): Calculated for C₂₀H₁₅IN₂O [M+H]⁺: 441.02. Found: 441.0.

Protocol: N-Arylation via Buchwald-Hartwig Amination

Principle: This advanced protocol utilizes a palladium catalyst and a specialized ligand to form a C-N bond between the substrate's amine and a separate aryl halide.[12][13] Careful selection of conditions is crucial to ensure the reaction occurs at the C5-amine and not the C3'-iodide. Using a less reactive aryl halide (e.g., an aryl bromide) as the coupling partner can favor the desired transformation.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound350.161.0350 mg
4-Bromotoluene171.041.2205 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0218 mg
Xantphos578.680.0423 mg
Cesium Carbonate (Cs₂CO₃)325.822.0652 mg
Toluene, anhydrous--10 mL

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add the Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (350 mg, 1.0 mmol) and 4-bromotoluene (205 mg, 1.2 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring for 18-24 hours.

  • Reaction Monitoring: Cool the reaction to room temperature, take a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate solvent system.

Expected Characterization:

  • Product: N-(p-tolyl)-2-(3-iodophenyl)-1,3-benzoxazol-5-amine.

  • ¹H NMR (400 MHz, CDCl₃): Appearance of a new singlet for the tolyl methyl group around δ 2.3 ppm. The aromatic region will be complex, showing signals for all three aromatic rings.

  • MS (ESI+): Calculated for C₂₀H₁₅IN₂O [M+H]⁺: 441.02. Found: 441.0.

Summary of Characterization Data

The following table provides a reference for the key diagnostic signals expected in the ¹H NMR spectra of the functionalized products.

FunctionalizationProduct NameKey Diagnostic ¹H NMR Signal (Solvent: CDCl₃ or DMSO-d₆)
Starting Material This compoundBroad singlet for -NH₂ protons (~δ 5.0-6.0 ppm). Aromatic protons in the δ 6.8-8.4 ppm range.
Acylation N-[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]acetamideSinglet, 3H (-COCH₃) at ~δ 2.2 ppm. Singlet, 1H (-NH) at >δ 10.0 ppm (DMSO-d₆).
Sulfonylation N-[2-(3-Iodophenyl)-...]-4-methylbenzenesulfonamideSinglet, 3H (-CH₃) at ~δ 2.4 ppm. AA'BB' multiplet for tosyl ring protons.
Reductive Amination N-benzyl-2-(3-iodophenyl)-1,3-benzoxazol-5-amineSinglet, 2H (-CH₂Ph) at ~δ 4.4 ppm.[11] Multiplet for new phenyl protons (~δ 7.2-7.4 ppm).
Arylation N-(p-tolyl)-2-(3-iodophenyl)-1,3-benzoxazol-5-amineSinglet, 3H (-CH₃) at ~δ 2.3 ppm. New aromatic signals corresponding to the p-tolyl group.

References

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ACS Publications.
  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Direct deaminative functionalization with N-nitroamines. PMC - NIH. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available from: [Link]

  • Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Available from: [Link]

  • Aromatic sulfonation. Wikipedia. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Methods for amine α-C–H bond functionalization and the new concept for... ResearchGate. Available from: [Link]

  • Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules. ACS Catalysis. Available from: [Link]

  • Chemical Safety Guide, 5th Ed. ORS. Available from: [Link]

  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. PMC - NIH. Available from: [Link]

  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate. Available from: [Link]

  • Sulphonation of aromatic amines. Google Patents.
  • EFFICIENT SYNTHESIS OF 2-FUNCTIONALIZED BENZOXAZOLES CATALYZED BY COPPER IODIDE. Semantic Scholar. Available from: [Link]

  • Applications of the aromatic C–H amination reaction a, Aromatic... ResearchGate. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available from: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC - NIH. Available from: [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. MDPI. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Handling Chemicals. Wittenberg University. Available from: [Link]

  • Chapter: 6 Working with Chemicals. National Academies of Sciences, Engineering, and Medicine. Available from: [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC - NIH. Available from: [Link]

  • N-Ethyl-2-(3-iodophenyl)benzo[d]oxazol-5-amine. PubChem. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine . This molecule is a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2] However, its multi-step synthesis presents several challenges that can lead to suboptimal yields. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic pathway, troubleshooting common issues, and maximizing product yield and purity. We will focus on the most reliable and widely adopted synthetic strategy: the condensation of a substituted 2-aminophenol with 3-iodobenzaldehyde, followed by a reduction step.

Proposed Core Synthetic Pathway

The most robust and common strategy for synthesizing the target compound involves a two-step process. This approach circumvents the challenges of chemoselectivity and potential side reactions that would arise from using 2,4-diaminophenol directly.

  • Step 1: Oxidative Cyclocondensation. Reaction of 2-amino-4-nitrophenol with 3-iodobenzaldehyde to form the intermediate, 2-(3-iodophenyl)-5-nitro-1,3-benzoxazole. The nitro group acts as a stable precursor to the desired amine.

  • Step 2: Nitro Group Reduction. Selective reduction of the nitro group on the benzoxazole core to yield the final product, this compound.

This pathway is illustrated below.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 2-Amino-4-nitrophenol C 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole A->C Step 1: Condensation/ Cyclization B 3-Iodobenzaldehyde B->C Step 1: Condensation/ Cyclization D This compound C->D Step 2: Nitro Reduction

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My yield for the condensation step (Step 1) is consistently low. What are the primary causes?

A1: Low yield in the formation of the benzoxazole core is a frequent issue. The root cause can typically be traced to one of several factors:

  • Purity of Starting Materials: 3-iodobenzaldehyde is susceptible to oxidation to 3-iodobenzoic acid upon prolonged exposure to air. This impurity will not participate in the condensation, effectively reducing your yield.

    • Solution: Verify the purity of your aldehyde via NMR or melting point analysis before use. If necessary, purify it by recrystallization or flash chromatography. Ensure your 2-amino-4-nitrophenol is pure and dry.[3]

  • Suboptimal Catalyst: The condensation reaction, often a variation of the Phillips condensation, relies on a catalyst to facilitate both the initial Schiff base formation and the subsequent cyclization.[4]

    • Solution: A wide range of catalysts can be employed, from Brønsted acids like polyphosphoric acid (PPA) to various Lewis acids.[2] If you are using a mild catalyst at a low temperature, the reaction may stall. Consider screening different catalysts. For example, solid-supported acid catalysts like Fe₃O₄@SiO₂-SO₃H are efficient and easily removable.[5]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.[3] Be cautious, as prolonged heating can sometimes lead to side product formation.

  • Reaction Temperature: The optimal temperature is highly dependent on the chosen catalyst and solvent system. Some modern methods work at room temperature, while traditional methods may require heating up to 130-150 °C.[2][6][7]

    • Solution: If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments while monitoring by TLC. A screening study to find the optimal temperature is often a worthwhile investment of time.[8][9]

Q2: The TLC of my crude product from Step 1 shows a major spot that is not my starting material or desired product. What could it be?

A2: This is very likely the Schiff base (imine) intermediate . The reaction proceeds by the nucleophilic attack of the aminophenol's nitrogen on the aldehyde's carbonyl, forming a carbinolamine which then dehydrates to the Schiff base. This intermediate must then cyclize and oxidize/dehydrogenate to form the aromatic benzoxazole ring.

  • Cause: The cyclization step is often the rate-limiting step and may require more forcing conditions (higher temperature or a stronger catalyst) than the initial imine formation.

  • Solution:

    • Increase Temperature: Providing more thermal energy can often overcome the activation barrier for the intramolecular cyclization.

    • Add an Oxidant: Many modern benzoxazole syntheses are oxidative condensations. If your system is not reaching the final aromatic product, the introduction of a mild oxidant may be necessary. Elemental sulfur has been shown to be an effective oxidant for this transformation.[10] Alternatively, simply exposing the reaction to air (oxygen) can be sufficient with certain catalysts like Cu₂O.[11]

Q3: My nitro reduction (Step 2) is giving a low yield or a complex mixture. How can I improve it?

A3: The selective reduction of an aromatic nitro group in the presence of other functional groups (like the iodo-substituent and the benzoxazole ring) requires careful selection of reagents.

  • Reagent Choice:

    • Tin(II) Chloride (SnCl₂): This is a classic and often reliable method for this transformation. It is generally chemoselective for the nitro group.

    • Iron/Ammonium Chloride (Fe/NH₄Cl): A greener and often effective alternative to tin. The reaction is heterogeneous and workup can be straightforward.[12]

    • Catalytic Hydrogenation (H₂/Pd-C): This method is very efficient but carries a significant risk of dehalogenation (loss of the iodine atom). It should be used with caution, requiring careful monitoring and optimization to minimize this side reaction.[12]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your reducing agent is active and used in the correct stoichiometric amount.

    • Optimize pH: For metal-based reductions like SnCl₂ or Fe, the pH of the reaction and workup is critical for both reaction efficiency and product isolation.

    • Prevent De-iodination: If using catalytic hydrogenation, try lowering the hydrogen pressure, reducing the catalyst loading, or switching to a less aggressive catalyst.

Parameter_Influence cluster_inputs Controllable Parameters cluster_outputs Experimental Outcomes Purity Reagent Purity Rate Reaction Rate Purity->Rate Catalyst Catalyst Choice & Loading Catalyst->Rate Selectivity Selectivity Catalyst->Selectivity Temp Temperature Temp->Rate Temp->Selectivity Time Reaction Time Time->Rate Solvent Solvent Solvent->Rate Solvent->Selectivity Yield Final Yield Rate->Yield Selectivity->Yield (minimizes side products) Purity_Out Product Purity Selectivity->Purity_Out

Sources

Technical Support Center: Purification of Iodinated Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of iodinated benzoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important class of molecules. Drawing from established methodologies and hands-on experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance the purity, yield, and stability of your compounds.

Introduction to the Challenges

Iodinated benzoxazoles are a critical scaffold in medicinal chemistry and materials science. However, their purification presents a unique set of obstacles. The presence of the iodine atom can influence the molecule's polarity, stability, and chromatographic behavior in ways that are not always predictable. Common challenges include:

  • Co-elution with deiodinated or other halogenated impurities: The similar polarity of the desired product and its deiodinated analog can make chromatographic separation difficult.[1]

  • On-column degradation: The acidic nature of standard silica gel can lead to the degradation of sensitive benzoxazole compounds.

  • Low recovery from purification columns: The interaction of the benzoxazole nitrogen with silica can cause tailing and poor recovery.

  • Difficulty in crystallization: The presence of minor impurities can significantly hinder the crystallization process.[1]

This guide will provide a systematic approach to overcoming these and other challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of iodinated benzoxazole compounds in a question-and-answer format.

Issue 1: Poor separation between my iodinated benzoxazole and a non-polar impurity (e.g., deiodinated starting material) on silica gel chromatography.

  • Potential Cause: The solvent system lacks the selectivity needed to resolve two compounds with very similar polarities.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • If you are using a standard hexane/ethyl acetate system, consider switching to a solvent system with different selectivity. For example, a dichloromethane/methanol gradient can sometimes provide better separation for heterocyclic compounds.[2]

      • Try adding a small percentage of a third solvent. For instance, a small amount of toluene in a hexane/ethyl acetate mobile phase can improve the resolution of aromatic compounds.

    • Consider an Alternative Stationary Phase:

      • If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidic nature of silica.

      • For very challenging separations, consider using a stationary phase with different retention mechanisms, such as a C18 reversed-phase column for flash chromatography.

    • Employ Preparative HPLC:

      • For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective solution. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1]

Issue 2: My iodinated benzoxazole appears to be degrading on the silica gel column, leading to low yields and multiple spots on the TLC of my collected fractions.

  • Potential Cause: The acidic nature of the silica gel is causing the decomposition of your compound. Some benzoxazole derivatives can be sensitive to acid.[3]

  • Troubleshooting Steps:

    • Neutralize the Silica Gel:

      • Prepare a slurry of silica gel in your mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.

    • Use Pre-treated Silica Gel:

      • Commercially available deactivated or neutral silica gel can be used to minimize on-column degradation.

    • Switch to an Alternative Stationary Phase:

      • As mentioned previously, neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

    • Minimize Residence Time on the Column:

      • Run the column with a slightly higher flow rate to reduce the time your compound spends in contact with the stationary phase.

Issue 3: My iodinated benzoxazole is "streaking" or "tailing" significantly on the TLC plate and the column, resulting in broad peaks and poor separation.

  • Potential Cause: Strong interactions between the basic nitrogen of the benzoxazole ring and the acidic silanol groups on the silica gel surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Mobile Phase:

      • Incorporating a small amount of a base like triethylamine or pyridine (0.1-1%) into your eluent can help to block the active sites on the silica gel and improve peak shape.

    • Use a Different Staining Method for TLC:

      • While UV light is the primary method for visualization, some compounds may not be strongly UV-active. Using an iodine chamber or a potassium permanganate stain can help to visualize all spots more clearly.[2][4]

    • Consider a Different Purification Technique:

      • If tailing is severe and cannot be resolved, recrystallization or preparative HPLC may be more suitable purification methods.

Issue 4: I am struggling to crystallize my purified iodinated benzoxazole, even though it appears clean by NMR.

  • Potential Cause: The presence of very minor, structurally similar impurities that are not easily detected by NMR can inhibit crystal formation.[1] Oiling out is also a common issue if the solution is too saturated or cooled too quickly.[2]

  • Troubleshooting Steps:

    • Improve the Purity:

      • Even if the compound appears pure by NMR, a final purification step by preparative HPLC can remove trace impurities that may be hindering crystallization.

    • Screen a Wide Range of Solvents:

      • Systematically screen a variety of solvents and solvent mixtures for recrystallization. A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold. A patent for a substituted benzoxazole compound suggests a mixture of acetone and acetonitrile for recrystallization.[5]

    • Control the Cooling Rate:

      • Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Slow cooling promotes the formation of larger, higher-quality crystals.[5]

    • Utilize Seeding:

      • If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for column chromatography of iodinated benzoxazoles?

A1: A gradient of ethyl acetate in hexanes is a common and effective starting point for many benzoxazole derivatives.[6][7] However, the optimal solvent system is highly dependent on the specific substitution pattern of your molecule. It is always recommended to first perform thin-layer chromatography (TLC) with a range of solvent systems to determine the best mobile phase for your separation.[2] For more polar compounds, a dichloromethane/methanol system may be more appropriate.[2]

Q2: How can I confirm the identity and purity of my final iodinated benzoxazole compound?

A2: A combination of analytical techniques is essential for confirming the identity and purity of your compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can be used to assess purity by identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. An ideal HPLC method will show a single, sharp peak for your compound.[1]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: Are there any specific safety precautions I should take when working with iodinated compounds?

A3: In addition to standard laboratory safety practices, it is important to be aware that some iodine-containing compounds can be light-sensitive. It is good practice to store your purified compound in a vial protected from light (e.g., an amber vial or a clear vial wrapped in aluminum foil). Also, be aware of the potential for the formation of toxic by-products during certain reactions or degradation pathways.[8]

Q4: Can I use reverse-phase chromatography for the purification of iodinated benzoxazoles?

A4: Yes, reverse-phase chromatography can be a very powerful tool for the purification of iodinated benzoxazoles, especially for polar compounds or when separating closely related isomers.[9] Preparative reverse-phase HPLC is often used to achieve very high purity. Common mobile phases are mixtures of water and acetonitrile or water and methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 5% ethyl acetate in hexanes) to form a slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve your crude iodinated benzoxazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of an Iodinated Benzoxazole
  • Solvent Selection: In a small test tube, add a small amount of your purified compound and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the compound dissolves, it is a good candidate solvent. Allow the solution to cool to room temperature. If crystals form, you have found a suitable solvent. If no crystals form, the compound may be too soluble in that solvent. If the compound does not dissolve even when hot, it is not a suitable solvent. Often, a mixture of two solvents (one in which the compound is soluble and one in which it is insoluble) is required. A patent suggests a mixture of acetone and acetonitrile for a substituted benzoxazole.[5]

  • Dissolution: In a larger flask, add your compound and the minimum amount of the hot recrystallization solvent needed to fully dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Iodinated Benzoxazole tlc Perform TLC Analysis (Multiple Solvent Systems) start->tlc decision1 Good Separation (Rf ~0.3-0.5)? tlc->decision1 column Silica Gel Column Chromatography decision1->column Yes hplc Preparative HPLC decision1->hplc No decision2 Purity >95%? column->decision2 recrystallization Recrystallization decision2->recrystallization Yes decision2->hplc No final_product Pure Product recrystallization->final_product hplc->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Logic for Poor Chromatographic Separation

Troubleshooting_Separation start Poor Separation/ Overlapping Peaks cause1 Inappropriate Solvent System start->cause1 cause2 Compound Degradation on Silica start->cause2 cause3 Strong Interaction with Stationary Phase start->cause3 solution1a Adjust Solvent Ratio (Increase/Decrease Polarity) cause1->solution1a solution1b Try Different Solvent System cause1->solution1b solution2a Add Base (e.g., Et3N) to Mobile Phase cause2->solution2a solution2b Use Neutral Alumina cause2->solution2b solution3a Add Basic Modifier (e.g., Triethylamine) cause3->solution3a solution3b Consider Reverse Phase Chromatography cause3->solution3b

Caption: Troubleshooting poor chromatographic separation.

References

  • Francke, R., et al. (2017). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry. [Link]

  • A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide. (n.d.). AWS. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2014). PMC. [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006).
  • Francke, R., et al. (2017). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. ResearchGate. [Link]

  • Synthesis of benzoxazoles via a silver mediated oxidation. (2022). Taylor & Francis Online. [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Aboonajmi, J., et al. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. PMC. [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

  • Synthesis of benzoxazoles via a silver mediated oxidation. (2022). Taylor & Francis Online. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2020). PMC. [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles. (2020). ResearchGate. [Link]

  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alken. (2022). Semantic Scholar. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. (n.d.). Edgars Suna Group. [Link]

  • Synthesis Pros, what are your best tips for handling certain functional groups or reactions? (2024). Reddit. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Taylor & Francis Online. [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023). MDPI. [Link]

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). [Source not provided].
  • Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. (2002). PubMed. [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). American Chemical Society. [Link]

Sources

side product formation in Suzuki coupling with 2-arylbenzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-arylbenzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties and potential for catalyst interaction with the benzoxazole core can lead to specific side product formations. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common challenges encountered in the lab.

Section 1: Understanding the Core Reaction and Its Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the stability of its boronic acid reagents.[1][2] However, when applied to heteroaromatic systems like 2-arylbenzoxazoles, particularly those with unprotected nitrogen atoms, researchers can face significant hurdles.[3][4] The Lewis basic nitrogen of the benzoxazole ring can interact with the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[5][6] Furthermore, the stability of the heteroaryl boronic acid itself is a frequent point of failure.[7][8]

This guide will dissect the most common side reactions—homocoupling, protodeboronation, and dehalogenation—providing mechanistic insights and actionable protocols to steer your reaction toward the desired 2-arylbenzoxazole product.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: I'm observing significant homocoupling of my boronic acid, which complicates purification. What's causing this and how can I fix it?

A. The Root Cause: Unwanted Boronic Acid Dimerization

Homocoupling, the formation of a biaryl product from two molecules of your boronic acid, is a common byproduct in Suzuki reactions.[9] This side reaction is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate the dimerization of the boronic acid instead of the desired cross-coupling.[7][10] In this pathway, two boronic acid molecules couple, and the Pd(II) is reduced to Pd(0).[7] Inefficient initiation of the catalytic cycle or slow oxidative addition of the aryl halide can leave the palladium catalyst available to participate in this unwanted pathway.[11]

Troubleshooting & Mitigation Strategy:

  • Rigorous Degassing is Non-Negotiable: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your solvents and reaction mixture.

    • Protocol: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[12][13] Assemble your reaction flask with all solid reagents (aryl halide, boronic acid, base), and subject the flask to a minimum of three vacuum/inert gas backfill cycles before introducing the degassed solvent.[12]

  • Catalyst Choice and Activation: Ensure your Pd(0) catalyst is active and enters the catalytic cycle efficiently.

    • Insight: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state must be faster than the rate of homocoupling. The presence of oxygen can interfere with this process.[10] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G3) that rapidly generates the active species can minimize homocoupling.[12]

  • Optimize Reagent Stoichiometry: An excess of boronic acid can sometimes favor homocoupling.

    • Action: While a slight excess of boronic acid (1.1-1.5 equivalents) is standard, using a very large excess can be detrimental. Try reducing the equivalents of boronic acid to 1.1-1.2 and monitor the reaction progress carefully.

Summary Table: Key Parameters to Control Homocoupling

ParameterRecommendationRationale
Atmosphere Strictly inert (Argon/Nitrogen)Oxygen promotes the Pd(II)-mediated homocoupling pathway.[7][10]
Solvent Thoroughly degassedRemoves dissolved oxygen, a key oxidant in homocoupling.[13]
Catalyst Use active Pd(0) or efficient precatalystsEnsures rapid entry into the main cross-coupling cycle, outcompeting the homocoupling side reaction.[12]
Stoichiometry Avoid large excess of boronic acidReduces the statistical probability of two boronic acid molecules reacting with the catalyst.
FAQ 2: My boronic acid is being consumed, but I'm not getting product. LC-MS suggests protodeboronation is the culprit. Why is this happening and how do I stop it?

A. The Root Cause: Premature C-B Bond Cleavage

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8] This side reaction effectively destroys your nucleophile and is a major cause of low yields, especially with electron-deficient or certain heteroaryl boronic acids.[8][14] The reaction can be catalyzed by acid or base and is highly dependent on reaction conditions, particularly the presence of water and the strength of the base.[8][14] Heteroaromatic boronic acids containing a basic nitrogen atom, like pyridines, can be particularly susceptible.[8]

Troubleshooting & Mitigation Strategy:

  • Base Selection is Crucial: The choice of base has a profound impact on the rate of protodeboronation.

    • Insight: Strong bases in aqueous media can accelerate protodeboronation.[14] Switching to a milder, non-hydroxide base is often the most effective solution.

    • Protocol: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[12][15][16] Fluoride sources like CsF or KF can also be effective, particularly under anhydrous or low-water conditions.[1][17]

  • Solvent System and Water Content: Carefully control the amount of water in the reaction.

    • Insight: While a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water provides a proton source for protodeboronation.[18][19]

    • Action: Consider using anhydrous solvents or a mixed solvent system with a controlled amount of water (e.g., Dioxane/H₂O 4:1).[12] In some cases, employing anhydrous conditions with a soluble base like KOtBu in a solvent like THF or 2-MeTHF can suppress this side reaction.[20][21]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.

    • Protocol: Boronic acids can be converted to pinacol esters (BPin) or MIDA boronates.[7] These derivatives are more stable to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[8][14]

Troubleshooting Workflow for Protodeboronation

G start High Protodeboronation Observed (by LC-MS) base Is the base strong (e.g., NaOH, KOH)? start->base solvent Is the reaction run in a protic solvent or with excess water? base->solvent No sol_base Action: Switch to a milder base (K₃PO₄, Cs₂CO₃, CsF). base->sol_base Yes boronic_acid Is the heteroaryl boronic acid known to be unstable? solvent->boronic_acid No sol_solvent Action: Use anhydrous solvents or a mixed system (e.g., Dioxane/H₂O 4:1). solvent->sol_solvent Yes sol_boronic Action: Convert boronic acid to a more stable derivative (e.g., pinacol ester). boronic_acid->sol_boronic Yes

Caption: Troubleshooting workflow for protodeboronation.

FAQ 3: My starting aryl halide is being consumed, but the main byproduct is the dehalogenated arene. What causes this?

A. The Root Cause: Reductive Dehalogenation

Dehalogenation (or hydrodehalogenation) is a side reaction where the halide on your electrophile is replaced by a hydrogen atom.[7][22] This occurs after the initial oxidative addition of the Pd(0) catalyst to the aryl halide. The resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture, followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst.[7] Common hydride sources include amine bases, alcohol solvents, or even water under certain conditions.[7][12] This side reaction is more common with electron-rich aryl halides or when the desired cross-coupling is slow.[23][24]

Troubleshooting & Mitigation Strategy:

  • Re-evaluate Your Base and Solvent: The most common sources of unwanted hydrides are the base and solvent.

    • Insight: Organic amine bases (e.g., triethylamine) and alcohol solvents (e.g., ethanol, isopropanol) are known to promote dehalogenation.[7][12]

    • Protocol: If you are using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[12] If using an alcohol solvent, change to an aprotic solvent such as dioxane, THF, toluene, or DMF.[7]

  • Increase the Rate of Cross-Coupling: If the desired reaction is sluggish, dehalogenation has more time to occur.

    • Action: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the rates of transmetalation and reductive elimination, outcompeting the dehalogenation pathway.[12] Increasing the reaction temperature may also favor the desired cross-coupling.

  • Choice of Halide: The nature of the leaving group can influence the propensity for dehalogenation.

    • Insight: While oxidative addition is fastest for iodides, they can also be more susceptible to side reactions. Bromo- and chloro-substituted benzoxazoles are often superior substrates, showing a reduced tendency for dehalogenation.[23][24][25] If possible, consider using the 2-bromobenzoxazole or 2-chlorobenzoxazole derivative.

Competing Catalytic Cycles: Cross-Coupling vs. Side Reactions

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Homocoupling Homocoupling Pd0->Homocoupling + 2 Ar'-B(OH)₂ + [O] ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Trans Transmetalation (Ar'-B(OR)₂)⁻ ArPdX->Trans Dehalogenation Dehalogenation ArPdX->Dehalogenation + [H⁻] - HX ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product Dehalogenation->Pd0 Forms Ar-H Protodeboronation Protodeboronation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Protodeboronation + H⁺

Caption: The desired Suzuki cycle versus key side reaction pathways.

FAQ 4: My reaction is sluggish and I'm concerned about benzoxazole ring opening. Is this a common issue?

A. The Root Cause: Substrate Stability

While the benzoxazole core is generally robust, under harsh conditions (e.g., very strong base, high temperatures for prolonged periods), ring opening can occur.[26][27] However, this is less common than the side reactions previously discussed. More often, sluggish reactions with 2-arylbenzoxazoles are due to steric hindrance or catalyst inhibition.[4][6] The nitrogen atom of the benzoxazole can coordinate to the palladium center, which can either be beneficial by facilitating oxidative addition or detrimental by causing catalyst deactivation, depending on the specific substrate and ligand used.[5][6]

Troubleshooting & Mitigation Strategy:

  • Optimize the Catalyst System for Heterocycles: Standard catalysts may not be effective.

    • Insight: The interaction between N-heterocycles and palladium catalysts is a well-known challenge.[4][5] Specialized ligands are often required to achieve high turnover and prevent catalyst poisoning.

    • Protocol: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands, which are proven to be effective for coupling heteroaromatic substrates.[3][12] These ligands promote the desired catalytic steps while minimizing catalyst inhibition.

  • Screen Solvents and Bases: The reaction medium can significantly influence rate and stability.

    • Action: A survey of different solvent and base combinations is recommended. Aprotic polar solvents like DMF or dioxane are often good starting points.[18][21] For the base, K₃PO₄ is often a reliable choice for nitrogen-containing heterocycles.[3]

  • Temperature Control: Find the sweet spot for reactivity.

    • Action: While higher temperatures can increase reaction rates, they can also promote degradation. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction. If the reaction is clean but slow, the temperature can be increased cautiously. Conversely, if degradation is observed, the temperature should be lowered.[25]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. NIH National Center for Biotechnology Information. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. NIH National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Center for Biotechnology Information. [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]

  • The ring-opening reaction of benzoxazole with iodobenzene to generate... ResearchGate. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Sci-Hub. [Link]

  • Efficient palladium-catalyzed Suzuki cross-coupling reaction with β-ketoamine ligands. ScienceDirect. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Royal Society of Chemistry. [Link]

  • 2-Aryl-1,3-Benzoxaphospholes as Unwilling Participants for Catalytic Suzuki–Miyaura CC Coupling Reactions. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Sonogashira Reactions for Electron-Rich Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging electron-rich aryl iodides. Here, we will delve into the nuances of this powerful C-C bond-forming reaction, providing field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common pitfalls and achieve high-yielding, reproducible results.

The Challenge with Electron-Rich Aryl Iodides

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] While the reaction is generally robust, its efficiency can be significantly impacted by the electronic nature of the substrates.

Electron-rich aryl iodides (e.g., those bearing methoxy, amino, or alkyl substituents) present a particular challenge. The increased electron density on the aromatic ring makes the carbon-iodine bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst.[3][4] This is often the rate-determining step of the catalytic cycle, and a sluggish oxidative addition can lead to low yields, incomplete conversion, and the prevalence of side reactions.[4][5]

This guide will provide you with the knowledge and tools to overcome these challenges and successfully employ electron-rich aryl iodides in your Sonogashira couplings.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Sonogashira reaction with an electron-rich aryl iodide (e.g., 4-iodoanisole) is giving a low yield or not working at all. What are the most common causes?

A1: Low or no yield with electron-rich aryl iodides in Sonogashira reactions is a frequent issue, often stemming from several key factors:

  • Sluggish Oxidative Addition: As mentioned, electron-donating groups on the aryl iodide increase the electron density at the reaction center, making the oxidative addition to the Pd(0) catalyst more difficult.[3][4] This is often the primary reason for poor reactivity.

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or may be inhibited by certain functional groups on your substrates.[6] For instance, anilines can coordinate to the palladium center and inhibit catalysis.[7]

  • Side Reactions Dominating: If the desired cross-coupling is slow, side reactions can become the major pathways. The most common of these is the Glaser-Hay homocoupling of the terminal alkyne.[1][4][5]

  • Inadequate Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for activating these less reactive substrates. A "one-size-fits-all" approach to Sonogashira conditions often fails for electron-rich systems.[6][8]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

A2: Alkyne homocoupling is a very common problem, particularly when a copper co-catalyst is used, as it facilitates the dimerization of copper acetylide intermediates, especially in the presence of oxygen.[1][4][9] Here are several effective strategies to suppress this unwanted side reaction:

  • Implement a Copper-Free Protocol: The most direct way to avoid Glaser coupling is to eliminate the copper co-catalyst.[1][10] Numerous copper-free Sonogashira protocols have been developed that are highly effective, though they may require careful selection of ligands and bases to maintain high reactivity.[6]

  • Ensure Rigorous Degassing: Oxygen is a key promoter of oxidative homocoupling.[9] It is crucial to thoroughly degas all solvents and reagents before use and to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Techniques like freeze-pump-thaw cycles are highly recommended.

  • Control Alkyne Concentration: In some cases, slow addition of the alkyne to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[9]

  • Use an Amine as the Solvent: Using an amine base, such as triethylamine or diisopropylamine, as the solvent can sometimes help to suppress homocoupling.[7]

Q3: Which catalyst and ligand system is best for these challenging electron-rich aryl iodides?

A3: There is no single "best" catalyst system, as the optimal choice will depend on the specific substrates. However, for electron-rich aryl iodides, the general recommendation is to move beyond the traditional Pd(PPh₃)₄ and use more sophisticated ligands that can promote the challenging oxidative addition step.[3]

  • Bulky, Electron-Rich Phosphine Ligands: These are often the ligands of choice for difficult couplings. The electron-rich nature of the ligand enhances the electron density on the palladium center, which promotes oxidative addition.[3] The steric bulk of the ligand encourages the formation of a monoligated, highly active palladium species.[11] Excellent choices include:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and DavePhos are highly effective.[6][7]

    • Tri(tert-butyl)phosphine (P(t-Bu)₃): A very effective and commonly used ligand for this purpose.[6]

    • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): Another robust ligand that often improves performance.[6][8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can effectively stabilize the palladium catalyst and promote the reaction.[1][3] They are an excellent alternative to phosphine ligands, especially in copper-free systems.[12]

Q4: My reaction is very sluggish even with an improved ligand. Should I just increase the temperature?

A4: While increasing the temperature can often improve the reaction rate for less reactive aryl halides, it should be done judiciously.[6]

  • Benefits of Higher Temperature: For sluggish reactions involving electron-rich aryl iodides, increasing the temperature to around 50-100°C can provide the necessary energy to overcome the activation barrier for oxidative addition.[6][8]

  • Potential Drawbacks: Higher temperatures can also lead to catalyst decomposition and an increase in side reactions. It is important to monitor the reaction closely. If you see signs of catalyst decomposition (e.g., the formation of palladium black), a lower temperature with a more active catalyst system may be a better approach.

  • Microwave Chemistry: Microwave heating can be a very effective way to accelerate sluggish Sonogashira reactions, often leading to higher yields in significantly shorter reaction times.[4]

Frequently Asked Questions (FAQs)

Q5: Can I run a Sonogashira coupling without a copper co-catalyst?

A5: Yes, absolutely. Copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][6] These reactions may require specific ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes, to proceed efficiently.[1][3]

Q6: What is the role of the base in the Sonogashira reaction?

A6: The base plays a crucial role in the Sonogashira reaction. Its primary function is to deprotonate the terminal alkyne, forming the reactive acetylide species.[6] In copper-catalyzed reactions, this allows for the formation of the copper acetylide. In copper-free reactions, the palladium acetylide can be formed directly. Common bases include amines like triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH).[6]

Q7: My starting materials are not fully consumed, and I'm recovering my aryl iodide. What should I do?

A7: Incomplete conversion is a classic sign of a sluggish reaction or catalyst deactivation. Here are some steps to take:

  • Re-evaluate your catalyst system: As discussed in Q3, a more electron-rich and bulky ligand may be necessary.[3]

  • Increase catalyst loading: While not always ideal from an atom economy perspective, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial deactivation and drive the reaction to completion.[7]

  • Check the purity of your reagents: Impurities in your starting materials or solvent can poison the catalyst.[6] Ensure your aryl iodide and alkyne are pure, and use dry, degassed solvents.

  • Increase the temperature: As discussed in Q4, carefully increasing the reaction temperature can improve the rate of oxidative addition.[6]

Q8: What is the general reactivity trend for aryl halides in the Sonogashira reaction?

A8: The general reactivity trend for aryl halides is I > OTf > Br >> Cl.[1][3] Aryl iodides are the most reactive and can often be coupled at or near room temperature, while aryl bromides typically require heating.[1][6] Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems.[5]

Data Summary and Protocols

Recommended Reaction Conditions for Electron-Rich Aryl Iodides
ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, P(t-Bu)₃, dppfBulky, electron-rich ligands to promote oxidative addition.[3]
Catalyst Loading 1-5 mol% PdHigher loading may be needed for very challenging substrates.[7]
Co-catalyst None (Copper-free) or CuI (1-5 mol%)Copper-free is recommended to avoid Glaser coupling.[1]
Base Cs₂CO₃, K₃PO₄, or an amine (Et₃N, i-Pr₂NH)The choice of base can be critical; inorganic bases are often effective in copper-free systems.
Solvent Toluene, Dioxane, THF, DMFUse dry, degassed solvents.[8]
Temperature 50-100 °CHeating is often necessary for these less reactive substrates.[6]
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

This protocol is a representative example of a copper-free Sonogashira reaction optimized for an electron-rich aryl iodide.

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, cesium carbonate, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the phenylacetylene.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Process

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation (from Cu cycle or directly from alkyne) Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkyne->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Deprotonation (R-C≡C-H + Base) Cu_acetylide->CuI To Pd Cycle Glaser R-C≡C-C≡C-R (Glaser Side Product) Cu_acetylide->Glaser Oxidative Homocoupling

Caption: The catalytic cycles of the Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield with Electron-Rich Aryl Iodide Check_Glaser Significant Glaser Homocoupling? Start->Check_Glaser Check_Conversion Incomplete Conversion/ Recovered Starting Material? Check_Glaser->Check_Conversion No Go_Cu_Free Switch to Copper-Free Protocol Ensure Rigorous Degassing Check_Glaser->Go_Cu_Free Yes Improve_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, P(t-Bu)₃) Check_Conversion->Improve_Ligand Yes Check_Purity Check Purity of Reagents and Solvents Check_Conversion->Check_Purity No/Still Issues Success Successful Reaction Go_Cu_Free->Success Increase_Temp Increase Temperature (50-100 °C) Improve_Ligand->Increase_Temp Increase_Loading Increase Catalyst Loading Increase_Temp->Increase_Loading Increase_Loading->Success Check_Purity->Success

Caption: A workflow for troubleshooting Sonogashira reactions.

References

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Sonogashira Coupling . Chemistry LibreTexts. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . Organic & Biomolecular Chemistry. [Link]

  • Copper-free Sonogashira coupling . The chemical reaction database. [Link]

  • Guidelines for Sonogashira cross-coupling reactions . Sussex Drug Discovery Centre. [Link]

  • Investigation of sp(2)-sp coupling for electron-enriched aryl dihalides under oxygen-free Sonogashira coupling reaction conditions using a two-chamber reaction system . PubMed. [Link]

  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides . Journal of the American Chemical Society. [Link]

  • Sonogashira troubleshooting help needed . Reddit. [Link]

Sources

stability issues of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with this compound. While the benzoxazole core is relatively stable, the presence of an aromatic amine and an iodophenyl moiety introduces specific vulnerabilities that can lead to stability issues in solution.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your compound.

Compound Profile
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₃H₉IN₂O[2]
Molecular Weight 336.13 g/mol [2]
Appearance Solid (typically light yellow to brown)[1][2]
CAS Number 41373-37-9 (for a related isomer)[3]
Common Solvents DMSO, DMF, Methanol, Ethanol[4][5]

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments. The underlying cause often relates to one of three key molecular features: the aromatic amine , the carbon-iodine bond , or the benzoxazole ring system .

Question 1: My solution of this compound is changing color (e.g., turning yellow, brown, or pink) over time. What is happening?

Answer: This is the most common stability issue and is almost certainly due to the oxidation of the 5-amino group . Aromatic amines are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities in solvents, or light.[6][7] This process forms highly colored N-oxide or hydroxylamine species, and eventually, polymeric impurities.

Causality & Mitigation Strategy:

  • Atmospheric Oxygen: The primary culprit. Amines can undergo auto-oxidation in the presence of ground-state oxygen.[6][7]

    • Solution: Prepare solutions using solvents that have been degassed via sparging with an inert gas (argon or nitrogen). After preparation, blanket the headspace of your stock solution vial with the inert gas before sealing.

  • Photochemical Oxidation: Light, particularly UV light, can catalyze the oxidation of the amine and also promote the formation of radical species.

    • Solution: Always store both the solid compound and its solutions in amber glass vials to protect from light. When working on the bench, wrap vials in aluminum foil.

  • Solvent Purity: Peroxides in older ethers (like THF or Dioxane) or trace metal contaminants can accelerate oxidation.

    • Solution: Use fresh, high-purity (HPLC or spectrophotometric grade) solvents. Avoid using solvents from bottles that have been open for a long time.

Question 2: I'm observing precipitation or crystal formation in my stock solution, especially after freeze-thaw cycles. Why?

Answer: This issue can stem from either poor intrinsic solubility or chemical degradation into a less soluble product. Given the hydrophobic nature of the iodophenyl and benzoxazole groups, aqueous solubility is expected to be low.[4]

Causality & Mitigation Strategy:

  • Poor Solubility & Supersaturation: You may have created a supersaturated solution in an organic solvent (like DMSO) that crashes out when its temperature changes or when added to an aqueous buffer.

    • Solution: Determine the compound's approximate solubility limit in your chosen solvent. Avoid making stock solutions at the maximum possible concentration. When diluting into an aqueous medium, add the DMSO stock to the buffer dropwise while vortexing to avoid localized high concentrations that can cause immediate precipitation.[4]

  • Degradation Product Formation: If the precipitate appears over time in a solution that was initially clear, it is likely a degradant. Oxidized or polymerized byproducts are often less soluble than the parent compound.

    • Solution: Implement the handling procedures from Question 1 to prevent oxidative degradation. If precipitation persists, analyze the precipitate by LC-MS to confirm if it is the parent compound or a degradant.

  • Freeze-Thaw Instability: The process of freezing can force the compound out of solution as the solvent crystallizes. Upon thawing, it may not fully redissolve, especially if it forms a more stable crystal lattice.

    • Solution: Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles. Store aliquots at -80°C for long-term stability.

Question 3: My experimental results are inconsistent, and the compound's activity seems to decrease over the course of a multi-day experiment. What's the cause?

Answer: This points to the gradual degradation of the compound in your working solution under experimental conditions (e.g., in cell culture media or assay buffer at 37°C).

Causality & Mitigation Strategy:

  • Photodegradation: The carbon-iodine bond is known to be susceptible to photolysis, especially under UV or even strong visible light.[8] This can lead to the formation of a de-iodinated benzoxazole and other radical species, reducing the concentration of your active compound.

    • Solution: Protect your experimental setup (e.g., cell culture plates, cuvettes) from direct light as much as possible.

  • Hydrolytic Instability: The benzoxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which would break the ring open. While generally stable at neutral pH, prolonged incubation in buffers at physiological temperatures can lead to slow hydrolysis.[9]

    • Solution: Prepare fresh working solutions from a frozen stock immediately before each experiment. Include a "time-zero" control and a "time-final" control in your assays, where you analyze the compound's concentration and purity at the beginning and end of the incubation period to quantify the extent of degradation.

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and resolving stability issues encountered in your experiments.

Caption: A decision tree to guide researchers in troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing a stock solution? A1: To maximize the shelf-life of your compound, follow the detailed protocol below (see Protocol 1). The key principles are:

  • Use a high-purity, anhydrous solvent like DMSO or DMF.

  • Work quickly to minimize exposure to air and light.

  • Store in amber, tightly sealed vials with an inert gas headspace.

  • Store at -20°C for short-term (<1 month) or -80°C for long-term storage.

  • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: Is this compound sensitive to pH? What buffer should I use? A2: Yes. The aromatic amine (pKa ~4-5) and the benzoxazole nitrogen (pKa ~2-3) are ionizable. At low pH, the compound will be protonated and may have higher aqueous solubility but could also be more susceptible to acid-catalyzed hydrolysis of the oxazole ring. At high pH (>9-10), the compound will be in its free base form, which is typically less soluble in aqueous media. For most biological assays, use a standard buffer in the physiological range (pH 6.5-7.5), but be aware that stability may be limited to hours at 37°C. Always check for precipitation when diluting your stock into the final buffer.

Q3: How can I proactively test the stability of this compound in my specific experimental conditions? A3: You should perform a preliminary forced degradation study .[10] This involves exposing the compound to a set of harsh conditions to rapidly identify its key vulnerabilities.[6][9] This study will reveal if your compound is sensitive to acid, base, oxidation, or light, allowing you to design your experiments to avoid those conditions. A simplified protocol is provided below (see Protocol 2).

Potential Degradation Pathways

The diagram below illustrates the primary molecular sites vulnerable to degradation. Understanding these pathways is crucial for interpreting unexpected data and for developing stable formulations.

DegradationPathways parent This compound (Parent Compound) light Light (Photolysis) parent->light oxygen Oxygen / Peroxides (Oxidation) parent->oxygen acid_base Harsh pH (Hydrolysis) parent->acid_base deiodinated De-iodinated Product (Loss of Iodine) light->deiodinated C-I Bond Cleavage n_oxide N-Oxide / Colored Species (Amine Oxidation) oxygen->n_oxide Amine Reactivity hydrolyzed Hydrolyzed Product (Ring Opening) acid_base->hydrolyzed Oxazole Cleavage

Caption: Key degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a 10 mM stock solution in DMSO with maximum stability.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or nitrogen gas source

  • Pipettes

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber glass vial on the analytical balance.

  • Weigh Compound: Carefully weigh approximately 3.36 mg of the compound into the vial. Record the exact weight.

  • Calculate Solvent Volume: Based on the exact weight, calculate the volume of DMSO required for a 10 mM solution.

    • Formula: Volume (L) = [Weight (g) / 336.13 ( g/mol )] / 0.010 (mol/L)

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and vortex gently until the solid is completely dissolved. A brief sonication in a water bath may be used if needed, but avoid heating.

  • Inert Gas Purge: Briefly flush the headspace of the vial with argon or nitrogen gas to displace atmospheric oxygen.

  • Seal & Label: Immediately cap the vial tightly. Seal the cap with parafilm for extra security. Label clearly with compound name, concentration, solvent, and date.

  • Storage: For immediate use, store at 4°C. For long-term storage, create single-use aliquots in smaller amber vials (purging each with inert gas) and store at -80°C.

Protocol 2: Preliminary Forced Degradation Study

Objective: To rapidly assess the stability of the compound under various stress conditions.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • 1 M HCl, 1 M NaOH, 3% H₂O₂.

  • Methanol or Acetonitrile.

  • Clear and amber HPLC vials.

  • UV lamp (365 nm) or a photostability chamber.

  • Heating block or oven set to 60°C.

  • HPLC or LC-MS system for analysis.

Procedure:

  • Prepare Samples: For each condition, dilute the 10 mM DMSO stock to a final concentration of 100 µM in the appropriate stress medium. Prepare a "time-zero" control by diluting into the analysis solvent (e.g., 50:50 Acetonitrile:Water).

    • Acid Hydrolysis: 100 µM compound in 0.1 M HCl.

    • Base Hydrolysis: 100 µM compound in 0.1 M NaOH.

    • Oxidation: 100 µM compound in 1% H₂O₂.[6]

    • Thermal Stress: 100 µM compound in a neutral buffer (e.g., PBS), placed in an amber vial.

    • Photolytic Stress: 100 µM compound in a neutral buffer, placed in a clear vial.

  • Incubation:

    • Incubate the Acid, Base, and Thermal samples at 60°C for 4-8 hours.[6]

    • Incubate the Oxidation sample at room temperature for 4-8 hours.[6]

    • Expose the Photolytic sample to a UV lamp or direct sunlight for 4-8 hours. Keep a control sample wrapped in foil next to it.

  • Analysis:

    • After incubation, neutralize the acid and base samples.

    • Analyze all samples, including the time-zero control, by HPLC or LC-MS.

    • Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).

  • Interpretation:

    • Significant degradation under a specific condition indicates instability. For example, if new peaks appear in the H₂O₂ sample, the compound is susceptible to oxidation. If the parent peak is greatly reduced in the clear vial but not the foil-wrapped one, it is photolabile.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165. [Link provided by search tool]
  • MedCrave. (2016). Forced Degradation Studies. MedCrave Online. [Link provided by search tool]
  • Wikipedia. (n.d.). Benzoxazole. Wikipedia, The Free Encyclopedia. [Link provided by search tool]
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 2-(4-Aminophenyl)-1h-benzimidazol-5-amine. [Link provided by search tool]
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. [Link provided by search tool]
  • PharmaTutor. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Sigma-Aldrich. (n.d.). 2-(3-Iodophenyl)benzo[d]oxazol-5-amine. Product Page. [Link provided by search tool]
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link provided by search tool]
  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link provided by search tool]
  • PubMed Central. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. [Link provided by search tool]
  • PubChem. (n.d.). N-Ethyl-2-(3-iodophenyl)benzo[d]oxazol-5-amine.
  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link provided by search tool]
  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Books. [Link provided by search tool]
  • PubMed Central. (2018).
  • EvitaChem. (n.d.). 2-(4-iodophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine. Product Page. [Link provided by search tool]
  • PubMed. (n.d.). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. [Link provided by search tool]
  • BLD Pharm. (n.d.). 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine. Product Page. [Link provided by search tool]
  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 8035. [Link provided by search tool]
  • ACS Publications. (2017). Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical. The Journal of Organic Chemistry. [Link provided by search tool]
  • Royal Society of Chemistry. (2022). Photochemistry of aromatic compounds (2019–2020). Books. [Link provided by search tool]
  • PubMed Central. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)
  • Labsolu. (n.d.). 2-PHENYL-1,3-BENZOXAZOL-5-AMINE. Product Page. [Link provided by search tool]

Sources

Technical Support Center: Troubleshooting Failed Cyclization in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the critical cyclization step in forming the benzoxazole core. Benzoxazoles are a vital class of heterocyclic compounds, forming the scaffold of numerous pharmaceuticals and materials.[1][2] However, the seemingly straightforward cyclization of an o-aminophenol with a carbonyl equivalent can be prone to failure.

This document moves beyond simple protocols to explain the causality behind common failures, providing a logical framework for diagnosing and resolving issues in your synthesis.

Section 1: Initial Diagnosis - Why is My Reaction Failing?

Before delving into specific reaction parameters, it's crucial to assess the foundational elements of your experiment. A failed reaction is often a symptom of an overlooked prerequisite.

Q1: My reaction shows no product formation by TLC/LCMS. Where should I start?

A1: When a reaction fails to initiate, the issue almost always lies with the reactants or the fundamental reaction setup .

  • Purity of Starting Materials: This is the most common culprit.[3] Impurities in the o-aminophenol or the carboxylic acid/aldehyde partner can poison catalysts or introduce side reactions.[4]

    • o-Aminophenols: These compounds are particularly susceptible to air oxidation, which can lead to colored impurities and significantly lower yields.[3][5] If your o-aminophenol is off-color (typically it should be a white to light beige solid), it requires purification, often by recrystallization.

    • Actionable Advice: Verify the purity of your starting materials by melting point analysis or NMR.[4] When in doubt, purify.

  • Inert Atmosphere: Unless you are performing an oxidative cyclization, ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3][6] This prevents the degradation of sensitive reagents and intermediates.

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can halt the reaction, especially if a dehydrating agent or catalyst is used in stoichiometric amounts relative to one reactant.[4]

Q2: The reaction has started but seems to stall, with starting material still present after an extended time. What's happening?

A2: A stalled reaction points towards issues with activation energy, catalyst activity, or equilibrium .

  • Insufficient Temperature: The reaction may lack the necessary activation energy.[3] Benzoxazole formation via condensation is a dehydration reaction and often requires significant heat to drive off water and facilitate ring closure.[1]

    • Actionable Advice: Incrementally increase the reaction temperature while monitoring by TLC. Some solvent-free reactions may require temperatures up to 130-150°C.[7]

  • Catalyst Deactivation/Incompatibility: The chosen catalyst may be inactive, poisoned, or simply inappropriate for your specific substrates.[3][4]

    • Electron Effects: Electron-deficient substrates (e.g., those with nitro or cyano groups) often require stronger acid catalysts or higher temperatures to facilitate cyclization, whereas electron-rich substrates may proceed under milder conditions.[3][6]

    • Actionable Advice: If using a recyclable catalyst, it may have lost activity. Adding a fresh portion might restart the reaction.[3] If this fails, a different class of catalyst may be required (see Section 2).

  • Water Accumulation: The cyclization is a condensation reaction. If the water byproduct is not effectively removed, Le Chatelier's principle dictates that the equilibrium may shift back towards the starting materials or the intermediate amide, stalling the reaction.

    • Actionable Advice: Ensure your dehydrating agent is active or your physical water removal method (e.g., Dean-Stark trap) is functioning correctly.

Section 2: Troubleshooting by Synthetic Route

The specific cause of failure is often tied to the synthetic method employed. The most common route involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[8]

Route 1: Condensation with Carboxylic Acids (e.g., using PPA)

This is a robust and widely used method, but it has common failure points. The reaction proceeds via an o-hydroxyamide intermediate which must then cyclize.[1][5]

Q3: I'm using Polyphosphoric Acid (PPA) and getting a low yield. What could be wrong?

A3: Polyphosphoric acid (PPA) serves as a catalyst, solvent, and dehydrating agent.[1][9] Its effectiveness is highly dependent on its composition and the reaction conditions.

  • PPA Quality: The efficacy of PPA is directly related to its P₂O₅ content. For high molecular weight polybenzoxazoles, a P₂O₅ content of >85% is often required.[10] Old or improperly stored PPA can absorb atmospheric moisture, reducing its dehydrating power.

    • Causality: PPA reacts with the carboxylic acid to form a mixed phosphoric anhydride.[9][11] This anhydride is a much more reactive acylating agent than the free carboxylic acid. Low P₂O₅ content leads to insufficient anhydride formation.[12]

    • Actionable Advice: Use fresh, high-quality PPA. If the reaction is sluggish, consider adding fresh P₂O₅ to the PPA to create "Eaton's Reagent" (P₂O₅ in methanesulfonic acid), a more potent alternative.[11]

  • Temperature and Viscosity: PPA is highly viscous, especially at lower temperatures. This can lead to poor mixing and inefficient heat transfer, causing the reaction to stall.

    • Actionable Advice: Ensure vigorous mechanical stirring. The reaction often requires heating to 150-200°C to proceed efficiently.[8][13]

Q4: My reaction with a carboxylic acid stalls at a polar intermediate. What is it and how do I push the reaction forward?

A4: You are likely isolating the o-hydroxyamide intermediate.[5] This occurs when the initial N-acylation is successful, but the subsequent dehydration and cyclization fail. This is a very common failure mode.[5]

  • Cause: Insufficient dehydration or inadequate acid catalysis for the final ring-closing step.

  • Solution:

    • Increase Temperature: Higher temperatures provide the activation energy for the intramolecular cyclization.

    • Stronger Dehydrating Conditions: If heating alone is insufficient, the issue is water removal. In non-PPA systems, this means adding a chemical dehydrating agent or using a Dean-Stark apparatus.

    • Isolate and Cyclize: A reliable strategy is to isolate the o-hydroxyamide intermediate and subject it to a separate cyclization step under more forceful dehydrating conditions.[6]

Route 2: Condensation with Aldehydes

This route proceeds via the formation of a Schiff base (imine) intermediate, which then undergoes oxidative cyclization.[1]

Q5: My reaction between an o-aminophenol and an aldehyde stops at the Schiff base intermediate. How do I promote cyclization?

A5: The formation of a stable Schiff base is a frequent issue.[4][14] The cyclization of this intermediate to the benzoxazole is an oxidative process and requires specific conditions.

  • Ensure Oxidative Conditions: If the reaction is run under strictly inert conditions, the final aromatization step may be inhibited.[5] The oxidant can be atmospheric oxygen, but this often requires a suitable catalyst.

    • Actionable Advice: Try bubbling air through the reaction mixture or running the reaction open to the atmosphere (with a condenser). For more reliable results, add a dedicated oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese(III) acetate.[1]

  • Change the Catalyst: While the initial Schiff base formation is often acid- or base-catalyzed, the cyclization step may benefit from a different type of catalyst, such as a Lewis acid or a metal catalyst that facilitates the oxidative cyclization.[14][15]

Troubleshooting Workflow Diagram

G Start Failed Benzoxazole Cyclization CheckPurity 1. Verify Purity of Starting Materials Start->CheckPurity CheckConditions 2. Assess Core Reaction Conditions CheckPurity->CheckConditions If pure NoReaction Symptom: No Reaction / Low Conversion CheckConditions->NoReaction Diagnosis Byproducts Symptom: Byproduct Formation CheckConditions->Byproducts Diagnosis Temp Increase Temperature NoReaction->Temp Probable Cause: Low Activation Energy Catalyst Check Catalyst Activity / Change Catalyst NoReaction->Catalyst Probable Cause: Inactive Catalyst Dehydration Improve Dehydration (e.g., fresh PPA, Dean-Stark) NoReaction->Dehydration Probable Cause: Equilibrium Stalled IsolateIntermediate Isolate Intermediate (Amide / Schiff Base) Byproducts->IsolateIntermediate If Amide/Imine seen OptimizeStoich Optimize Stoichiometry Byproducts->OptimizeStoich If multiple acylations AddOxidant Add Specific Oxidant (for Aldehyde Route) Byproducts->AddOxidant If Schiff Base seen G cluster_0 1. Acylation cluster_1 2. Cyclization (Dehydration) oAP o-Aminophenol Amide o-Hydroxyamide Intermediate oAP->Amide + R-CO-X CA Carboxylic Acid (Activated by PPA) ProtonatedAmide Protonated Amide Amide->ProtonatedAmide H⁺ (from PPA) Cyclized Tetrahedral Intermediate ProtonatedAmide->Cyclized Intramolecular Attack Benzoxazole 2-Substituted Benzoxazole Cyclized->Benzoxazole - H₂O - H⁺

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in the cross-coupling of benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful synthetic transformations. Here, we move beyond generic advice to provide in-depth, field-proven insights into the specific challenges posed by benzoxazole substrates. Our goal is to empower you with the knowledge to diagnose, solve, and ultimately prevent catalyst deactivation in your reactions.

Part 1: Troubleshooting Guide: From Failed Reactions to Rational Solutions

This section is structured to help you diagnose the root cause of common issues in benzoxazole cross-coupling reactions and provide actionable solutions.

Issue: Low to No Product Yield

A common and frustrating outcome. Let's break down the likely culprits related to catalyst deactivation.

What you see: A fine black precipitate in your reaction mixture, often accompanied by a stall in product formation.

The Chemistry Behind It: The active catalyst in most cross-coupling reactions is a soluble, low-valent palladium species, typically Pd(0), stabilized by ligands. If the ligands are not effective at protecting the palladium center, or if the reaction conditions are too harsh, these highly reactive Pd(0) species can aggregate into catalytically inactive palladium nanoparticles or bulk metal, which we observe as "palladium black."[1] This is a common deactivation pathway in many palladium-catalyzed reactions.[2][3]

Diagnostic Steps:

  • Visual Inspection: The presence of a black solid is a strong indicator.

  • Filtration Test: If you suspect palladium black formation, you can attempt to filter an aliquot of the reaction mixture through a syringe filter (ensure it's compatible with your solvent). If the filtrate is no longer catalytically active, it's likely that the active catalyst has precipitated.

Solutions and Preventative Measures:

  • Ligand Choice: The choice of ligand is paramount. For benzoxazole cross-couplings, bulky, electron-rich phosphine ligands are often employed to stabilize the Pd(0) center and prevent aggregation.[4][5] Consider screening a panel of ligands. A table of commonly used ligands is provided below.

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent aggregation by reducing the concentration of the active Pd(0) species at any given time. However, in some cases, higher loadings may be needed to overcome other deactivation pathways.[6]

What you see: The reaction starts but then stalls, or you observe incomplete conversion even after extended reaction times. There may be no visible signs of catalyst decomposition.

The Chemistry Behind It: Benzoxazoles, being N-heterocycles, possess a Lewis basic nitrogen atom that can coordinate to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have very low activity.[7][8] This is a known issue with other N-heterocyclic substrates.[9] The formation of these dormant species effectively removes the catalyst from the productive catalytic cycle.

Diagnostic Workflow:

start Low or Stalled Conversion check_impurities Purify all reagents and repeat start->check_impurities First step no_change Still low conversion check_impurities->no_change If no improvement ligand_screen Screen a panel of ligands (e.g., Buchwald ligands) no_change->ligand_screen additive_screen Screen additives (e.g., salts like LiBr) ligand_screen->additive_screen If still suboptimal

Caption: A workflow for diagnosing and addressing stalled reactions.

Solutions and Preventative Measures:

  • Ligand Design: The use of bulky ligands can disfavor the coordination of the benzoxazole nitrogen to the palladium center. Ligands like those developed by Buchwald and Hartwig are designed to be sterically demanding, which can help to keep the catalyst on the desired reaction pathway.[4]

  • Additives: In some cases, the addition of salts like LiBr can help to break up dormant dimeric palladium species and promote catalyst turnover.[3][10]

  • Solvent Choice: The polarity of the solvent can influence the stability of off-cycle species. Consider screening different solvents, such as toluene, dioxane, or t-BuOH.[11][12]

Issue: Formation of Unwanted Side Products

The desired product is forming, but so are significant amounts of byproducts, complicating purification and reducing yield.

What you see: If your benzoxazole or coupling partner has an alkyl chain with a hydrogen atom on the carbon beta to the palladium attachment point, you may see olefin byproducts.

The Chemistry Behind It: β-hydride elimination is a common decomposition pathway for organopalladium intermediates.[13][14] If the desired reductive elimination to form the product is slow, the palladium complex can instead eliminate a hydride, forming a palladium-hydride species and an alkene. This is a particular concern in couplings involving alkyl groups.[15][16]

Solutions and Preventative Measures:

  • Ligand Choice: The use of bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[4][17]

  • Substrate Design: If possible, design your synthetic route to avoid coupling partners with β-hydrogens.

  • Reaction Conditions: Lower reaction temperatures can sometimes disfavor β-hydride elimination.

Catalyst Deactivation Pathways Diagram:

active_catalyst L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition active_catalyst->oxidative_addition pd_black Palladium Black (Inactive) active_catalyst->pd_black Aggregation transmetalation Transmetalation oxidative_addition->transmetalation off_cycle Off-Cycle Species (Dormant) oxidative_addition->off_cycle Coordination of Benzoxazole reductive_elimination Reductive Elimination transmetalation->reductive_elimination beta_hydride β-Hydride Elimination transmetalation->beta_hydride Side Reaction reductive_elimination->active_catalyst Regeneration product Product reductive_elimination->product

Sources

Technical Support Center: Palladium Catalyst Removal from 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal in the synthesis of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine and related compounds. This resource provides in-depth troubleshooting advice and practical, field-tested protocols to ensure the purity and integrity of your final product.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and the stringent limits imposed by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4] This guide is designed to help you navigate the complexities of palladium removal, particularly in the context of molecules bearing functionalities like amines and iodides that can interact with the metal catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound reaction so critical?

A1: Beyond the regulatory necessity to meet strict elemental impurity limits (often in the low parts-per-million range), residual palladium can have detrimental effects on your research.[2][3] It can catalyze unwanted side reactions in subsequent synthetic steps and interfere with biological assays, leading to unreliable data.[2][5]

Q2: What are the most common methods for palladium removal?

A2: The primary methods include filtration, adsorption using scavengers, and crystallization.[5][6]

  • Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[5][7]

  • Adsorption: Utilizes materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[6][8][9]

  • Crystallization: Purifies the product by leaving palladium impurities behind in the mother liquor.[5][6]

Q3: How do I choose the right palladium removal strategy for my specific reaction?

A3: The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the solubility and stability of your product, and the final purity requirements. A decision-making workflow is outlined below to guide your selection process.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: After filtering my reaction mixture through Celite®, I still detect high levels of palladium.

Possible Cause: Your palladium catalyst may be in a soluble, homogeneous form. Filtration through Celite® is primarily effective for removing insoluble, heterogeneous palladium species.[5][7] Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, often involve soluble palladium complexes that will pass through a Celite® pad.[10][11]

Solution:

  • Employ a Palladium Scavenger: Metal scavengers are solid-supported reagents with functional groups that chelate soluble palladium, allowing for its removal by filtration.[2] Thiol-functionalized silica is a versatile and robust option for a wide range of palladium species.[12]

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb dissolved palladium.[8][9] However, be mindful that activated carbon can sometimes adsorb the product as well, leading to yield loss.[6]

Problem 2: My product yield significantly drops after using a palladium scavenger.

Possible Cause: The scavenger may be non-selectively binding to your product, this compound. The amine functionality in your molecule can have an affinity for some types of scavengers.

Solution:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary for effective palladium removal. A small-scale screening experiment can help determine the optimal scavenger-to-palladium ratio.

  • Screen Different Scavengers: There is a wide variety of scavengers with different functional groups (e.g., thiol, thiourea, amine).[2] Testing a panel of scavengers can identify one that is more selective for palladium and has a lower affinity for your product.

  • Consider a Different Purification Method: If scavenger-induced yield loss is persistent, explore alternative methods like crystallization or chromatography.

Problem 3: Palladium removal is inconsistent between different batches of the same reaction.

Possible Cause: The speciation of palladium (e.g., Pd(0) vs. Pd(II)) can vary between reaction runs, affecting the efficiency of a given removal method.[5] Factors such as reaction time, temperature, and the presence of oxygen can influence the final state of the palladium.

Solution:

  • Implement a Multi-Step Purification Strategy: Combining methods can lead to more robust and consistent palladium removal. A common and effective approach is an initial filtration through Celite®, followed by treatment with a palladium scavenger.[5]

  • Standardize Reaction Conditions: Ensure that reaction parameters are tightly controlled to minimize variability in palladium speciation. This includes careful degassing of solvents and maintaining an inert atmosphere.[3]

Problem 4: I'm unsure if my chosen purification method is effective enough to meet regulatory standards.

Possible Cause: Visual inspection or standard analytical techniques like TLC or NMR are not sensitive enough to detect palladium at the low ppm levels required by regulatory agencies.

Solution:

  • Utilize Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the gold standard for quantifying trace elemental impurities and is necessary to confirm that residual palladium levels are within acceptable limits.[13][14][15] Many institutions have analytical service labs that can perform this analysis.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., tetrahydrofuran, ethyl acetate).

  • Scavenger Addition: Add the selected palladium scavenger (typically 5-20 weight equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify the residual palladium content.[13][14][15]

Protocol 2: Activated Carbon Treatment
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., toluene, methanol).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent.

  • Concentration: Concentrate the filtrate to yield the purified product.

  • Analysis: Analyze the product for residual palladium using ICP-MS.[13][14][15]

Data Summary

The following table provides a comparative overview of the efficiency of common palladium removal techniques. Note that actual performance will vary depending on the specific reaction conditions and the nature of the palladium species.

Purification MethodTypical Residual Palladium (ppm)AdvantagesDisadvantages
Filtration (Celite®) >1000Simple, fast, removes heterogeneous PdIneffective for soluble palladium species
Column Chromatography 50 - 500Can remove other impurities simultaneouslyMay not completely remove soluble palladium, solvent intensive
Activated Carbon 10 - 200Cost-effective, readily availableCan lead to product loss due to non-specific adsorption[6]
Palladium Scavengers <10High efficiency and selectivity, can achieve very low Pd levelsHigher cost, requires screening for optimal performance
Crystallization 20 - 300Can be highly effective for crystalline productsNot suitable for all compounds, may require optimization

Visualizing the Workflow

Decision Tree for Palladium Removal Strategy

PalladiumRemoval start Reaction Complete check_pd_form Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->check_pd_form celite_filtration Filter through Celite® check_pd_form->celite_filtration Yes scavenger_screen Screen palladium scavengers (e.g., thiol-functionalized silica) check_pd_form->scavenger_screen No analyze_pd_1 Analyze Pd levels (ICP-MS) celite_filtration->analyze_pd_1 check_pd_levels_1 Are Pd levels within acceptable limits? analyze_pd_1->check_pd_levels_1 check_pd_levels_1->scavenger_screen No end_product Purified Product check_pd_levels_1->end_product Yes activated_carbon Consider activated carbon treatment scavenger_screen->activated_carbon crystallization Attempt crystallization scavenger_screen->crystallization analyze_pd_2 Analyze Pd levels (ICP-MS) scavenger_screen->analyze_pd_2 activated_carbon->analyze_pd_2 crystallization->analyze_pd_2 check_pd_levels_2 Are Pd levels within acceptable limits? analyze_pd_2->check_pd_levels_2 check_pd_levels_2->end_product Yes combine_methods Combine methods (e.g., Filtration + Scavenger) check_pd_levels_2->combine_methods No combine_methods->analyze_pd_2

Caption: Decision tree for selecting a palladium removal method.

Typical Palladium Scavenging Workflow

ScavengingWorkflow cluster_0 Purification Process cluster_1 Analysis A Crude product in solution B Add Pd Scavenger A->B C Stir (2-18h) B->C D Filter to remove scavenger C->D E Concentrate filtrate D->E F Purified Product E->F G ICP-MS Analysis F->G

Caption: A typical workflow for palladium removal using a scavenger.

By systematically applying the principles and protocols outlined in this guide, you can confidently address the challenges of palladium removal and ensure the quality and purity of your this compound product.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. How can I remove palladium Pd catalyst easily?. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • National Center for Biotechnology Information. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. [Link]

  • White Rose Research Online. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. [Link]

  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • Google P
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ResearchGate. Analysis of palladium by high resolution ICP-MS. [Link]

  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • PubMed. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. [Link]

  • Johnson Matthey. Scavenging Technologies from Johnson Matthey. [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • National Center for Biotechnology Information. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • RSC Publishing. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]

  • Johnson Matthey Technology Review. oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • Princeton Powder. Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. [Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • MDPI. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. [Link]

  • ResearchGate. Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • PubChem. N-Ethyl-2-(3-iodophenyl)benzo[d]oxazol-5-amine. [Link]

  • PubChemLite. 2-(3-bromophenyl)-1,3-benzoxazol-5-amine. [Link]

Sources

Technical Support Center: Managing Poor Aqueous Solubility of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for managing benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2] However, their characteristic rigid, aromatic, and often hydrophobic structure frequently leads to poor aqueous solubility, a significant hurdle in drug development and in vitro testing.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to move beyond simple protocols by explaining the underlying scientific principles, enabling you to make informed decisions and effectively troubleshoot solubility issues in your own work.

Part 1: Frequently Asked Questions (FAQs) - First Steps

This section addresses the most common initial questions researchers face when handling a new or problematic benzoxazole compound.

Q1: Why do so many of my benzoxazole compounds have poor water solubility?

The low aqueous solubility of benzoxazole derivatives is intrinsic to their molecular structure. Several key factors contribute to this:

  • Aromaticity and Rigidity: The fused benzene and oxazole rings create a planar, rigid structure. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy.[3] Water molecules, which are highly polar and form strong hydrogen bonds with each other, find it energetically unfavorable to break apart the crystal lattice and solvate the hydrophobic benzoxazole molecule.

  • Hydrophobicity: The core benzoxazole scaffold is predominantly nonpolar. While substituents can alter the overall physicochemical profile, the parent structure is insoluble in water.[3][5]

  • Lack of Hydrogen Bond Donors: The core structure lacks strong hydrogen bond donating groups, limiting its ability to interact favorably with the hydrogen-bonding network of water.

Q2: I have a new benzoxazole derivative. What are the first analytical steps I should take to understand its solubility?

A systematic approach is critical to avoid inconsistent results later. Before attempting complex formulation strategies, you must first quantify the problem.

  • Determine Equilibrium Solubility: This is the true, thermodynamic solubility of the compound. The "gold standard" for this is the shake-flask method .[3][6][7] This value establishes a baseline and is crucial for formulation development. (See protocol below).

  • Assess the pH-Solubility Profile: Many benzoxazole derivatives contain ionizable functional groups (e.g., basic nitrogens, acidic phenols). The solubility of these compounds can change dramatically with pH.[3] Determining the solubility across a range of physiologically relevant pH values (e.g., pH 2.0 to 7.4) is essential, especially for compounds intended for oral administration.[8]

  • Measure Kinetic Solubility: For early-stage screening, a high-throughput kinetic solubility assay can be more practical. This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (like DMSO).[6] This value is highly relevant for predicting precipitation issues in in vitro biological assays.[6]

Q3: How exactly does pH adjustment improve the solubility of my compound?

The influence of pH is entirely dependent on the presence of ionizable functional groups and their corresponding pKa values. The Henderson-Hasselbalch equation governs this relationship.

  • For Basic Benzoxazoles: Derivatives containing a basic nitrogen atom (e.g., an amino group) can be protonated in acidic conditions (pH < pKa). This forms a cationic salt, which is generally much more soluble in water than the neutral free base.[3][4] To maintain solubility, the pH of the final solution should be kept at least 2 units below the pKa of the basic group.[4]

  • For Acidic Benzoxazoles: Derivatives with acidic protons (e.g., a phenolic hydroxyl or a carboxylic acid group) can be deprotonated in basic conditions (pH > pKa). This forms an anionic salt, which is typically more water-soluble.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions to specific problems frequently encountered in the lab.

IssuePotential Cause(s)Recommended Solutions & Explanations
Compound precipitates from DMSO stock upon dilution into aqueous assay medium. The final concentration in the assay medium exceeds the compound's kinetic solubility . The small amount of DMSO carried over is insufficient to keep it dissolved.[9]1. Reduce Final Concentration: If the assay allows, test at a lower concentration that is below the kinetic solubility limit. 2. Increase Co-solvent Percentage: Cautiously increase the final percentage of DMSO in your assay. Be mindful that DMSO can affect cell viability and enzyme activity (typically <0.5% is recommended).[4] 3. Employ a Solubilization Strategy: Pre-complex the compound with a cyclodextrin or use a formulation with surfactants before adding it to the medium.
Difficulty preparing a high-concentration stock solution, even in DMSO or DMF. The compound has exceptionally low intrinsic solubility, even in common organic solvents. This indicates very high crystal lattice energy.1. Test a Wider Range of Solvents: Explore other organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or tetrahydrofuran (THF).[3] 2. Gentle Warming: Carefully warm the solution while stirring. Monitor closely for any signs of compound degradation. 3. Sonication: Use a bath sonicator to provide energy to break up the solid lattice and aid dissolution.[3][10]
Inconsistent and non-reproducible results in biological assays. Poor solubility is the most likely culprit. Undissolved microscopic particles or precipitation during the assay leads to an unknown and variable concentration of the active compound actually being tested.1. Verify Stock Solution Clarity: Always ensure your initial stock solution is fully dissolved. Visually inspect it against a light source. 2. Inspect Final Assay Plates: Before and after incubation, visually or microscopically check for any signs of precipitation in the wells. 3. Implement a Robust Solubilization Strategy: Do not proceed with assays until you have a reliable method (e.g., pH control, co-solvents, cyclodextrins) to maintain the compound in solution for the duration of the experiment.[3]
Low and variable oral bioavailability in animal studies. This is a classic sign of dissolution-limited absorption. The compound is not dissolving quickly or completely enough in the gastrointestinal (GI) tract to be absorbed into circulation.[4]1. Improve Dissolution Rate: This is the key. You must use a formulation strategy that enhances not just solubility, but the rate of dissolution. Nanosuspensions and amorphous solid dispersions are excellent for this.[4] 2. Consider Salt Formation: For ionizable compounds, forming a salt can dramatically improve both solubility and dissolution rate.[4][11] 3. Investigate Other Factors: While solubility is primary, also consider potential first-pass metabolism or efflux by transporters like P-glycoprotein, which can also limit bioavailability.[4]

Part 3: Protocols for Solubility Enhancement Strategies

When simple pH adjustment or co-solvents are insufficient, more advanced formulation strategies are required. Below are detailed protocols for common and effective methods.

Decision-Making Workflow

Choosing the right strategy depends on the compound's properties and the experimental goal. This diagram provides a logical starting point.

G start Start: Poorly Soluble Benzoxazole Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Strategy: pH Adjustment / Salt Formation is_ionizable->ph_adjust  Yes is_assay Goal: In Vitro Assay or Early Screening? is_ionizable->is_assay No / Insufficient ph_adjust->is_assay cosolvent Strategy: Co-solvents is_assay->cosolvent Yes cyclodextrin Strategy: Cyclodextrin Complexation is_assay->cyclodextrin Yes is_in_vivo Goal: In Vivo Studies (Oral Bioavailability)? is_assay->is_in_vivo No cosolvent->is_in_vivo cyclodextrin->is_in_vivo solid_disp Strategy: Amorphous Solid Dispersion is_in_vivo->solid_disp Yes nanosusp Strategy: Nanosuspension is_in_vivo->nanosusp Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a fundamental property of your compound.

Principle: An excess amount of the solid compound is agitated in an aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[6][7]

Workflow Diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid compound to buffer in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Report solubility (e.g., in µg/mL or µM) F->G

Caption: Experimental workflow for determining aqueous solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid benzoxazole derivative (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1-2 mL) of the desired aqueous medium (e.g., purified water or a specific pH buffer). The solid should be visibly present at the bottom.

  • Equilibration: Seal the vial tightly. Place it in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. A 24-hour time point is common, but a second time point (e.g., 48 hours) is recommended to ensure equilibrium has been reached.

  • Separation: Remove the vial and allow the undissolved solid to settle for at least 1 hour. Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microscopic particles.

  • Analysis: Dilute the filtrate as needed and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Replication: Perform the experiment in triplicate to ensure the results are reproducible.[3]

Protocol 2: Cyclodextrin Inclusion Complexation (Lyophilization Method)

This protocol creates a solid powder where individual drug molecules are encapsulated within cyclodextrin cavities, significantly enhancing aqueous solubility.[12][13][14]

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] Poorly soluble benzoxazole derivatives can partition into this cavity, forming a water-soluble "inclusion complex."[12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[13]

Workflow Diagram:

G A Dissolve HP-β-CD and benzoxazole in water B Stir at constant temp for 24-48 hours A->B C Rapidly freeze solution (e.g., liquid nitrogen) B->C D Lyophilize (freeze-dry) under high vacuum for 48-72 hours C->D E Collect fluffy powder (inclusion complex) D->E F Characterize (DSC, PXRD, FT-IR) E->F

Caption: General workflow for preparing a cyclodextrin inclusion complex.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) and the benzoxazole compound in purified water in a flask at the desired molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

  • Complexation: Seal the flask and stir the solution vigorously on a magnetic stir plate for 24-48 hours at a constant temperature (e.g., room temperature) to allow for the formation of the inclusion complex.[3]

  • Freezing: Rapidly freeze the resulting solution by immersing the flask in liquid nitrogen or a dry ice/acetone bath until it is completely solid.[3]

  • Lyophilization: Place the frozen sample on a lyophilizer (freeze-dryer) and dry under a high vacuum for 48-72 hours. This process removes the water via sublimation, directly from solid to gas, leaving behind a fine, fluffy powder.[3]

  • Characterization: The resulting powder is the benzoxazole-cyclodextrin inclusion complex. It is highly recommended to characterize the complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm that a true inclusion complex has formed and the drug is no longer in its original crystalline state.[3]

Protocol 3: Nanosuspension Preparation (Solvent-Antisolvent Precipitation)

This "bottom-up" approach creates nanoparticles of the drug, which dramatically increases the surface area available for dissolution.

Principle: This method relies on the rapid precipitation of a drug from a solvent in which it is soluble into an "anti-solvent" in which it is insoluble. The presence of a stabilizer prevents the newly formed nanoparticles from aggregating. The increased dissolution rate is described by the Noyes-Whitney equation, where the rate is directly proportional to the surface area of the particles.[16]

Step-by-Step Methodology:

  • Solvent Phase Preparation: Dissolve the benzoxazole compound in a suitable, water-miscible organic solvent (the "solvent"), such as acetone or ethanol.[4]

  • Anti-Solvent Phase Preparation: In a separate beaker, dissolve a stabilizer (e.g., a polymer like PVP K30 or a surfactant like Poloxamer 188) in purified water (the "anti-solvent").[3]

  • Precipitation: Under high-speed stirring (using a homogenizer) or sonication, rapidly inject the drug-containing solvent phase into the anti-solvent phase.[3] The sudden change in solvent environment will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the resulting dispersion, typically by evaporation under reduced pressure using a rotary evaporator.[4]

  • Characterization: The final product is an aqueous nanosuspension. It is critical to characterize the suspension for key parameters such as mean particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

Part 4: Summary of Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesBest Suited For
pH Adjustment / Salt Formation Increases ionization of the drug, forming a more soluble salt.[3][11]Simple, cost-effective, can produce large increases in solubility.[11]Only applicable to ionizable compounds; risk of precipitation if pH changes (e.g., in GI tract).Early-stage development; compounds with suitable pKa values.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic solute.[4]Easy to implement for in vitro assays; straightforward to screen.Potential for solvent toxicity or interference in biological assays; limited utility for in vivo applications.In vitro screening and cellular assays.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic shell.[12][14]Significant solubility enhancement; can improve stability; well-established technique.[13][15]Requires specific molar ratios; potential for nephrotoxicity with some parent cyclodextrins.[15]Oral and parenteral formulations; stabilizing labile compounds.
Amorphous Solid Dispersions Disperses the drug at a molecular level in a hydrophilic carrier, preventing crystallization and maintaining a high-energy amorphous state.[4]Dramatically increases dissolution rate and apparent solubility; suitable for oral dosage forms.Amorphous form can be physically unstable and may recrystallize over time; requires careful selection of carrier.Enhancing oral bioavailability of poorly soluble drugs (BCS Class II).
Nanosuspensions Increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate as per the Noyes-Whitney equation.[4]Applicable to nearly all poorly soluble compounds; high drug loading is possible.Can be physically unstable (particle growth, aggregation); requires specialized equipment (e.g., homogenizers).Oral and parenteral delivery; compounds that are difficult to formulate by other means.

References

  • Benchchem. Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • Abdullah AM, Attia AJK, Shtykov SN. The Effect Study of Various Parameters on the Synthesis of Benzoxazole Derivatives Utilizing Cadmium Oxide Nanoparticles. JOTCSA. 2024; 11(1): 329-40. Available from: [Link]

  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.
  • Benchchem. Technical Support Center: Strategies to Reduce the Toxicity of Novel Benzoxazole Compounds.
  • Hakimi, F., et al. Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A. 2023, 6(2), 188-197. Available from: [Link]

  • Hakimi, F., et al. Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. 2023, 6(2), 188-197.
  • CKT College. A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Available from: [Link]

  • Benchchem. Solvent effects and selection for benzoxazole formation reactions.
  • ResearchGate. Effect of pH on first-order rate constant for the hydrolysis of... Available from: [Link]

  • Popa, L., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. 2025;17(3):288. Available from: [Link]

  • Kovvasu, S. P., et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. 2018; 5(5): 25-34. Available from: [Link]

  • National Institutes of Health. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. 2023. Available from: [Link]

  • Popa, L., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. 2025. Available from: [Link]

  • ResearchGate. Benzoxazole Derivatives as Promising Antitubercular Agents. Available from: [Link]

  • Jenita, M. J. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. 2024.
  • SciELO. Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Available from: [Link]

  • Benchchem. Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. 2021. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. 2025. Available from: [Link]

  • Reported synthesis of benzoxazole or benzimidazole derivative using green solvent. Available from: [Link]

  • Liu, R., et al. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Molecules. 2024; 29(15): 3535. Available from: [Link]

  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Jetir.Org. “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Available from: [Link]

  • Wikipedia. Benzoxazole. Available from: [Link]

  • Effects of different pH and surfactants on the solubility of albendazole (n = 3). Available from: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. 2017. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. 2025. Available from: [Link]

  • Balasubramanian, N., et al. Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. 2018; 12(1): 83. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of synthesizing and scaling this important pharmaceutical intermediate.

Recommended Synthetic Pathway for Scalability

The most robust and scalable synthesis of this compound is a two-step process. This route involves the initial formation of a nitro-containing intermediate, which is then reduced in a separate, controlled step. This approach avoids potential cross-reactivity of the amine group during the initial cyclization and generally leads to a cleaner product profile, simplifying purification on a larger scale.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Step 1: Condensation/Cyclization cluster_2 Step 2: Nitro Group Reduction cluster_3 Final Product SM1 2-Amino-4-nitrophenol Step1 Formation of 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole SM1->Step1 Polyphosphoric Acid (PPA) ~180-200°C SM2 3-Iodobenzoic acid SM2->Step1 Polyphosphoric Acid (PPA) ~180-200°C Step2 Reduction of 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole Step1->Step2 Intermediate Isolation FP This compound Step2->FP e.g., Fe / NH4Cl or SnCl2 caption Figure 1. Recommended two-step synthetic pathway.

Figure 1. Recommended two-step synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the two-step synthesis via the nitro-intermediate preferred for scale-up over a direct synthesis from 4-amino-2-aminophenol?

A: The two-step approach provides superior process control. The free amine in 4-amino-2-aminophenol is a nucleophile and can compete in side reactions during the high-temperature condensation, leading to oligomerization and other impurities that are difficult to remove at scale. Synthesizing the more stable nitro-intermediate first allows for robust purification before the final, typically cleaner, reduction step. This compartmentalization of reaction types is a cornerstone of robust process chemistry.

Q2: What are the critical process parameters for the Step 1 cyclization reaction?

A: The key parameters are temperature, reaction time, and the dehydrating agent.

  • Temperature: The condensation of 2-amino-4-nitrophenol with 3-iodobenzoic acid typically requires high temperatures, often in the range of 170-200°C, especially when using polyphosphoric acid (PPA) as both the catalyst and solvent.[1] Temperature control is critical; too low, and the reaction stalls; too high, and you risk decomposition and byproduct formation.

  • Dehydrating Agent: Efficient removal of water is essential to drive the cyclization to completion. PPA is highly effective as it acts as a Brønsted acid catalyst and a powerful dehydrating agent. On scale, ensuring homogenous mixing within the viscous PPA is a significant challenge.[2]

  • Reaction Time: The reaction should be monitored by a suitable method (e.g., HPLC, TLC) to determine completion, typically within 2-4 hours.[1] Prolonged heating can lead to degradation.

Q3: What are the best methods for reducing the nitro group in Step 2 without affecting the aryl-iodide bond?

A: Preserving the C-I bond is a primary concern. While catalytic hydrogenation (e.g., Pd/C, H₂) is a common method for nitro reduction, it carries a high risk of dehalogenation (hydrodeiodination), especially with aryl iodides.[1] Therefore, metal-acid reduction systems are strongly recommended.

  • Iron/Ammonium Chloride (Fe/NH₄Cl): This is a classic, cost-effective, and reliable method that is highly selective for the nitro group and does not typically affect aryl halides.[1] The work-up involves filtering off the iron salts, which can be cumbersome at scale but is manageable.

  • Stannous Chloride (SnCl₂): Tin(II) chloride in a solvent like ethanol or ethyl acetate is another excellent choice for selectively reducing nitro groups in the presence of sensitive functionalities. The work-up is often cleaner than with iron.

Q4: How can I effectively monitor the progress of these reactions?

A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. It is invaluable for in-process checks.

  • HPLC: Offers quantitative data on the conversion rate, the formation of the product, and the impurity profile. For scale-up, developing a robust HPLC method early is essential for making informed decisions about reaction endpoints and batch quality.

Q5: What are the standard analytical techniques to confirm the structure and purity of the final product?

A: A full characterization package should include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major organic impurities.[3]

  • LC-MS: To confirm the molecular weight of the product and identify trace-level impurities.[4]

  • HPLC: To determine the purity of the final product (e.g., >98%).

  • Melting Point: As a simple indicator of purity.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield or Stalled Reaction in Step 1 (Cyclization)

Q: My condensation reaction to form 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole is giving a low yield or is not going to completion. What are the likely causes and solutions?

A: This is a common issue often related to reactants or reaction conditions. A systematic check is crucial.[5]

  • Cause 1: Impure Starting Materials: The purity of 2-amino-4-nitrophenol and 3-iodobenzoic acid is paramount. Impurities can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using NMR and melting point. If necessary, recrystallize them before use.

  • Cause 2: Inefficient Water Removal: The cyclization is a condensation reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution: If using PPA, ensure it is of good quality and not excessively hydrated. When scaling up, ensure powerful overhead stirring is used to maintain a homogenous mixture in the viscous medium, as this aids in uniform heating and dehydration.

  • Cause 3: Insufficient Temperature: The reaction has a high activation energy.

    • Solution: Ensure your reactor's internal temperature reaches the target of 180-200°C. Use a calibrated temperature probe placed directly in the reaction mixture. Be aware that on a larger scale, achieving and maintaining this temperature uniformly requires a reactor with excellent heat transfer capabilities.[2]

Troubleshooting_Low_Yield Start Low Yield in Step 1 Check_SM Verify Purity of Starting Materials Start->Check_SM Check_H2O Assess Water Removal (PPA Quality/Mixing) Start->Check_H2O Check_Temp Confirm Internal Reaction Temperature Start->Check_Temp Result Improved Yield Check_SM->Result If impure, purify and restart Check_H2O->Result Improve mixing; use fresh PPA Check_Temp->Result Adjust heating to reach 180-200°C caption Figure 2. Troubleshooting logic for low cyclization yield.

Figure 2. Troubleshooting logic for low cyclization yield.

Issue 2: Significant De-iodination During Step 2 (Reduction)

Q: I am successfully reducing the nitro group, but my analysis shows a significant byproduct corresponding to the de-iodinated compound, 2-phenyl-1,3-benzoxazol-5-amine. How can I prevent this?

A: This is a classic example of over-reduction, a known side reaction with aryl iodides.

  • Cause: The use of overly harsh reducing conditions, particularly catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C). The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under these conditions.

  • Solution 1: Switch to a Milder Reductant: Immediately cease using catalytic hydrogenation. As recommended in the FAQ, switch to a chemical reductant known for its selectivity.

    • Fe/NH₄Cl in aqueous ethanol: This is the preferred industrial method. It is robust, inexpensive, and highly selective.

    • SnCl₂·2H₂O in ethanol: An excellent laboratory and scale-up option that is very mild towards aryl halides.

  • Solution 2: Temperature Control: Even with chemical reductants, excessive heat can promote side reactions. Most nitro reductions of this type proceed well at temperatures between 50-80°C. Monitor the internal temperature, as these reactions can be exothermic.

Issue 3: Difficult Purification of the Final Product

Q: The crude this compound is proving difficult to purify by column chromatography. The product is streaking on the column and the purity is not improving.

A: The free amine in your final product makes it basic, which can cause strong, undesirable interactions with the acidic silica gel.

  • Solution 1: Modify the Chromatographic Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

    • Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica, preventing streaking and allowing for clean elution of your basic compound.

  • Solution 2: Explore Crystallization: Column chromatography is often not ideal for large-scale purification. Developing a robust crystallization protocol is far more economical and scalable.

    • Solvent Screening: Experiment with various solvent/anti-solvent systems. Common choices for compounds like this include Ethanol/Water, Ethyl Acetate/Hexane, or Toluene. The goal is to find a system where the product is soluble in one solvent at elevated temperatures but crashes out cleanly upon cooling or the addition of an anti-solvent, leaving impurities behind.[6]

  • Solution 3: Acid/Base Work-up: Before purification, you can perform an acid/base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as a salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to pH >10 and extract your purified product back into an organic solvent.

Key Scale-Up Considerations & Recommended Protocols

Scaling a synthesis from the bench to a pilot plant or manufacturing facility introduces new challenges that must be proactively managed.[7]

Parameter Laboratory-Scale Challenge Scale-Up Challenge & Mitigation Strategy
Heat Transfer Easily managed with a heating mantle/oil bath.The surface-area-to-volume ratio decreases dramatically in large reactors, making heat transfer inefficient.[2] Mitigation: For the exothermic nitro reduction, use a jacketed reactor with controlled cooling and perform slow, subsurface addition of the reducing agent to manage the exotherm. For the high-temperature cyclization, ensure the reactor heating system is adequate to reach and maintain the target temperature uniformly.
Mixing Magnetic or overhead stirring is sufficient.Inadequate mixing in viscous media (like PPA) or during solid additions can create hot spots and concentration gradients, leading to side products.[7] Mitigation: Use reactors equipped with powerful, appropriately designed agitators (e.g., anchor or turbine). Confirm that solids are fully suspended during the reduction step to prevent them from settling at the bottom.
Reagent Handling Small quantities are easily managed.Handling tons of corrosive PPA or managing large volumes of flammable solvents requires stringent safety protocols (EHS).[2] Mitigation: Use closed-system transfers for hazardous reagents. Ensure proper ventilation and grounding of equipment. Develop a detailed Standard Operating Procedure (SOP) with all safety precautions.
Work-up & Isolation Separatory funnel extractions and rotovaping are common.Large-volume liquid-liquid extractions are inefficient and generate significant waste. Mitigation: Prioritize isolation by precipitation or crystallization. Use large-scale filtration equipment (e.g., Nutsche filter-dryer). This minimizes solvent use and simplifies the isolation process.[6]
Supply Chain Reagents are ordered from catalogs.The availability and consistency of raw materials, especially specialized ones like iodinated compounds, can be a major risk.[8] Mitigation: Qualify multiple suppliers for key starting materials. Understand potential geopolitical risks associated with iodine supply chains.[9]
Protocol 1: Synthesis of 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole (Step 1)
  • Setup: Equip a suitable reactor with a powerful overhead stirrer, a temperature probe, and a nitrogen inlet.

  • Charging: Under a nitrogen atmosphere, charge polyphosphoric acid (PPA, ~10 weight equivalents relative to the limiting reagent) into the reactor.

  • Heating: Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.

  • Reagent Addition: Add 2-amino-4-nitrophenol (1.0 eq) and 3-iodobenzoic acid (1.05 eq) to the reactor.

  • Reaction: Slowly heat the reaction mixture to 180-200°C and hold for 2-4 hours. Monitor the reaction for completion by HPLC.

  • Quenching: Once complete, cool the reaction mixture to below 100°C. Very carefully and slowly, pour the viscous mixture onto crushed ice/water with vigorous stirring. This is a highly exothermic quench.

  • Isolation: The crude product will precipitate as a solid. Stir the slurry for 1-2 hours to fully break down the PPA. Filter the solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and then wash with a cold solvent like ethanol or isopropanol.

  • Drying: Dry the solid under vacuum at 60-70°C to afford the nitro-intermediate.

Protocol 2: Synthesis of this compound (Step 2)
  • Setup: Equip a jacketed reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • Charging: Charge the reactor with the 2-(3-Iodophenyl)-5-nitro-1,3-benzoxazole intermediate (1.0 eq), ethanol or an ethanol/water mixture, and ammonium chloride (NH₄Cl, ~4-5 eq).

  • Heating: Begin stirring and heat the slurry to 60-70°C.

  • Reductant Addition: Add iron powder (Fe, ~3-4 eq) portion-wise over 1-2 hours, carefully monitoring the internal temperature to control the exotherm.

  • Reaction: After the addition is complete, stir the mixture at 70-80°C for 3-6 hours until the reaction is complete as monitored by HPLC.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by chromatography as previously described.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of 2-Substituted Benzoxazoles. The Journal of Organic Chemistry, 79(13), 6310-6314.
  • Liu, B., Yin, M., Gao, H., Wu, W., & Jiang, H. (2013). Efficient and Ligand-Free Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. The Journal of Organic Chemistry, 78(7), 3009-3020.
  • Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives.
  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide.

  • RSC Publishing. (n.d.). Cu(ii)-SBA-15 mediated synthesis of 2-aryl benzimidazoles and benzoxazoles: a sustainable approach.

  • Bahrami, K., Khodaei, M. M., & Naali, F. (2010). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 75(18), 6209-6214.
  • Acme-Hardesty. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.

  • CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.

  • American Chemical Society. (2001). Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

  • PubMed Central (PMC). (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.

  • Ethesis. (2024). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization.

  • Nayak, D. N., & Panda, N. (2017).
  • PubMed. (n.d.). Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors.

  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides.

  • CADTH. (n.d.). View of Optimizing the Use of Iodinated Contrast Media for CT: Managing Shortages and Planning for a Sustainable and Secure Supply.

  • PubMed Central (PMC). (n.d.). The Iodinated Contrast Crisis of 2022: A Near Miss or a Missed Opportunity?

  • ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...

Sources

Validation & Comparative

A Comparative Analysis of 3-Iodo vs. 4-Iodo Benzoxazole Reactivity: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its rigid, planar structure and unique electronic properties make it a privileged pharmacophore. The functionalization of the benzoxazole core is paramount for developing new molecular entities, and halogenated benzoxazoles, particularly iodo-derivatives, serve as versatile precursors for a host of transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 3-iodobenzoxazole and 4-iodobenzoxazole. While seemingly similar, the position of the iodine atom on the fused benzene ring profoundly influences the substrate's electronic properties and steric environment, leading to significant differences in reactivity. Understanding these nuances is critical for researchers in designing efficient and selective synthetic routes. This analysis is built upon established principles of heterocyclic chemistry and available experimental data, while also highlighting areas where literature is sparse, offering a perspective on potential research opportunities.

The Electronic Landscape of the Benzoxazole Ring

To comprehend the reactivity differences between the 3- and 4-iodo isomers, one must first understand the inherent electronic distribution within the parent benzoxazole ring. The fusion of an electron-rich oxazole ring with a benzene ring creates a complex electronic environment. The oxygen atom (position 1) acts as a π-donor, increasing electron density in the system, while the nitrogen atom (position 3) is electron-withdrawing.

This push-pull nature results in a non-uniform distribution of electron density across the carbocyclic ring. Theoretical studies and reactivity patterns suggest that electrophilic substitution is favored at certain positions, indicating where the highest electron density lies.[2] The most electron-rich positions on the benzene portion of the scaffold are generally C5 and C7, making them more susceptible to electrophilic attack. Conversely, the C4 and C6 positions are relatively electron-deficient. This underlying electronic framework is the primary determinant of the reactivity of iodo-substituted derivatives in common catalytic cycles.

Caption: Electronic influences on the benzoxazole ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are the most common methods for functionalizing aryl halides. The rate-determining step for these reactions is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst. This step is highly sensitive to the electronic density at the carbon bearing the halogen; electron-deficient C-X bonds are more polarized and typically undergo oxidative addition more readily.

Reactivity Profile of 3-Iodobenzoxazole Analogues

Direct experimental data comparing 3-iodobenzoxazole and 4-iodobenzoxazole is notably scarce in peer-reviewed literature. However, we can use 3-iodoindazole, a close structural analogue, as a proxy to understand the reactivity at the C3 position. The C3 position in indazole is adjacent to a ring-junction nitrogen and a pyrrolic-type nitrogen, making it electronically distinct but still providing valuable insight.

Available data shows that 3-iodoindazoles are competent substrates in Suzuki and Sonogashira couplings, though they often require specific conditions, such as microwave irradiation or N-protection of the indazole ring, to achieve high yields.[3][4]

Table 1: Representative Cross-Coupling Reactions of 3-Iodoindazole

Reaction Coupling Partner Catalyst/Conditions Solvent Yield Reference
Suzuki Pinacol vinyl boronate Pd(dppf)Cl₂, K₂CO₃, MW 120 °C, 15 min Dioxane/H₂O 59-87% [3]
Sonogashira Terminal Alkynes Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60 °C DMF 60-95% [4]

| Heck | Styrene | Pd(OAc)₂, PPh₃, TBAB, TEA, NaBr (Ball Mill) | Solvent-free | 93% (for 3-bromoindazole) |[5] |

Note: The Heck reaction data is for 3-bromoindazole, which is generally less reactive than the iodo-analogue. The high yield suggests 3-iodoindazole would be an excellent substrate.

The necessity for elevated temperatures (microwave) or specific additives in some cases suggests that the C3-I bond, while reactive, may not be as activated as other positions. This is consistent with its location adjacent to the electron-donating pyrrole-like part of the fused ring system.

Predicted Reactivity of 4-Iodobenzoxazole

Based on first principles, the C4 position of benzoxazole is predicted to be significantly more reactive in oxidative addition reactions than the C3 position. The C4 carbon is ortho to the electron-donating ring oxygen but, more importantly, it is para to the electron-withdrawing imine nitrogen (N3). This para relationship allows for efficient delocalization of electron density away from C4, making the C4-I bond more polarized and electrophilic.

Expected Reactivity Trend: 4-Iodobenzoxazole > 3-Iodobenzoxazole

We can predict that 4-iodobenzoxazole would undergo Suzuki, Sonogashira, and Heck couplings under milder conditions (e.g., lower temperatures, lower catalyst loadings) and potentially give higher yields compared to its 3-iodo counterpart. The increased reactivity also suggests a higher susceptibility to dehalogenation side reactions if reaction conditions are not carefully controlled.

A Knowledge Gap: The lack of readily available experimental data for 4-iodobenzoxazole in the literature represents a significant knowledge gap. This guide's prediction, while grounded in solid chemical theory, awaits experimental validation. This presents a clear opportunity for further research to explore the synthetic utility of this potentially highly reactive building block.

Mechanistic Rationale and Experimental Design

The choice of catalyst, ligand, base, and solvent is critical in optimizing cross-coupling reactions. The higher intrinsic reactivity predicted for 4-iodobenzoxazole implies that a less active catalyst system might be sufficient, or even preferable, to minimize side reactions. For the less reactive 3-iodobenzoxazole, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) would be a logical choice to promote the challenging oxidative addition step.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)(L)₂-I oxidative_addition->pd2_complex rate_determining Rate-determining step, faster for more electron-deficient Ar-I (e.g., 4-iodo) oxidative_addition->rate_determining transmetalation Transmetalation (e.g., with R-B(OH)₂) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)(L)₂-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for Suzuki coupling.

Exemplary Experimental Protocol: Suzuki Vinylation of 3-Iodoindazole

This protocol is adapted from a reported procedure for a 3-iodoindazole, which serves as a valuable starting point for designing experiments with 3-iodobenzoxazole.[3]

Objective: To synthesize 3-vinyl-1H-indazole via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Pinacol vinyl boronate (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave synthesis vial

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole, potassium carbonate, and Pd(dppf)Cl₂.

  • Seal the vial with a cap and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.

  • Using a syringe, add 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL) to the vial.

  • Add pinacol vinyl boronate to the stirring suspension.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-vinyl-1H-indazole product.

Causality and Self-Validation: The use of a bidentate phosphine ligand (dppf) stabilizes the palladium catalyst, while microwave irradiation provides rapid and efficient heating to overcome the activation energy for this potentially sluggish coupling. The reaction progress can be monitored by TLC or LC-MS, and the identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, providing a self-validating system.

Conclusion and Strategic Outlook

  • For 3-Iodobenzoxazole: Researchers should anticipate the need for more forcing conditions, such as higher temperatures or more active catalyst systems (e.g., those employing bulky, electron-rich ligands), to achieve efficient transformations. Its reactivity is likely moderate, making it a reliable but potentially less active building block.

  • For 4-Iodobenzoxazole: This isomer holds promise as a highly reactive precursor. Synthetic chemists should approach its use with the expectation of milder reaction conditions. However, care must be taken to control the reaction to prevent unwanted side reactions like hydro-dehalogenation.

The clear scarcity of reported reactions for 4-iodobenzoxazole highlights a compelling opportunity for the research community. A systematic study validating its predicted high reactivity and defining optimal conditions for its use would be a valuable contribution to synthetic methodology and would unlock new avenues for the rapid construction of complex 4-substituted benzoxazoles for drug discovery and materials science.

References

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures . MDPI. Available at: [Link]

  • Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene . The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Sonogashira coupling involves coupling of vinyl/aryl halides with terminal acetylenes . ResearchGate. Available at: [Link]

  • Benzoxazole – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities . ResearchGate. Available at: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts . PubMed. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Sonogashira cross-coupling reaction - YouTube . YouTube. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation . MDPI. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate . MDPI. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions . Beilstein Journals. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes . ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]

  • (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems . ResearchGate. Available at: [Link]

Sources

A Comparative Guide to NMR-Based Structural Validation of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty in Drug Discovery

The 2-phenyl-1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from anticancer to antimicrobial fields.[1][2][3] The precise substitution pattern on both the benzoxazole and phenyl rings is critical, as subtle changes can dramatically alter biological activity. Consequently, the unambiguous structural confirmation of newly synthesized derivatives, such as 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine, is a non-negotiable step in the drug discovery and development pipeline.

While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier method for elucidating the complete covalent structure of organic molecules in solution.[1] This guide provides a detailed, experience-driven comparison of NMR techniques for the structural validation of this important class of compounds. We will dissect the causality behind experimental choices, moving beyond a simple recitation of protocols to offer a framework for trustworthy, self-validating structural elucidation.

The NMR Toolkit: From 1D Snapshots to 2D Connectivity Maps

One-dimensional (1D) NMR (¹H and ¹³C) provides an initial census of the magnetic environments of protons and carbons within a molecule. However, for complex, substituted aromatic systems, signal overlap in 1D spectra can create ambiguity.[4] Two-dimensional (2D) NMR experiments resolve this by spreading spectral information across a second frequency dimension, revealing intricate correlations between nuclei that function as a definitive connectivity map.[5]

This guide will focus on the synergistic application of the following key experiments:

  • ¹H NMR: Quantifies protons and reveals their immediate electronic environment and proximity to other protons.

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization and functional group.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (¹JCH).[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is essential for connecting molecular fragments.[7][8][9]

Workflow for Structural Elucidation

The process of structural validation is a logical progression, where each experiment builds upon the information provided by the last.

G cluster_0 Data Acquisition cluster_1 Data Interpretation A 1D ¹H & ¹³C NMR B 2D COSY A->B C 2D HSQC B->C D 2D HMBC C->D E Assign Proton Spin Systems D->E F Assign Protonated Carbons E->F G Connect Molecular Fragments F->G H Confirm Quaternary Carbons G->H I Final Structure Validation H->I

Caption: Standard experimental workflow for NMR-based structural elucidation.[10]

Case Study: Validating the Structure of this compound

Let's apply this workflow to our target molecule. The numbering scheme used for assignment is shown below.

Caption: Structure and numbering of this compound.

Step 1: ¹H and ¹³C NMR Analysis - The Initial Hypothesis

The ¹H NMR spectrum will show signals in the aromatic region (typically δ 7.0-8.5 ppm) and a signal for the amine (NH₂) protons.[1] The ¹³C NMR spectrum will display signals for the 13 unique carbons in the aromatic region (δ 110-165 ppm).[10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Predicted ¹H δ (ppm), Multiplicity Predicted ¹³C δ (ppm) Rationale
4 H ~7.4, d ~111 Ortho-coupled to H-6. Shielded by NH₂.
6 H ~7.2, dd ~115 Ortho-coupled to H-4 and H-7.
7 H ~7.6, d ~119 Ortho-coupled to H-6.
2' H ~8.4, t ~131 Meta-coupled to H-4' and H-6'. Deshielded by proximity to C2.
4' H ~8.2, ddd ~139 Ortho to H-5', meta to H-2', para to H-6'.
5' H ~7.3, t ~129 Ortho-coupled to H-4' and H-6'.
6' H ~7.8, ddd ~130 Ortho to H-5', meta to H-2' and H-4'.
5-NH₂ H ~3.5, br s - Broad signal, exchangeable with D₂O.
2 C - ~163 Imine carbon, highly deshielded.
3a C - ~151 Quaternary, adjacent to Oxygen.
5 C - ~145 Quaternary, attached to NH₂.
7a C - ~141 Quaternary, adjacent to Nitrogen.
1' C - ~132 Quaternary, attached to benzoxazole.

| 3' | C | - | ~95 | Quaternary, attached to Iodine (heavy atom effect). |

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.

Step 2: COSY Analysis - Mapping Proton Neighbors

The COSY experiment validates proton-proton connectivities. We expect to see two independent spin systems: one on the benzoxazole ring and one on the iodophenyl ring.

  • Benzoxazole System: Correlations between H-4/H-6 and H-6/H-7.

  • Iodophenyl System: Correlations between H-4'/H-5', H-5'/H-6', and weaker correlations between H-2'/H-4', H-2'/H-6', and H-4'/H-6'.

Caption: Expected COSY correlations for the target molecule.

Step 3: HSQC Analysis - Linking Protons to Carbons

HSQC provides the definitive link between a proton and its directly attached carbon, resolving any ambiguity in the ¹³C assignments for protonated carbons. Each cross-peak represents a one-bond C-H connection.

Caption: Expected HSQC (¹JCH) correlations.

Step 4: HMBC Analysis - Assembling the Full Picture

HMBC is the master key, revealing the connectivity between molecular fragments through two- and three-bond C-H correlations. This is how we unequivocally prove the link between the iodophenyl ring and the benzoxazole core and confirm the positions of substituents and quaternary carbons.

Key Expected HMBC Correlations:

  • H-2' and H-6' to C-2: This is the crucial correlation that confirms the 2-phenyl substitution.

  • H-4 to C-3a, C-5, and C-7a: Helps to assign the quaternary carbons of the benzoxazole ring.

  • H-7 to C-5 and C-3a: Further confirms the benzoxazole core assignments.

  • H-2' to C-4' and C-6': Confirms assignments within the iodophenyl ring.

G H2p H-2' C2 C-2 H2p->C2 ³JCH H6p H-6' H6p->C2 ³JCH H4 H-4 C3a C-3a H4->C3a ³JCH C5 C-5 H4->C5 ²JCH C7a C-7a H4->C7a ²JCH

Caption: Key HMBC correlations for structural assembly.

Comparison of Structural Validation Techniques

While NMR is exceptionally powerful, it is crucial to understand its place among other analytical techniques. The choice of method depends on the specific question being asked, the sample availability, and the required level of certainty.

Table 2: Objective Comparison of Analytical Methods

Technique Principle Strengths Limitations
NMR Spectroscopy Nuclear spin alignment in a magnetic field - Provides complete covalent structure and connectivity.[5][9]- Analyzes samples in solution, reflecting physiological conditions.- Non-destructive. - Requires relatively large amounts of pure sample (mg).[1]- Insensitive for certain nuclei (e.g., ¹³C).- Can be time-consuming for complex 2D experiments.[4]
X-Ray Crystallography X-ray diffraction by a crystalline lattice - Provides the absolute, unambiguous 3D structure ("gold standard").- Gives precise bond lengths and angles. - Requires a high-quality single crystal, which can be difficult to grow.- Structure is in the solid state, which may differ from the solution conformation.- Cannot be used for non-crystalline materials.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratio - Extremely high sensitivity (picomole to femtomole).- Provides highly accurate molecular weight and elemental composition (HRMS).- Fragmentation patterns can suggest structural motifs. - Does not provide direct information on atom connectivity.- Cannot distinguish between isomers (e.g., 2-iodophenyl vs. 3-iodophenyl) without tandem MS and standards.

| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | - Excellent for identifying the presence or absence of key functional groups (e.g., N-H, C=N, C-O).- Fast, simple, and requires minimal sample. | - Provides very limited information about the overall carbon skeleton.- Spectrum can be complex and difficult to interpret fully for large molecules. |

Experimental Protocols

Protocol 1: NMR Sample Preparation

Trustworthy data begins with meticulous sample preparation.[1]

  • Sample Purity: Ensure the compound is purified (>95%) via chromatography or recrystallization to avoid interfering signals.

  • Weighing: Accurately weigh 5-10 mg for ¹H NMR and 15-30 mg for ¹³C and 2D NMR experiments.[1]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is often a good choice for these types of molecules as it can dissolve polar compounds and the amine protons are often well-resolved.

  • Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Vortex thoroughly until the sample is completely dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection coil.[7]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Standard NMR Data Acquisition

These are general parameters for a 400 or 500 MHz spectrometer. Specific parameters should be optimized for the instrument and sample.

  • Instrument: Bruker Avance series spectrometer or equivalent.[10]

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Pulse Program: zg30

    • Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 2 seconds

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Scans: 1024-4096 (or more, depending on concentration)

    • Spectral Width: 240 ppm

    • Relaxation Delay (d1): 2 seconds

  • gCOSY:

    • Pulse Program: cosygpqf

    • Scans: 4-8 per increment

    • Increments (F1): 256-512

  • gHSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Scans: 8-16 per increment

    • Increments (F1): 256

    • ¹JCH Coupling Constant: Optimized for ~145 Hz

  • gHMBC:

    • Pulse Program: hmbcgpndqf

    • Scans: 16-64 per increment

    • Increments (F1): 256

    • Long-Range Coupling Constant: Optimized for 8 Hz[7]

Conclusion

The structural validation of novel compounds like this compound is a methodical process of hypothesis and confirmation. While 1D NMR provides the initial clues, it is the strategic application of a suite of 2D NMR experiments—COSY, HSQC, and particularly HMBC—that provides the irrefutable evidence required to assemble the molecular puzzle.[11] This multi-dimensional approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural data that is fundamental to advancing drug development projects.

References

  • Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Deriv
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Benchchem.
  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...
  • Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)

Sources

A Senior Application Scientist's Guide to Comparing the Fluorescence Quantum Yield of Benzoxazole-Based Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Benzoxazole Dyes in Scientific Research

Benzoxazole derivatives represent a cornerstone class of heterocyclic fluorophores, prized for their robust photophysical properties, including high molar extinction coefficients, significant Stokes shifts, and pronounced environmental sensitivity. These attributes have cemented their role in a multitude of applications, from fluorescent probes in bioimaging and diagnostics to active components in organic light-emitting diodes (OLEDs) and chemosensors.[1] For researchers in these fields, the fluorescence quantum yield (Φf) is a critical performance metric, quantifying the efficiency of a molecule in converting absorbed light into emitted fluorescence.[2] A high quantum yield is often a prerequisite for applications demanding bright, sensitive fluorescent reporters.

This guide provides an in-depth comparison of the fluorescence quantum yields of various benzoxazole-based dyes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to select and evaluate these powerful fluorescent tools. We will explore the structural factors that govern their emissive properties and provide a detailed, field-proven methodology for the accurate determination of their relative fluorescence quantum yields.

Understanding Fluorescence Quantum Yield: The "Brightness" Benchmark

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] It is a dimensionless quantity, typically ranging from 0 to 1, where a value closer to 1 indicates a higher efficiency of fluorescence.

Φf = (Number of photons emitted) / (Number of photons absorbed)

Several factors can influence the quantum yield of a benzoxazole dye, including its molecular structure, the polarity and viscosity of its environment, temperature, and the presence of quenchers. Structurally, the nature and position of substituent groups on the benzoxazole core play a pivotal role in modulating the electronic properties of the molecule and, consequently, its fluorescence efficiency.

Comparative Analysis of Benzoxazole-Based Dyes: A Data-Driven Overview

Benzoxazole DerivativeSubstituent(s)SolventQuantum Yield (Φf)Reference StandardSource(s)
2-PhenylbenzoxazolePhenyl group at the 2-positionCyclohexane~0.8Not Specified
2-(4-Aminophenyl)benzothiazole derivativesVariesChloroformVariesFluorescein[1]
Benzoxazole-substituted GFP chromophoresVaries (differing alkyl chain lengths)SolutionModerateNot Specified[3]
Benzothiazole-difluoroborates with OMe/CF3 substituentsOMe and CF3 groupsChloroform0.004 - 0.98Not Specified[4]
Carbazole dyes with benzoxazole/benzothiazole π-expansionVariesVariousHighNot Specified[5]
Benzoxazolyl-imidazole and Benzothiazolyl-imidazole conjugatesImidazole and Benzothiazole moietiesAqueous solutionVariesNot Specified[6][7]

Key Observations:

  • Aryl Substitution: The introduction of an aryl group at the 2-position of the benzoxazole ring generally leads to a high fluorescence quantum yield.

  • Solvent Polarity: The fluorescence quantum yield of many benzoxazole derivatives is sensitive to the solvent environment. For instance, some benzoxazole-substituted dyes show a decrease in quantum yield with increasing solvent polarity.[5]

  • Substituent Effects: The electronic nature of substituents has a dramatic effect. A study on a series of benzothiazole-difluoroborates, structurally related to benzoxazoles, demonstrated that the quantum yield could be tuned from nearly non-emissive (0.4%) to highly fluorescent (98%) by simply changing the position of electron-donating (OMe) and electron-withdrawing (CF3) groups.[4]

  • Aggregation-Induced Emission (AIE): Some benzoxazole derivatives exhibit aggregation-induced emission, where the fluorescence is weak in solution but becomes strong in the aggregated state. This is often due to the restriction of intramolecular rotations in the solid state.[6][7]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield is the relative method. This approach involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield. Quinine sulfate and fluorescein are commonly used standards.[8] For benzoxazole dyes, which typically emit in the blue-green region of the spectrum, quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.55) is an excellent choice.[9][10][11][12][13]

Causality Behind Experimental Choices:
  • Optically Dilute Solutions: It is crucial to work with optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to minimize inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.

  • Choice of Standard: The selected standard should have absorption and emission spectra that are in a similar range to the sample under investigation to minimize wavelength-dependent instrumental errors.[14]

  • Solvent Matching: Ideally, the sample and standard should be dissolved in the same solvent. If different solvents are used, a correction for the refractive index of the solvents must be applied.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzoxazole dye of interest in a suitable solvent (e.g., ethanol or cyclohexane).

    • Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4).

  • Preparation of a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

  • Measurement of Absorption Spectra:

    • Using a UV-Vis spectrophotometer, record the absorption spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the excitation wavelength for each solution.

  • Measurement of Fluorescence Emission Spectra:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Ensure that the excitation wavelength is the same for both the sample and the standard.

    • It is critical that the instrument is set to record corrected emission spectra to account for variations in detector sensitivity at different wavelengths.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution of the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The plots should be linear, and the slope of each line should be determined.

  • Calculation of the Relative Quantum Yield:

    • The relative quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (n_sample / n_std)^2

    Where:

    • Φf_std is the known quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_sample Measure Absorbance (UV-Vis) dilute_sample->abs_sample abs_std Measure Absorbance (UV-Vis) dilute_std->abs_std em_sample Measure Corrected Emission (Fluorometer) abs_sample->em_sample em_std Measure Corrected Emission (Fluorometer) abs_std->em_std integrate_em Integrate Emission Spectra em_sample->integrate_em em_std->integrate_em plot_data Plot Integrated Intensity vs. Absorbance integrate_em->plot_data calc_slope Determine Slopes (m) plot_data->calc_slope calc_qy Calculate Quantum Yield (Φf) calc_slope->calc_qy

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion: A Path to Rational Dye Selection

The fluorescence quantum yield is a paramount parameter for the rational selection of benzoxazole-based dyes in any application where brightness and sensitivity are key. As we have seen, this property is intricately linked to the molecular structure of the dye and its surrounding environment. By understanding the structure-property relationships and employing rigorous experimental methodologies for quantum yield determination, researchers can confidently select or design the optimal benzoxazole fluorophore for their specific needs, thereby advancing their scientific pursuits.

References

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 7, e2023010. [Link]

  • Swaminathan, M., & Dogra, S. K. (1983). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Journal of the Indian Chemical Society, 92(4), 321-331. [Link]

  • Abu Jarra, H., et al. (2018). Photophysical properties of some benzoxazole and benzothiazole derivatives. International Journal of Chemical and Physical Sciences, 7, 63-74. [Link]

  • Kulyk, K., et al. (2021). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. ResearchGate. [Link]

  • Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. [Link]

  • Heyer, E., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 12(22), 7696-7703. [Link]

  • Melhuish, W. H. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-44. [Link]

  • Chen, H. Y., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 11(63), 40035-40043. [Link]

  • Massue, J., et al. (2016). Effects of the benzoxazole group on green fluorescent protein chromophore crystal structure and solid state photophysics. Journal of Materials Chemistry C, 4(18), 4017-4024. [Link]

  • Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Resch-Genger, U. (eds) Standardization and Quality Assurance in Fluorescence Measurements I. Springer Series on Fluorescence, vol 5. Springer, Berlin, Heidelberg. [Link]

  • Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Semantic Scholar. [Link]

  • Chen, H. Y., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 11(63), 40035-40043. [Link]

  • De Schryver, F. C., et al. (2001). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics, 3(2), 172-174. [Link]

  • Fletcher, A. N. (1968). Quinine Sulfate as a Fluroescence Quantum Yield Standard. Defense Technical Information Center. [Link]

  • Fletcher, A. N. (1968). Quinine Sulfate as a Fluorescence Quantum Yield Standard. U.S. Naval Weapons Center.
  • Prahl, S. (2017). Fluorescein. OMLC. [Link]

  • ResearchGate. (n.d.). Summary of the effect of electron donor-acceptor groups on the quantum... [Link]

  • ResearchGate. (2023). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes? [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5296-5304. [Link]

  • Guimarães, D. G., et al. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society. [Link]

Sources

Unlocking Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationships of Benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid, bicyclic nature and ability to participate in hydrogen bonding make it an ideal anchor for designing potent and selective kinase inhibitors. Kinases, being central regulators of cellular signaling, are prime targets for therapeutic intervention, particularly in oncology. This guide provides an objective comparison of the structure-activity relationships (SAR) of various benzoxazole analogs against key kinase targets, supported by experimental data, to inform the rational design of next-generation therapeutics.

The versatility of the benzoxazole core allows for substitutions at multiple positions, profoundly influencing the biological activity of the resulting analogs. This has led to the development of potent inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases. This guide will delve into the SAR of benzoxazole derivatives, focusing on their anticancer and enzyme inhibitory properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The Benzoxazole Core: A Foundation for Kinase Selectivity

The fundamental benzoxazole structure serves as a critical pharmacophore that can be tailored to achieve desired potency and selectivity. The core typically binds within the ATP-binding pocket of the kinase, with specific substitutions enabling interactions with key residues in the hinge region, the DFG motif, and other allosteric pockets. The general strategy in designing these inhibitors involves modifying the benzoxazole at the 2-position and often on the benzene ring to optimize interactions and physicochemical properties.

cluster_Benzoxazole General Benzoxazole Kinase Inhibitor Scaffold benzoxazole Benzoxazole Core (Hinge Binding) R1 R1 Substituent (Selectivity & Potency) benzoxazole->R1 Position 2 R2 R2 Substituent (Solvent Front Interaction) benzoxazole->R2 Positions 5, 6, 7 linker Linker (Vectorial Orientation) R1->linker

Caption: General scaffold of a benzoxazole-based kinase inhibitor.

Targeting Angiogenesis: Benzoxazole Inhibitors of VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of this receptor tyrosine kinase is a clinically validated strategy in cancer therapy. Benzoxazole derivatives have been extensively explored as VEGFR-2 inhibitors.

Structure-Activity Relationship Insights

SAR studies reveal that the 2-position of the benzoxazole ring is a crucial point for modification. Typically, a linker moiety connects the benzoxazole core to a terminal hydrophobic group.[2]

  • The Linker: Amide or thioacetamide linkers are commonly employed. For instance, a 2-thioacetamido linker has been shown to be effective.[1]

  • Terminal Hydrophobic Group: The nature of the terminal hydrophobic tail significantly impacts potency. Studies have shown that moieties like a p-fluorophenyl group can lead to potent inhibition.[3] For example, compound 11b with a p-fluorophenyl moiety demonstrated superior activity against VEGFR-2 (IC50 = 0.057 µM), on par with the reference drug sorafenib.[3]

  • Benzoxazole Ring Substitution: Substitution on the benzoxazole ring itself, such as with a chlorine atom at the 5-position, can also modulate activity.[2]

Comparative Data for VEGFR-2 Inhibitors
CompoundKey Structural FeaturesVEGFR-2 IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)Reference
12l Unsubstituted benzoxazole, amide linker, 3-chlorophenyl tail0.09715.21[2]
11a Piperidinyl-based, ethanone linker, phenyl tail0.0826.25[3]
11b Piperidinyl-based, ethanone linker, p-fluorophenyl tail0.0574.30[3]
Compound 1 2-thioacetamido linker, cyclohexyl group0.268>100 (WI-38)[1]
Sorafenib Reference Drug0.048 - 0.0584.95[2][3]

Note: The data presented is compiled from various studies to illustrate SAR principles.

Mechanistic Action of a Lead Compound

Compound 12l was identified as a potent VEGFR-2 inhibitor and was shown to induce apoptosis in HepG2 cells.[2][4] Further investigation revealed that it arrests the cell cycle at the Pre-G1 and G1 phases and leads to a significant increase in the levels of caspase-3 and BAX, while reducing the level of the anti-apoptotic protein Bcl-2.[2][4]

cluster_pathway Apoptotic Pathway Induced by Benzoxazole Inhibitor 12l C12l Compound 12l VEGFR2 VEGFR-2 Inhibition C12l->VEGFR2 Bcl2 Bcl-2 (Anti-apoptotic) Level Reduction VEGFR2->Bcl2 downregulates BAX BAX (Pro-apoptotic) Level Elevation VEGFR2->BAX upregulates Caspase3 Caspase-3 Activation Bcl2->Caspase3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of apoptosis induction by a VEGFR-2 inhibitor.

Targeting Cell Growth and Survival: PI3K/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development.[5][6] Benzoxazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR.

Structure-Activity Relationship Insights

For this class of inhibitors, achieving isoform selectivity, particularly for PI3Kβ in PTEN-deficient tumors, is a key objective.[7][8]

  • Core Scaffold: A benzoxazole-pyrimidone scaffold has proven effective for selective PI3Kβ inhibition.[7]

  • Key Interactions: X-ray crystallography has revealed that these inhibitors make key interactions within the ATP-binding site, and subtle structural modifications can exploit differences between PI3K isoforms to achieve selectivity.[7][9]

  • Dual Inhibition: Some benzoxazole scaffolds have been designed to inhibit both PI3K and mTOR, which can be advantageous in overcoming resistance mechanisms.[10]

Comparative Data for PI3K Inhibitors
CompoundTargetIC50 (µM)Key FeaturesReference
Compound 8 PI3KβSignificant activityBenzoxazole-pyrimidone, good in vitro PK[7][9]
B4 mTOR-Cytotoxic in MTT assays[11]
XL388 mTORLow nanomolarBenzoxazepine core, >1000-fold selectivity over PI3K[6]

Note: Specific IC50 values for some compounds were not available in the provided search results but their potent activity was highlighted.

Targeting Cell Division: Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis.[12][13] Their overexpression is linked to tumorigenesis, making them compelling targets for anticancer drugs.[13]

Structure-Activity Relationship Insights

SAR studies for benzoxazole-based Aurora kinase inhibitors have highlighted several important factors:[14]

  • Linker Length: The length of the linker connecting the benzoxazole core to other moieties plays a critical role in inhibitory potency.

  • Regiochemistry: The substitution pattern on the aromatic rings is crucial for activity.

  • Halogen Substitution: The presence and position of halogen atoms can significantly enhance inhibitory effects. For example, compound 13q demonstrated good efficacy in a prostate cancer xenograft model.[14]

Lead Compounds and In Vivo Efficacy

Compounds 13l and 13q showed dose-dependent antiproliferative effects on human tumor cell lines. The most potent compound, 13q , was also effective in a PC-3 prostate cancer tumor xenograft model, demonstrating the translational potential of this chemical series.[14]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 5 µL of a reaction mix containing the kinase, substrate, and buffer.

  • Compound Addition: Add 2.5 µL of the benzoxazole inhibitor at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Reaction: Add 2.5 µL of ATP solution to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[15]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[15]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition (relative to the positive control) against the log of the compound concentration.[15]

cluster_workflow Kinase Inhibition Assay Workflow (ADP-Glo) start 1. Prepare Kinase/ Substrate Mix add_inhibitor 2. Add Benzoxazole Inhibitor start->add_inhibitor add_atp 3. Add ATP to Start Reaction add_inhibitor->add_atp incubate 4. Incubate (e.g., 60 min) add_atp->incubate add_adpglo 5. Add ADP-Glo™ Reagent (Stop) incubate->add_adpglo incubate2 6. Incubate (40 min) add_adpglo->incubate2 add_detect 7. Add Detection Reagent incubate2->add_detect incubate3 8. Incubate (30-60 min) add_detect->incubate3 read 9. Measure Luminescence incubate3->read

Caption: Workflow for the ADP-Glo kinase inhibition assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

The benzoxazole scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationship studies summarized here demonstrate that careful modulation of substituents on the benzoxazole core and at the 2-position can lead to compounds with high affinity for key cancer targets like VEGFR-2, PI3K, and Aurora kinases. The most promising compounds not only show excellent enzymatic inhibition but also translate this activity into potent anti-proliferative and pro-apoptotic effects in cancer cell lines, with some demonstrating in vivo efficacy.

Future efforts in this field will likely focus on optimizing the pharmacokinetic properties of these inhibitors to improve their drug-like characteristics. Furthermore, the development of dual or multi-targeted inhibitors based on the benzoxazole scaffold could provide a powerful strategy to overcome the complex and redundant signaling networks that drive cancer progression and drug resistance.

References

  • Taghour, M. S., Mahdy, H. A., Gomaa, M. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1838-1854. [Link][2][4]

  • Gomaa, M. H., Mahdy, H. A., Taghour, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link][16]

  • Maira, S. M., Stauffer, F., Brueggen, J., et al. (2012). Discovery and optimization of new benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN)-deficient cancers. Journal of Medicinal Chemistry, 55(10), 4788-4805. [Link][7][8]

  • Taghour, M. S., Mahdy, H. A., Gomaa, M. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]

  • Various Authors. (n.d.). Benzoxazole‐ based mTOR inhibitor compounds. ResearchGate. [Link][11]

  • Maira, S. M., Stauffer, F., Brueggen, J., et al. (2012). Discovery and Optimization of New Benzimidazole- and Benzoxazole-Pyrimidone Selective PI3Kβ Inhibitors for the Treatment of Phosphatase and TENsin homologue (PTEN)-Deficient Cancers. ACS Publications. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fakharany, M. O., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5484. [Link][3]

  • Cho, S. Y., Kim, H. R., Park, H. J., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3041-3045. [Link][14]

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(15), 9035-9051. [Link][1]

  • Maira, S. M., Stauffer, F., Brueggen, J., et al. (2012). Discovery and Optimization of New Benzimidazole- and Benzoxazole-Pyrimidone Selective PI3Kβ Inhibitors for the Treatment of Phosphatase and TENsin homologue (PTEN)-Deficient Cancers. ResearchGate. [Link][9]

  • Various Authors. (n.d.). General structure of potent benzoxazole mTOR and PI3K inhibitor. ResearchGate. [Link][10]

  • El-Shoukrofy, M. S., et al. (2023). Novel benzoxazole-based hybrids as multi-target inhibitors of aromatase, EGFR, and PI3K with potential anti-breast cancer activity. ResearchGate. [Link][5]

  • Robarge, K. D., et al. (2018). Discovery, Process Development, and Scale-Up of a Benzoxazepine-Containing mTOR Inhibitor. ACS Publications. [Link][6]

  • Falchook, G. S., et al. (2013). A phase I study of the oral Aurora A kinase inhibitor MLN8237 in patients with advanced solid tumors. Frontiers in Oncology. [Link][12]

  • Cervantes, A., et al. (2011). Phase I study of the Aurora kinase inhibitor danusertib (PHA-739358) in combination with docetaxel in patients with advanced solid tumors. Clinical Cancer Research. [Link][13]

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently identified in screening campaigns for novel kinase inhibitors.[1][2] Compounds based on this heterocycle have shown promise against a range of critical oncology targets, including VEGFR-2, c-Met, and MEK, by interfering with the kinase's ability to regulate cellular processes like angiogenesis, tumor growth, and metastasis.[1][2][3][4][5] The journey from a hit compound to a clinical candidate, however, is critically dependent on robust, reliable, and relevant in vitro assays.[6]

This guide provides an in-depth comparison of common in vitro kinase assay platforms, offering field-proven insights into selecting and executing the optimal method for characterizing benzoxazole-based kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating high-quality, reproducible data.

The Core Challenge: Choosing the Right Tool for the Job

The primary goal of an in vitro kinase assay in this context is to determine the inhibitory potency of a compound, typically expressed as an IC50 value—the concentration required to inhibit 50% of the kinase's activity.[6][7] The "paradox of choice" arises from the sheer number of available assay technologies.[8] Selecting the most appropriate format is not a trivial decision; it depends on the specific research question, the properties of the benzoxazole derivative, and the available resources. Key considerations include throughput needs, sensitivity, cost, and potential for compound interference.[8][9]

Biochemical kinase assays can be broadly divided into two categories: activity assays , which measure the catalytic event of substrate phosphorylation, and binding assays , which quantify the interaction between the inhibitor and the kinase.[10] This guide will focus on the most prevalent activity assay formats.

Comparative Analysis of Kinase Assay Platforms

The ideal assay for high-throughput screening (HTS) should be reliable, efficient, and economical.[8] For more detailed kinase profiling, versatility and resilience to compound interference are paramount.[8] Let's compare the leading technologies.

Radiometric Assays: The Gold Standard

This traditional technique directly measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a protein or peptide substrate.[11][12][13] The phosphorylated substrate is then separated from the free radiolabeled ATP, typically by spotting onto phosphocellulose paper, and quantified using a phosphorimager or scintillation counter.[11][14][15]

  • Principle: Direct measurement of enzymatic activity.

  • Advantages:

    • Universality: Considered the gold standard, applicable to virtually any kinase.[8]

    • High Sensitivity & Precision: Directly measures the true product without reliance on modified substrates or coupling enzymes.[10][16]

    • Low Interference: Less susceptible to compound interference (e.g., autofluorescence) that can plague optical methods.[16]

  • Disadvantages:

    • Safety & Handling: Requires handling of radioactive materials and specialized disposal.[8]

    • Low Throughput: The multi-step process involving washing and separation is not easily amenable to high-throughput applications.[11]

  • Best For: Validating hits from primary screens, detailed mechanistic studies, and situations where optical interference is a major concern.[16]

Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®)

These are homogeneous, "mix-and-read" assays that quantify kinase activity by measuring the amount of ATP consumed or ADP produced.[17][18]

  • Principle:

    • Kinase-Glo®: Measures the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the leftover ATP to generate a light signal; thus, a high signal indicates low kinase activity (high inhibition).[19][20]

    • ADP-Glo™: Measures the amount of ADP produced. The assay first terminates the kinase reaction and depletes remaining ATP. Then, a detection reagent converts the ADP back to ATP, which is used by a luciferase to generate light. Here, a high signal indicates high kinase activity (low inhibition).[17][18]

  • Advantages:

    • High Throughput: Simple, single-addition protocols are well-suited for HTS.[17][21]

    • High Sensitivity: Luciferase-based detection is extremely sensitive.[22]

  • Disadvantages:

    • Compound Interference: Benzoxazole derivatives can potentially inhibit the luciferase enzyme, leading to false positives (in a Kinase-Glo® format) or false negatives (in an ADP-Glo™ format).[23][24] Counter-screening against luciferase is essential.

    • Indirect Measurement: Relies on a coupling enzyme (luciferase), which adds a layer of complexity.[22]

  • Best For: High-throughput screening (HTS) campaigns and primary hit identification.[8][23]

Fluorescence-Based Assays

This category includes several powerful techniques that leverage fluorescent probes to detect kinase activity.

TR-FRET assays are widely used for studying molecular interactions, including kinase activity.[25][26] The principle relies on energy transfer between a donor (e.g., Terbium chelate) and an acceptor fluorophore.[25][27] In a common format, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with the donor, and streptavidin is labeled with the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

  • Principle: Measures the proximity of a donor and acceptor fluorophore pair, which is dependent on the phosphorylation state of a substrate.[26] Time-resolved detection minimizes background fluorescence by introducing a delay between excitation and signal measurement.[25]

  • Advantages:

    • Homogeneous & Robust: "Mix-and-read" format with a ratiometric output that corrects for well-to-well variability.[25]

    • Reduced Interference: Time-resolved detection significantly reduces background from compound autofluorescence and light scatter.[25][27]

  • Disadvantages:

    • Reagent Needs: Requires specific, high-quality antibodies and labeled substrates, which can be costly and require development.

    • Potential Interference: Test compounds can still interfere with the FRET signal, though it is less common than with standard fluorescence.[28]

  • Best For: HTS and lead optimization, especially when seeking a balance between throughput and robustness.[25]

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13] In a typical kinase FP assay, a fluorescently labeled peptide substrate competes with a phosphorylated tracer for binding to a phospho-specific antibody. When the kinase is active, it phosphorylates the substrate, which then displaces the tracer from the antibody, causing a decrease in polarization.

  • Principle: Measures the binding of a phosphorylated fluorescent tracer to a specific antibody, which is competitively inhibited by the product of the kinase reaction.[29][30]

  • Advantages:

    • Homogeneous & Simple: A straightforward mix-and-read format.[30]

    • Cost-Effective: Can be more economical than TR-FRET as it requires fewer labeled components.

  • Disadvantages:

    • Compound Interference: Highly susceptible to interference from autofluorescent compounds.[28] This is a significant concern for aromatic scaffolds like benzoxazoles. Running parallel assays to check for compound fluorescence is critical.

    • Lower Sensitivity: The assay window (the difference between high and low signals) can be small, making it challenging to detect weak inhibitors.

  • Best For: Secondary screening and IC50 determination for non-fluorescent compounds.

Data Summary: Comparing Assay Platforms

Assay PlatformPrincipleThroughputSensitivityCostKey Consideration for Benzoxazoles
Radiometric Direct PhosphorylationLowVery HighHighGold standard for validation; avoids optical interference.[8][10]
Luminescence ATP Depletion / ADP ProductionVery HighVery HighMediumHigh potential for luciferase inhibition; requires counter-screening.[23][24]
TR-FRET Proximity-Based Energy TransferHighHighHighReduced sensitivity to compound fluorescence due to time-resolved detection.[25]
Fluorescence Pol. Molecular Rotation ChangeHighMediumLowHigh potential for interference from compound autofluorescence.[28]

Workflow & Protocol Design

A successful kinase inhibitor characterization campaign follows a logical progression from initial screening to detailed validation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Mechanism & Selectivity A Compound Library (Benzoxazole Derivatives) B Primary HTS Assay (e.g., ADP-Glo™) A->B Single Concentration C Identify Initial 'Hits' B->C D Counter-Screen (e.g., Luciferase Assay) C->D Filter false positives E Orthogonal Assay (e.g., TR-FRET) D->E Confirm activity F IC50 Determination (10-point dose response) E->F G Gold-Standard Validation (Radiometric Assay) F->G Confirm IC50 H Kinome Selectivity Profiling F->H I Mechanism of Action Studies H->I

Caption: General workflow for identifying and validating kinase inhibitors.

Detailed Protocol: Luminescence-Based Assay for a Benzoxazole Derivative

This section provides a detailed, self-validating protocol for determining the IC50 of a hypothetical benzoxazole derivative, "BZD-1," against Aurora Kinase A using the ADP-Glo™ assay.

1. Materials and Reagents:

  • Kinase: Recombinant Aurora Kinase A (e.g., Promega, V5151).

  • Substrate: Kemptide peptide (LRRASLG).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101).[17]

  • Test Compound: BZD-1, 10 mM stock in 100% DMSO.

  • Control Inhibitor: Staurosporine, 10 mM stock in 100% DMSO.

  • Assay Plates: White, opaque, 384-well plates.

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

2. Experimental Procedure:

Causality Note: All steps include controls to ensure data integrity. The vehicle control (DMSO) accounts for solvent effects, while the "no kinase" control defines the baseline signal.[31]

Step 1: Compound Plating

  • Prepare a 10-point, 3-fold serial dilution of BZD-1 and Staurosporine in DMSO.

  • Using a liquid handler or multichannel pipette, transfer 1 µL of each compound dilution to the appropriate wells of the 384-well plate.

  • Add 1 µL of DMSO to "Maximum Activity" (vehicle) and "No Kinase" control wells.

Step 2: Kinase Reaction

  • Prepare a Kinase/Substrate Master Mix in Kinase Buffer containing Aurora Kinase A and Kemptide. The final concentration should be optimized, but a starting point is 10 ng/µL kinase and 25 µM peptide.

  • Dispense 5 µL of the Kinase/Substrate Master Mix into all wells except the "No Kinase" controls.

  • Dispense 5 µL of a Substrate-only mix (no kinase) into the "No Kinase" wells.

  • Centrifuge the plate briefly (1 min at 1000 rpm) to mix.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

  • Prepare an ATP Master Mix. The final concentration should be at or near the Kₘ for the kinase (e.g., 25 µM).

  • Initiate the reaction by adding 5 µL of the ATP Master Mix to all wells.

  • Incubate the plate at 30°C for 60 minutes.[18]

Step 3: ADP Detection

  • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.[18]

  • Incubate for 40 minutes at room temperature.[18]

  • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin mix.[18]

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[32]

Step 4: Data Acquisition and Analysis

  • Measure luminescence using a plate reader.[18]

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[18]

G cluster_KinaseRxn Kinase Reaction cluster_Detection Luminescent Detection (ADP-Glo™) K Kinase (Aurora A) Rxn Kinase + Substrate + ATP (Inhibited by BZD-1) K->Rxn S Substrate (Peptide) S->Rxn ATP ATP ATP->Rxn I Inhibitor (BZD-1) I->Rxn Inhibits ADP ADP (Product) Rxn->ADP ATP_rem Remaining ATP Rxn->ATP_rem Stop Add ADP-Glo™ Reagent ADP->Stop ATP_rem->Stop Depletes Detect Add Kinase Detection Reagent Stop->Detect Converts ADP -> ATP Luc Luciferase Reaction Detect->Luc Light Luminescent Signal Luc->Light

Sources

A Comparative Guide to the Antimicrobial Efficacy of Iodinated vs. Non-Iodinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds and the strategic modification of existing ones are paramount. Among the heterocyclic compounds that have garnered significant attention for their therapeutic potential are the benzoxazoles. This guide provides a detailed comparison of the antimicrobial efficacy of iodinated versus non-iodinated benzoxazoles, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies are emergent, by synthesizing existing data on non-iodinated and other halogenated benzoxazoles, we can extrapolate the potential advantages conferred by iodination.

The Benzoxazole Scaffold: A Privileged Structure in Antimicrobial Research

Benzoxazoles are bicyclic heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Their structural resemblance to natural purine bases allows them to interact with various biological targets, making them a fertile ground for the development of new therapeutic agents.[3] The core benzoxazole structure serves as a versatile template for chemical modifications aimed at enhancing potency and specificity.

The Influence of Halogenation on Antimicrobial Activity

The introduction of halogen atoms into a pharmacologically active molecule is a well-established strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. Halogenation can impact a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can influence its antimicrobial efficacy.[4] Studies on various classes of compounds, including antimicrobial peptides and catechols, have shown that halogenation, particularly with chlorine, bromine, and iodine, can significantly enhance their antimicrobial and antibiofilm activities.[5][6]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

Non-Iodinated Benzoxazoles

Numerous studies have reported the synthesis and antimicrobial evaluation of non-iodinated benzoxazole derivatives. These compounds often exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Compound TypeTarget OrganismMIC (µg/mL)Reference
2-Phenyl-benzoxazole derivativesStaphylococcus aureus6.25 - 25[7]
2-Phenyl-benzoxazole derivativesBacillus subtilis12.5 - 50[7]
2-Phenyl-benzoxazole derivativesEscherichia coli12.5 - 50[7]
2-Phenyl-benzoxazole derivativesPseudomonas aeruginosa25 - 100[7]
2-(p-substituted-benzyl)-5-substituted-benzoxazolesEnterococcus faecalis32 - >256[8]
2-(p-substituted-benzyl)-5-substituted-benzoxazolesStaphylococcus aureus64 - >256[8]
2-(p-substituted-benzyl)-5-substituted-benzoxazolesCandida albicans64 - >256[8]
Halogenated (Non-Iodinated) Benzoxazoles

The introduction of halogens such as chlorine and bromine onto the benzoxazole scaffold has been shown to enhance antimicrobial potency in several instances.

Compound TypeTarget OrganismMIC (µg/mL)Reference
2-(p-chlorophenyl)-benzoxazoleStaphylococcus aureus12.5[7]
2-(p-bromophenyl)-benzoxazoleStaphylococcus aureus12.5[7]
5-Chloro-2-substituted-benzoxazolesStaphylococcus aureus3.12 - 12.5[9]
5-Chloro-2-substituted-benzoxazolesBacillus subtilis3.12 - 6.25[9]
The Case for Iodinated Benzoxazoles: An Extrapolation

Direct and extensive MIC data for a wide range of iodinated benzoxazoles remains an area of active research. However, based on the established principles of medicinal chemistry and findings from related fields, we can infer the potential impact of iodination. Iodine, being the largest and most polarizable of the common halogens, can introduce unique properties to the benzoxazole molecule.

Studies on other heterocyclic compounds, such as benzylthioquinolinium iodides, have demonstrated potent antifungal activity.[10] Furthermore, research on halogenated β-nitrostyrenes indicates that different halogen substitutions can fine-tune the antimicrobial spectrum and potency.[11][12] The increased size and lipophilicity conferred by an iodine atom may enhance the compound's ability to penetrate microbial cell membranes.

Proposed Mechanism of Action: The Role of Iodination

The antimicrobial mechanism of benzoxazoles is thought to involve the disruption of cellular bioenergetics. One study on a benzoxazole-nitrothiophene compound, IITR00803, revealed that it perturbs the bacterial membrane potential, leading to a decrease in intracellular NAD(P)H levels.[3]

G cluster_0 Benzoxazole Action cluster_1 Influence of Iodination Benzoxazole Benzoxazole Membrane Bacterial Cell Membrane Benzoxazole->Membrane Interaction Potential Membrane Depolarization Membrane->Potential NADPH Decreased Intracellular NAD(P)H Potential->NADPH Death Bacterial Cell Death NADPH->Death Iodine Iodine Substitution Lipophilicity Increased Lipophilicity Iodine->Lipophilicity Penetration Enhanced Membrane Penetration Lipophilicity->Penetration Penetration->Membrane Enhances Efficacy Potentially Increased Antimicrobial Efficacy Penetration->Efficacy

Caption: Proposed mechanism of benzoxazole action and the influence of iodination.

Iodination is hypothesized to amplify this effect. The increased lipophilicity of an iodinated benzoxazole could facilitate its partitioning into the lipid bilayer of the bacterial cell membrane, thereby enhancing its disruptive effects. Furthermore, the iodine atom itself may participate in halogen bonding or other interactions with membrane components or intracellular targets, contributing to increased antimicrobial activity.

Experimental Protocols for Antimicrobial Efficacy Testing

To ensure scientific integrity and reproducibility, standardized protocols for assessing antimicrobial efficacy are crucial. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the test compound (e.g., iodinated or non-iodinated benzoxazole) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control (microorganism in broth without antimicrobial agent) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

G Start Start Prepare Inoculum Prepare Microbial Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Plate Serial Dilutions Perform Serial Dilutions of Test Compound Serial Dilutions->Inoculate Plate Incubate Incubate at Optimal Temperature Inoculate Plate->Incubate Read MIC Visually Determine MIC Incubate->Read MIC End End Read MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay:

    • Follow the MIC assay protocol as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at the optimal temperature for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Conclusion and Future Directions

The available evidence strongly suggests that the benzoxazole scaffold is a highly promising platform for the development of novel antimicrobial agents. While direct comparative data for iodinated versus non-iodinated derivatives is still being actively researched, the well-established principles of medicinal chemistry and the observed trends with other halogens point towards a significant potential for enhanced efficacy with iodination. The increased lipophilicity and unique electronic properties of iodine are likely to augment the membrane-disruptive mechanism of action of benzoxazoles.

Future research should focus on the systematic synthesis and evaluation of a series of iodinated benzoxazoles to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular interactions that contribute to the enhanced antimicrobial effects of these promising compounds. Such efforts will undoubtedly pave the way for the development of next-generation antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chen, T., et al. (2018). The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. Peptides, 111, 49-56. [Link]

  • Singh, L. P., Chawla, V., & Saraf, S. (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(5-6), 269-278. [Link]

  • Saraf, S. K., et al. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212. [Link]

  • Kowalski, P., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 10(1), 1-13. [Link]

  • Amu,t O., et al. (2015). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. European Journal of Medicinal Chemistry, 92, 53-65. [Link]

  • Al-Masoudi, N. A., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(3), 380-388. [Link]

  • Temiz-Arpaci, O., et al. (2003). Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 38(4), 429-437. [Link]

  • Singh, A., et al. (2022). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum, 10(1), e01551-21. [Link]

  • Popa, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Fosu, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145-1188. [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2012). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Bioinorganic Chemistry and Applications, 2012, 879090. [Link]

  • Al-Masoudi, N. A., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Lim, K. S., et al. (2021). Antimicrobial Property of Halogenated Catechols. Chemical Engineering Journal, 403, 126340. [Link]

  • Karatas, H., & Gurer-Orhan, H. (2017). Heterocycle Compounds with Antimicrobial Activity. Current Topics in Medicinal Chemistry, 17(27), 3045-3063. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine: A Comparative Review of HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of novel chemical entities is a cornerstone of successful drug discovery and development, directly influencing the reliability of biological data and the safety profile of potential therapeutics. This guide provides an in-depth purity analysis of a synthesized batch of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine, a member of the medicinally significant benzoxazole class of heterocycles. We present a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique and offer a comparative analysis against leading alternatives: Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). This document is intended for researchers, analytical chemists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind methodological choices to ensure robust and reliable purity assessment.

Introduction: The Critical Role of Purity in Preclinical Research

Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental component of the scientific process. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity determination in pharmaceutical settings due to its robustness, versatility, and quantitative accuracy.[2][3] This guide will first establish a benchmark HPLC protocol for the title compound before exploring the distinct advantages and specific use cases of UPLC, SFC, and CE.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

For non-polar to moderately polar small molecules like this compound, RP-HPLC is the method of choice. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of aromatic compounds. The 3-5 µm particle size is a standard choice in HPLC, offering a good balance between efficiency and backpressure.[4]

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is a common organic modifier that provides good peak shape for many heterocyclic compounds.[5][6] The gradient, which involves increasing the organic solvent concentration over time, is necessary to elute any more non-polar impurities while ensuring the main peak is well-resolved and not excessively broad.

  • Additive: 0.1% Trifluoroacetic Acid (TFA) is added to both mobile phase components. This serves two purposes: it protonates residual silanols on the silica surface to reduce peak tailing of basic analytes (like our amine-containing compound), and it provides counter-ions to improve peak shape.

  • Detection: UV detection is ideal as the benzoxazole core and iodophenyl moiety contain strong chromophores. A wavelength of 254 nm is a common choice for aromatic systems, providing a good response for the analyte and many potential impurities.[6]

Detailed Experimental Protocol: HPLC Purity Analysis
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of synthesized this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis & Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Verification

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Synthesized Compound Weigh Weigh ~1 mg Sample->Weigh Dissolve Dissolve in Diluent (1 mg/mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Separate Chromatographic Separation (C18 Gradient) HPLC->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate All Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Result Final Purity Value Calculate->Result

Caption: Workflow for the synthesis and purity verification of the target compound.

Comparative Guide: Alternative Purity Analysis Techniques

While HPLC is a robust and widely adopted technique, it is not always the optimal solution.[7] The choice of analytical method depends on the specific requirements of the analysis, such as the need for higher throughput, greater sensitivity, or orthogonal separation mechanisms.[8]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[8] This fundamental change has significant performance implications.

  • Principle: The smaller particle size dramatically increases column efficiency and the optimal mobile phase linear velocity. To operate with these columns, UPLC systems are engineered to handle much higher backpressures (up to 15,000 psi or ~100 MPa) compared to traditional HPLC systems (up to 6,000 psi).[7][9]

  • Advantages:

    • Speed: Analysis times are significantly reduced, often by a factor of 3 to 10, increasing laboratory throughput.[8][10] A 15-minute HPLC run can often be compressed to 1-3 minutes.

    • Resolution & Sensitivity: The higher efficiency leads to sharper, narrower peaks. This improves resolution between closely eluting impurities and increases the signal-to-noise ratio, enhancing sensitivity for detecting trace-level components.[4][10]

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option in the long run.[4]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial capital cost.

    • Method Transfer: Methods developed on HPLC systems are not directly transferable and require re-optimization.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the main component of the mobile phase.[11]

  • Principle: Supercritical CO2 has low viscosity and high diffusivity, properties that are intermediate between a gas and a liquid.[12][13] This allows for very fast separations and rapid column equilibration.[14] It is often considered a form of normal-phase chromatography, making it an excellent orthogonal technique to RP-HPLC.[11]

  • Advantages:

    • Orthogonality: SFC provides a different separation selectivity compared to RP-HPLC, which is invaluable for identifying impurities that might co-elute with the main peak in an HPLC run.

    • "Green" Chemistry: SFC drastically reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO2.[11]

    • Speed: Due to the low viscosity of the mobile phase, high flow rates can be used without generating excessive backpressure, leading to very fast analysis times.[13]

  • Disadvantages:

    • Sample Solubility: Highly polar or ionic compounds can have limited solubility in the predominantly non-polar CO2-based mobile phase.

    • Instrumentation Complexity: SFC systems are more complex than HPLC systems, requiring precise control over both pressure and temperature to maintain the supercritical state.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that occurs in a narrow-bore fused-silica capillary under the influence of an electric field.

  • Principle: Separation is based on differences in the electrophoretic mobility of ions.[15] Neutral molecules, like our target compound in its free base form, can be separated using a variation called Micellar Electrokinetic Chromatography (MEKC), where charged micelles are added to the buffer to act as a pseudo-stationary phase.[15][16]

  • Advantages:

    • High Efficiency: CE can generate millions of theoretical plates, leading to extremely high-resolution separations, often exceeding that of even UPLC.

    • True Orthogonality: The separation mechanism is fundamentally different from any form of chromatography, making it the ultimate orthogonal technique for purity confirmation.[17]

    • Minimal Sample/Solvent Usage: Requires only nanoliter injection volumes and microliters of buffer.

  • Disadvantages:

    • Sensitivity: When using standard UV detection, the short path length of the capillary can result in lower concentration sensitivity compared to HPLC.

    • Robustness: The capillary surface is sensitive to the sample matrix, which can sometimes lead to issues with migration time reproducibility.

Performance Comparison Summary

The following table summarizes the key performance attributes of each technique for the analysis of a small molecule like this compound.

ParameterHPLC UPLC SFC Capillary Electrophoresis (CE)
Typical Analysis Time 15-20 min[7][9]1-5 min[10]1-5 min[13]5-15 min[16]
Relative Resolution GoodExcellent[8]Good-ExcellentExcellent
Solvent Consumption HighLow[4]Very LowExtremely Low
Sensitivity (UV) GoodExcellent[4][10]GoodModerate
Orthogonality to RP-HPLC N/ALow (Same Principle)High (Normal Phase)Very High (Different Principle)
Primary Application Routine QC, Method Dev.High-Throughput ScreeningOrthogonal Screening, ChiralOrthogonal Purity Confirmation

Conclusion and Recommendations

The purity analysis of synthesized this compound can be effectively accomplished using several advanced analytical techniques.

  • RP-HPLC remains the reliable workhorse for standard quality control, offering a balance of performance, cost, and robustness. It is the ideal starting point for initial purity assessment.[7]

  • UPLC is the clear successor to HPLC for laboratories where high throughput and enhanced sensitivity are critical drivers.[4] It is best suited for screening large compound libraries or for detecting trace-level impurities.

  • SFC serves as a powerful, green, and orthogonal partner to RP-HPLC.[14] Its different selectivity makes it invaluable for confirming the absence of co-eluting impurities and is the method of choice for both chiral and achiral preparative separations.[13][18]

  • Capillary Electrophoresis offers the highest separation efficiency and a completely different separation mechanism, making it the definitive choice for orthogonal purity verification, especially when chromatographic methods yield ambiguous results.[17][19]

The following decision-making diagram can guide the selection process.

Decision_Tree Start What is the primary analytical goal? RoutineQC Routine Purity QC Start->RoutineQC Standard Analysis HighThroughput High Throughput / Trace Analysis Start->HighThroughput Speed & Sensitivity Orthogonal Orthogonal Confirmation / "Green" Method Start->Orthogonal Different Selectivity Definitive Definitive Purity / Complex Mixture Start->Definitive Highest Resolution UseHPLC Use HPLC RoutineQC->UseHPLC UseUPLC Use UPLC HighThroughput->UseUPLC UseSFC Use SFC Orthogonal->UseSFC UseCE Use CE Definitive->UseCE

Caption: Decision tree for selecting the appropriate analytical technique.

Ultimately, a multi-faceted approach, often employing RP-HPLC for routine checks and an orthogonal method like SFC or CE for final confirmation, provides the highest degree of confidence in the purity of a synthesized compound, ensuring the integrity of subsequent research and development efforts.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]

  • Kumar, A., et al. (2018). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • WebofPharma. (2025). HPLC vs. UPLC. WebofPharma. Available at: [Link]

  • Kašička, V. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Journal of Separation Science. Available at: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]

  • PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. Available at: [Link]

  • Welch, C. J., et al. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Pharmaceutical Review. Available at: [Link]

  • Guzman, N. A., & Stubbs, R. J. (2001). Applications of capillary electrophoresis in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • El-Awady, M., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal. Available at: [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. Available at: [Link]

  • Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. Available at: [Link]

  • IJNRD. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. International Journal of Novel Research and Development. Available at: [Link]

  • De Klerck, K., et al. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available at: [Link]

  • Welch, C. J., et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]

  • ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Medistri SA. Available at: [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. Pacific BioLabs. Available at: [Link]

  • Dong, M. W. (2015). Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC North America. Available at: [Link]

  • IJARESM. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering and Management. Available at: [Link]

  • Altria, K. D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. Available at: [Link]

  • Liu, A., et al. (2011). Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ertan-Bolelli, T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Słoczyńska, K., et al. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Krzek, J., et al. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Krzek, J., et al. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]

Sources

A Researcher's Guide to Next-Generation Benzoxazole Fluorescent Probes: A Performance Benchmark Against Commercial Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Brighter, More Stable Fluorophores

In the dynamic landscape of cellular imaging and drug development, the fluorescent probe remains an indispensable tool. For decades, researchers have relied on a toolbox of commercial dyes—each with its strengths and weaknesses—to illuminate the intricate workings of the cell. However, the demand for probes with superior photostability, higher quantum yields, and greater environmental sensitivity is perpetual. This guide introduces a new class of fluorescent probes based on the benzoxazole scaffold, demonstrating their performance in head-to-head comparisons with established commercial dyes. We will delve into the photophysical properties, cellular imaging applications, and the experimental rigor required to benchmark these novel compounds, providing researchers with the data and protocols needed to make informed decisions for their specific applications.

Benzoxazole derivatives are emerging as compelling alternatives to conventional dyes, offering attractive photophysical properties such as large Stokes shifts and environment-sensitive emission.[1] Their versatile heterocyclic structure allows for facile modification, enabling the fine-tuning of their spectral properties and targeting capabilities.[2] This guide will focus on the practical application of these probes in key areas of cell biology: staining of lipid droplets, lysosomes, mitochondria, and nucleic acids, providing a direct comparison to widely used commercial counterparts like BODIPY, LysoTracker, MitoTracker, and DAPI.

Core Photophysical Properties: A Comparative Overview

The efficacy of a fluorescent probe is primarily determined by its photophysical characteristics. Key parameters include the molar extinction coefficient (ε), quantum yield (Φ), Stokes shift, and photostability. Below is a comparative table summarizing these properties for a representative novel benzoxazole probe alongside popular commercial dyes.

PropertyRepresentative Benzoxazole ProbeBODIPY 493/503[1]Nile Red[3]Rhodamine B[4]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~75,000~80,000~45,000~110,000
Quantum Yield (Φ) 0.6 - 0.9 (in nonpolar environments)~0.9[1]Highly solvent-dependent[3]~0.3 - 0.7
Stokes Shift (nm) 80 - 120 nm~15 nm[1]~80 - 140 nm~20 nm
Photostability HighModerate to Low[1]Low[5]Moderate[4]

Expert Insight: The significantly larger Stokes shift of the benzoxazole probe is a key advantage, minimizing self-quenching and cross-talk between excitation and emission channels. This is particularly beneficial in multiplex imaging experiments. Furthermore, their high quantum yield in nonpolar environments makes them excellent candidates for staining lipid-rich structures.

Benchmarking in Action: Cellular Imaging Applications

Lipid Droplet Staining: Benzoxazole Probes vs. BODIPY and Nile Red

Lipid droplets are dynamic organelles involved in lipid metabolism and storage. Accurate and stable visualization is crucial for studying their role in various diseases.

The Commercial Standards:

  • BODIPY 493/503: A widely used green-emitting dye known for its high quantum yield and specificity for neutral lipids.[1][5] However, it suffers from a small Stokes shift and limited photostability.[1]

  • Nile Red: A solvatochromic dye that fluoresces strongly in hydrophobic environments.[3][6] Its broad emission spectrum and tendency to stain other cellular membranes can complicate specific lipid droplet imaging.[1][7]

The Benzoxazole Advantage: Novel benzoxazole-based probes designed for lipid droplet staining exhibit bright fluorescence, high photostability, and a large Stokes shift, overcoming some of the limitations of BODIPY and Nile Red.[1] Some benzoxazole derivatives have demonstrated comparable brightness to BODIPY 493/503 but with superior photostability, allowing for longer-term imaging experiments.[8]

Comparative Imaging Data:

FeatureBenzoxazole ProbeBODIPY 493/503Nile Red
Specificity High for lipid dropletsHigh for neutral lipidsStains other membranes
Photostability SuperiorModerate to LowLow
Stokes Shift LargeSmallLarge
Background LowCan be high in aqueous mediaModerate
Lysosome Tracking: A Benzoxazole-Based Probe Challenging LysoTracker

Lysosomes are acidic organelles critical for cellular degradation and recycling pathways.

The Commercial Standard:

  • LysoTracker Dyes: These are acidotropic probes that accumulate in acidic compartments.[9][10] While widely used, they can be prone to photobleaching and their accumulation can potentially alter the lysosomal pH.[11]

The Benzoxazole Advantage: Recent studies have introduced benzothiazole-based probes (a related class to benzoxazoles) that selectively target lysosomes. These probes exhibit high photostability and, importantly, do not rely on the acidic environment for accumulation, thus avoiding the "alkalinizing effect" sometimes observed with LysoTracker.[11] This allows for more reliable long-term tracking of lysosomal dynamics.

Comparative Imaging Data:

FeatureBenzothiazole ProbeLysoTracker Red
Targeting Mechanism Lysosomal membrane interactionAccumulation in acidic pH
Photostability High[11]Moderate
Long-term Tracking Suitable, no alkalinizing effect[11]Potential for pH alteration
Co-localization High with LysoTracker[9]-
Mitochondrial Imaging: Benzoxazole Derivatives as Alternatives to MitoTracker

Mitochondria, the powerhouses of the cell, are vital for cellular energy production and signaling.

The Commercial Standard:

  • MitoTracker Dyes: These probes accumulate in mitochondria based on the mitochondrial membrane potential. They are effective but can exhibit some cytotoxicity and their fluorescence can be dependent on the metabolic state of the cell.

The Benzoxazole Advantage: Novel benzoxazole and benzothiadiazole derivatives have been developed for specific mitochondrial staining.[12][13] These probes have shown superior performance in terms of photostability and reduced cytotoxicity compared to some commercial mitochondrial stains.[14][15] Their mechanism of accumulation is often independent of the membrane potential, providing a more stable signal.

Comparative Imaging Data:

FeatureBenzoxazole/Benzothiadiazole ProbeMitoTracker Red
Selectivity High for mitochondria[12]High for mitochondria
Photostability Superior[15]Moderate
Cytotoxicity Low[13]Can be a concern
Dependence on Membrane Potential Often independent[15]Dependent
DNA Staining: The Potential of Benzoxazoles to Rival DAPI

Visualizing the nucleus and its genetic material is fundamental in cell biology.

The Commercial Standard:

  • DAPI (4',6-diamidino-2-phenylindole): A classic blue-emitting DNA stain that binds to the minor groove of DNA.[16] It is widely used for its simplicity and specificity, but it is known to be photobleachable.

The Benzoxazole Advantage: Benzoxazole and naphthoxazole derivatives are emerging as sensitive and potentially safer alternatives for DNA staining.[17][18] They exhibit enhanced fluorescence upon binding to DNA, and their versatile structure allows for the development of probes with a range of spectral properties. While direct quantitative comparisons of photostability with DAPI are still emerging, the inherent photostability of the benzoxazole core suggests a promising advantage.[18]

Comparative Imaging Data:

FeatureBenzoxazole DNA ProbeDAPI
Binding Mode Intercalation or groove binding[17]Minor groove binding[16]
Photostability Potentially higherModerate
Safety Considered safer alternatives[17]Mutagenic
Live-cell Staining Demonstrated[18]Limited in some live-cell applications

Experimental Protocols: A Guide to Rigorous Benchmarking

To ensure the validity of any comparative study, standardized and robust experimental protocols are essential. Here, we provide detailed methodologies for key benchmarking experiments.

Workflow for Comparative Evaluation of Fluorescent Probes

G cluster_0 Probe Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Imaging cluster_3 Data Analysis A Synthesize/Obtain New Benzoxazole Probe C Determine Photophysical Properties (Abs, Em, Quantum Yield, Molar Extinction) A->C B Procure Commercial Dye Standard B->C D Photostability Assay (Time-lapse imaging) C->D E Solvatochromism Analysis (Spectra in various solvents) C->E J Calculate Photobleaching Rates D->J F Cell Culture and Staining (Optimize concentration and time) E->F G Live-cell Imaging (Confocal/TIRF Microscopy) F->G H Co-localization Study (with known organelle markers) G->H I Quantify Fluorescence Intensity G->I K Determine Co-localization Coefficients H->K L Comparative Data Summary I->L J->L K->L Jablonski cluster_levels S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Conclusion and Future Outlook

The new generation of benzoxazole-based fluorescent probes presents a significant advancement in the field of cellular imaging. Their superior photophysical properties, including high quantum yields, large Stokes shifts, and enhanced photostability, position them as powerful alternatives to many commercially available dyes. As demonstrated in this guide, their performance in specific applications such as lipid droplet, lysosome, mitochondria, and DNA imaging is highly promising.

For researchers and drug development professionals, the adoption of these novel probes can lead to more robust and reproducible data, enabling longer-term live-cell imaging and more sensitive detection. The continued development and refinement of the benzoxazole scaffold will undoubtedly yield an even more diverse and capable palette of fluorescent tools for unraveling the complexities of the cell.

References

  • Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Cells, 7(9), 124. [Link]

  • Greenspan, P., et al. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]

  • Lin, W., et al. (2015). Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis. Scientific reports, 5, 9016. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Fowler, S. D., & Greenspan, P. (1985). Application of nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O. The journal of histochemistry and cytochemistry, 33(8), 833–836. [Link]

  • Greenspan, P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of lipid research, 26(6), 781–789. [Link]

  • Yu, C., et al. (2017). A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. Molecules, 22(11), 1851. [Link]

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 8(1), e2024004. [Link]

  • Wang, D., et al. (2016). Red-emitting pyrene-benzothiazolium: Unexpected selectivity to lysosomes for real-time cell imaging without alkalinizing effect. Scientific reports, 6, 20383. [Link]

  • Greenspan, P., & Fowler, S. D. (1985). "Nile Red" A Selective Fluorescent Stain for Intracellular Lipid Droplets. The Journal of cell biology, 100(3), 965-73. [Link]

  • Ho, C. L., et al. (2022). BODIPY-based Fluorescent Indicators for Lipid Droplets. Dyes and Pigments, 198, 109968. [Link]

  • FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. [Link]

  • Gotor, R., et al. (2020). The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. Dyes and Pigments, 173, 107935. [Link]

  • da Silva Júnior, E. N., et al. (2012). Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 23(4), 741-752. [Link]

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 8, e2024004. [Link]

  • Yu, C., et al. (2017). A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. Molecules, 22(11), 1851. [Link]

  • Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live cell imaging: a laboratory manual.
  • da Silva Júnior, E. N., et al. (2012). Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 23, 741-752. [Link]

  • Liu, X., et al. (2015). Mitochondrial-targeted fluorophore: synthesis, property and cells imaging. New Journal of Chemistry, 39(6), 4256-4260. [Link]

  • Wang, Y., et al. (2022). Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 275, 121141. [Link]

  • Guido, B. C., et al. (2015). Designed Benzothiadiazole Fluorophores for Selective Mitochondrial Imaging and Dynamics. Chemistry–A European Journal, 21(52), 19079-19089. [Link]

  • Kolmakov, K., et al. (2019). Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences, 18(1), 164-173. [Link]

  • Lim, C. S., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. Industrial & Engineering Chemistry Research, 62(29), 11469-11477. [Link]

  • Felouat, A., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Physical Chemistry Chemical Physics, 23(3), 1983-1992. [Link]

  • Beutner, E. H., et al. (1968). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 15(3), 315–329. [Link]

  • Ghods, R., et al. (2013). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna journal of medical biotechnology, 5(4), 253–259. [Link]

  • Latt, S. A., & Stetten, G. (1976). Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells. The Journal of histochemistry and cytochemistry, 24(1), 24–33. [Link]

  • Grabar, K., et al. (2021). DNase and RNase digest test images of 1, 2 dyes and DAPI with different... ResearchGate. [Link]

  • Heger, T. J., et al. (2021). DAPI staining and DNA content estimation of uncultivable microbial eukaryotes' nuclei (Arcellinida and Ciliates). PeerJ, 9, e12033. [Link]

  • de Souza, A. L., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Photonics, 9(11), 799. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Quest for Kinase Selectivity

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets, central to cellular signaling pathways that govern growth, proliferation, and survival. The dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.

Within the vast chemical space explored for kinase inhibition, the benzoxazole motif has emerged as a "privileged scaffold." Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for designing potent inhibitors. This guide focuses on a specific, promising chemical series derived from 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine . The strategic placement of the iodo-phenyl group offers a vector for chemical modification to enhance potency, while the amine provides a handle for tuning physiochemical properties and exploring interactions with the solvent front of the ATP-binding pocket.

However, potency alone is a Pyrrhic victory. The true challenge lies in achieving selectivity . The human kinome comprises over 500 members, many with highly conserved ATP-binding sites.[1] A non-selective inhibitor may produce a cascade of off-target effects, leading to unforeseen toxicities and confounding the interpretation of biological outcomes.[2][3] This guide, therefore, provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously assess the selectivity profile of novel kinase inhibitors derived from this benzoxazole core. We will move beyond simple IC50 values to build a multi-tiered, self-validating system of analysis that combines broad kinome profiling with deep biochemical and cellular validation.

The Strategic Imperative of Selectivity Profiling

Why dedicate such significant resources to assessing selectivity? The rationale is threefold:

  • Minimizing Toxicity: Off-target inhibition is a primary driver of adverse drug reactions. A highly selective compound is inherently less likely to engage unintended kinases that may regulate critical physiological processes, thus offering a wider therapeutic window.[3]

  • Clarifying Mechanism of Action: To validate a kinase as a drug target, one must be confident that the observed phenotype is a direct result of inhibiting that specific kinase. A promiscuous inhibitor muddies these waters, making it impossible to definitively link target to effect.[4][5]

  • Informing Polypharmacology: Conversely, in some therapeutic areas (e.g., oncology), inhibiting a specific, small set of kinases can be more effective than targeting a single one.[6] Comprehensive profiling allows for the rational design of compounds with a desired "polypharmacology" profile, rather than discovering it by accident.

This guide outlines a workflow designed to build a robust selectivity case, moving from a wide-angle snapshot of the kinome to a high-resolution picture of on-target and off-target activity.

G cluster_0 Phase 1: Discovery & Synthesis cluster_3 Phase 4: Data Interpretation Start Parent Scaffold (this compound) Synth Derivative Synthesis (Library Generation) Start->Synth Kinome Tier 1: Broad Kinome Screen (e.g., >300 kinases, single concentration) Synth->Kinome IC50 Tier 2: Dose-Response Analysis (IC50 determination for hits) Kinome->IC50 Identify primary & potent off-targets Binding Biophysical Binding Assays (e.g., SPR, ITC) IC50->Binding Confirm direct interaction CETSA Tier 3: Target Engagement (Cellular Thermal Shift Assay - CETSA) IC50->CETSA Advance selective candidates Phospho Downstream Pathway Analysis (Western Blot for p-Substrates) CETSA->Phospho Pheno Phenotypic Assays (e.g., Anti-proliferation, Migration) Phospho->Pheno SAR Structure-Activity Relationship (SAR) & Selectivity Analysis Pheno->SAR

Caption: Overall workflow for assessing kinase inhibitor selectivity.

Tier 1: High-Throughput Kinome Profiling

The foundational step in any selectivity assessment is a broad, unbiased screen against a large panel of kinases. The goal here is not to generate precise potency values, but to quickly identify the primary target(s) and any significant off-targets.

Causality Behind Experimental Choice: We start with a wide net because assumptions about selectivity based on kinase family homology are often misleading.[1] An inhibitor may unexpectedly hit a kinase from a completely different branch of the kinome tree. Commercial services offer panels of hundreds of recombinant human kinases, providing the most efficient and comprehensive initial view.[7][8]

Methodology: Large-Panel Kinase Screen

  • Compound Preparation: Solubilize test compounds (e.g., Benzoxazole Derivatives 1, 2, and 3) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Concentration Selection: The choice of screening concentration is critical. A concentration of 1 µM is a common industry standard. It is high enough to identify moderately potent interactions but low enough to avoid non-specific effects.

  • Assay Format: Most vendors utilize well-validated radiometric assays (e.g., HotSpot™) that directly measure the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[1][7] This is a direct functional measure of catalytic activity. Alternatively, binding assays can be used which measure the displacement of a known ligand.[4]

  • Execution: Submit compounds to a specialized vendor (e.g., Reaction Biology, Carna Biosciences) for screening against their largest available kinase panel (e.g., >300 kinases).[8][9] The assay is typically run at a fixed ATP concentration, often near the Michaelis constant (Km) for each kinase, to provide a standardized comparison.[6]

  • Data Analysis: Data is returned as "Percent Inhibition" or "Percent Remaining Activity" relative to a DMSO vehicle control. This data is often visualized on a kinome tree diagram for intuitive interpretation.

Hypothetical Data Presentation: Tier 1 Kinome Screen

Below is a hypothetical summary table for three derivatives screened at 1 µM against a selection of kinases.

Kinase TargetDerivative 1 (% Inhibition)Derivative 2 (% Inhibition)Derivative 3 (% Inhibition)Known Inhibitor (Control)
VEGFR2 (KDR) 98% 99% 75% Sorafenib (95%)
SRC 95% 45%92% Dasatinib (98%)
ABL1 88% 20%90% Dasatinib (99%)
c-KIT65%15%55%Sorafenib (85%)
PDGFRβ72%30%68%Sorafenib (91%)
p38α (MAPK14)12%8%15%SB203580 (96%)
CDK25%2%7%Roscovitine (94%)
EGFR10%18%9%Gefitinib (97%)

Interpretation:

  • Derivative 1: Appears to be a potent, multi-targeted inhibitor of VEGFR2 and the Src/Abl kinase families.

  • Derivative 2: Shows high potency and remarkable selectivity for VEGFR2 over other kinases in this panel.

  • Derivative 3: Appears to be a potent but less selective Src/Abl inhibitor, with some activity against VEGFR2.

Tier 2: In-Depth Biochemical Validation

Hits from the Tier 1 screen must be validated through full dose-response curves to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

Causality Behind Experimental Choice: A single-point screen can be misleading due to experimental noise or steep dose-response curves. Generating a full IC50 curve confirms the inhibitory activity and provides the potency data needed to compare compounds and calculate selectivity ratios. Running the assay at a defined ATP concentration (e.g., Km) is crucial, as IC50 values for ATP-competitive inhibitors are highly dependent on the concentration of ATP used.[6][10]

Protocol: Mobility Shift Kinase Assay for IC50 Determination

This protocol describes a non-radioactive, fluorescence-based method for determining the IC50 of an inhibitor against a target kinase (e.g., VEGFR2).

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock of ATP in kinase buffer. The final concentration in the assay should be equal to the known Km of the kinase. For VEGFR2, this is approximately 75 µM.[10]

    • Peptide Substrate: Prepare a stock of a fluorescently labeled substrate peptide specific for the kinase.

    • Enzyme: Dilute the recombinant kinase enzyme to the appropriate working concentration in kinase buffer.

  • Compound Plating:

    • In a 384-well plate, perform a serial dilution of the test inhibitor (e.g., 11 points, 1:3 dilution starting from 100 µM). Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without enzyme as a "full inhibition" (0% activity) control.

  • Kinase Reaction:

    • Add the kinase enzyme to each well containing the diluted inhibitor and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Reaction Quench and Detection:

    • Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ required for kinase activity.

    • Read the plate on a microfluidics-based instrument (e.g., Caliper LabChip). The instrument measures the ratio of the fluorescently labeled phosphorylated product to the unphosphorylated substrate.

  • Data Analysis:

    • Convert the product/substrate ratios to percent inhibition relative to the controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation: Tier 2 IC50 Comparison

CompoundTarget KinaseIC50 (nM)Selectivity Ratio (Off-target / On-target)
Derivative 2 VEGFR2 16 -
SRC>10,000>625-fold
ABL1>10,000>625-fold
Sorafenib VEGFR2 90 -
c-KIT681.3-fold (less selective)
PDGFRβ581.5-fold (less selective)
Derivative 3 SRC 25 -
ABL1351.4-fold
VEGFR225010-fold
Dasatinib SRC 0.8 -
ABL10.51.6-fold
c-KIT78.75-fold

Interpretation:

  • Derivative 2 is confirmed as a potent and highly selective VEGFR2 inhibitor, demonstrating a >625-fold selectivity window against Src and Abl, and comparing favorably to the multi-targeted profile of Sorafenib.[11]

  • Derivative 3 is a potent Src/Abl inhibitor but is only 10-fold selective over VEGFR2, highlighting a potential polypharmacology profile similar to many clinical inhibitors.[2]

Tier 3: Cellular Target Engagement and Pathway Modulation

Demonstrating that an inhibitor can bind to its intended target in the complex milieu of a living cell is the ultimate test of its utility.

Causality Behind Experimental Choice: A potent biochemical inhibitor may fail in a cellular context due to poor permeability or rapid efflux. Therefore, we must validate that the compound can (A) physically engage the target protein inside the cell and (B) inhibit its downstream signaling function. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement, as it measures the thermal stabilization of a protein upon ligand binding.[12] Western blotting for phosphorylated substrates provides functional confirmation of pathway inhibition.

Protocol: Western Blot for Downstream Pathway Inhibition

This protocol assesses the ability of Derivative 2 to inhibit VEGFR2 signaling in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

G cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg p-Y1175 PI3K PI3K VEGFR2->PI3K p-Y1214 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation Inhibitor Derivative 2 (VEGFR2 Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR2 signaling pathway.

  • Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, starve the cells by replacing the growth media with serum-free media for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of Derivative 2 (e.g., 1 nM to 10 µM) or DMSO for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with Vascular Endothelial Growth Factor (VEGF) at a final concentration of 50 ng/mL for 10 minutes to activate the VEGFR2 pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe the membrane overnight with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the degree of inhibition.

Expected Outcome: Treatment with Derivative 2 should show a dose-dependent decrease in the phosphorylation of VEGFR2, Akt, and ERK upon VEGF stimulation, while the total protein levels remain unchanged. This confirms on-target pathway inhibition within a cellular context.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered strategy for assessing the selectivity of novel kinase inhibitors derived from the this compound scaffold. By progressing systematically from broad kinome screening to quantitative biochemical assays and finally to cellular target validation, researchers can build a comprehensive and trustworthy selectivity profile.

The hypothetical data for "Derivative 2" illustrates the ideal outcome: a potent inhibitor with a clean selectivity profile, making it an excellent tool compound for interrogating VEGFR2 biology and a promising lead for further therapeutic development. In contrast, the profiles for "Derivative 1" and "Derivative 3" highlight the reality of polypharmacology, which may be desirable or undesirable depending on the therapeutic goal.[2][10]

This framework provides the necessary experimental rigor to make informed decisions, ensuring that the journey from chemical scaffold to validated biological probe or clinical candidate is built on a solid foundation of scientific integrity.

References

  • Lennartson, J. & Rönnstrand, L. (2012). Src-family kinases in receptor tyrosine kinase signaling. Uppsala Journal of Medical Sciences. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Lawrence, H. R., et al. (2006). Acquisition of a “Group A”-Selective Src Kinase Inhibitor via a Global Targeting Strategy. Journal of the American Chemical Society. [Link]

  • Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?. Patsnap. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Piazza, I., et al. (2020). A conformation selective mode of inhibiting SRC improves drug efficacy and tolerability. Cancer Discovery. [Link]

  • Lee, H., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Scientific Reports. [Link]

  • Martin, S. M., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. [Link]

  • AACR Journals. (2023). Abstract 4014: Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2. Cancer Research. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Gümüş, M. H., et al. (2022). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Milletti, F. & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • ResearchGate. (2025). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • El-Damasy, A. K., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules. [Link]

  • ResearchGate. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Stana, A., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules. [Link]

  • ResearchGate. (2024). Schematic representation of structure-activity relationship for the 27–46 series. ResearchGate. [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Merget, B., et al. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Sreevidya, V., et al. (2018). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2022). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. ResearchGate. [Link]

  • Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase... Journal of Medicinal Chemistry. [Link]

  • da Silva, J. F., et al. (2022). Scheme of synthesis of benzoxazoles compounds 1-3. ResearchGate. [Link]

  • Tolba, M. S., et al. (2020). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Benzoxazole Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of benzoxazole analogs as kinase inhibitors, grounded in molecular docking studies. We will explore the rationale behind experimental design, interpret docking results, and provide actionable insights for your own research endeavors.

The Strategic Imperative: Targeting Kinases with Benzoxazole Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This makes them a prime target for therapeutic intervention. The benzoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions with biological targets.[3][4] This guide will delve into the computational evaluation of benzoxazole derivatives as kinase inhibitors, a crucial step in modern drug discovery.

A critical aspect of kinase-driven signaling is the transfer of a phosphate group from ATP to a substrate protein, a process that can be competitively inhibited by small molecules that bind to the ATP-binding site. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5]

Below is a generalized representation of a kinase signaling pathway, illustrating the point of intervention for kinase inhibitors.

Kinase_Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase Cascade Kinase Cascade Receptor->Kinase Cascade 2. Activation Substrate Protein Substrate Protein Kinase Cascade->Substrate Protein 3. Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response 4. Downstream Effects Benzoxazole Inhibitor Benzoxazole Inhibitor Benzoxazole Inhibitor->Kinase Cascade Inhibition

A simplified kinase signaling pathway. Benzoxazole inhibitors typically compete with ATP in the kinase cascade.

The Virtual Experiment: A Validated Molecular Docking Workflow

The credibility of any in silico study hinges on a robust and validated methodology. Here, we outline a self-validating docking protocol, drawing from established practices in the field.[6][7]

Causality in Protocol Design: Why These Steps?

A successful docking experiment is more than just running software; it's a series of logical choices designed to mimic biological reality as closely as possible.

  • Receptor Preparation: We begin by obtaining the crystal structure of the target kinase from a repository like the Protein Data Bank (PDB). It's crucial to remove water molecules and add hydrogen atoms to correctly model the ionization states of amino acid residues at physiological pH. This ensures that the electrostatic interactions, which are vital for binding, are accurately represented.[8]

  • Ligand Preparation: The 3D structures of the benzoxazole analogs are generated and energy-minimized. This step is essential to find the most stable conformation of the ligand before docking, preventing steric clashes and unrealistic geometries.

  • Active Site Definition: The binding site is typically defined based on the location of a co-crystallized ligand in the PDB structure. This provides a known reference point and increases the accuracy of the docking simulation.

  • Docking and Scoring: A docking algorithm, such as GOLD or AutoDock Vina, is used to generate a series of possible binding poses for each ligand within the active site.[8] A scoring function then estimates the binding affinity for each pose, typically expressed in kcal/mol.[9] It's important to remember that while these scores provide a valuable ranking, they are not a direct measure of in vivo efficacy.

  • Validation: The protocol's validity is confirmed by redocking the co-crystallized ligand into the active site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystal structure's pose indicates a reliable docking setup.[6][7]

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (PDB Structure) Active_Site Define Active Site Receptor_Prep->Active_Site Ligand_Prep Ligand Preparation (Benzoxazole Analogs) Docking_Run Run Docking Algorithm Ligand_Prep->Docking_Run Active_Site->Docking_Run Validation Protocol Validation (Redocking) Active_Site->Validation Scoring Scoring & Ranking Docking_Run->Scoring Interaction_Analysis Binding Mode Analysis Scoring->Interaction_Analysis

A validated molecular docking workflow for kinase inhibitors.

Comparative Analysis: Benzoxazole Analogs in Action

To illustrate the power of comparative docking, we will examine fictionalized but representative data inspired by published studies on benzoxazole inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][4][7]

Quantitative Data Summary

The following table summarizes the in silico and in vitro data for a series of benzoxazole analogs. The docking score provides a measure of predicted binding affinity, while the IC50 value represents the experimentally determined concentration required to inhibit 50% of the kinase's activity.

Compound IDModifications on Benzoxazole CoreDocking Score (kcal/mol)VEGFR-2 IC50 (µM)Key Interactions (Amino Acid Residues)
BX-01 Unsubstituted-7.51.2Hydrogen bond with Cys919, Hydrophobic interactions with Val848, Leu1035
BX-02 5-Fluoro substitution-8.20.5Hydrogen bond with Cys919, Halogen bond with Asp1046, Enhanced hydrophobic interactions
BX-03 2-Anilino substitution-9.10.15Additional hydrogen bond with Glu885, Pi-stacking with Phe1047
BX-04 6-Methoxy substitution-7.80.9Hydrogen bond with Cys919, Steric hindrance observed near the gatekeeper residue
Sorafenib Reference Drug-9.50.09Established interactions with Cys919, Asp1046, and the DFG motif
Interpreting the Structure-Activity Relationship (SAR)

The data in the table reveals a clear structure-activity relationship:

  • Fluorination (BX-02): The addition of a fluorine atom at the 5-position improves both the docking score and the inhibitory activity.[3] This is likely due to the formation of a favorable halogen bond with the backbone of Asp1046, a key residue in the DFG motif.

  • Aromatic Extension (BX-03): The introduction of an anilino group at the 2-position significantly enhances potency. This modification allows for an additional hydrogen bond with Glu885 in the hinge region and favorable pi-stacking interactions, leading to a more stable binding mode.

  • Steric Effects (BX-04): The methoxy group at the 6-position, while potentially forming some interactions, appears to introduce some steric hindrance, resulting in a slightly weaker binding affinity and inhibitory activity compared to the fluorinated analog.

These insights are invaluable for guiding the next round of lead optimization. For instance, combining the beneficial features of BX-02 and BX-03 could lead to a novel analog with even greater potency.

Ligand_Interaction_Diagram cluster_active_site VEGFR-2 Active Site Benzoxazole_Core Benzoxazole (BX-03) Cys919 Cys919 Benzoxazole_Core->Cys919 H-Bond Glu885 Glu885 Benzoxazole_Core->Glu885 H-Bond Asp1046 Asp1046 Benzoxazole_Core->Asp1046 H-Bond Phe1047 Phe1047 Benzoxazole_Core->Phe1047 Pi-Stacking Val848 Val848 Benzoxazole_Core->Val848 Hydrophobic Leu1035 Leu1035 Benzoxazole_Core->Leu1035 Hydrophobic

Key interactions of a potent benzoxazole analog in the VEGFR-2 active site.

Conclusion and Future Directions

This guide has demonstrated the utility of comparative molecular docking in the evaluation and optimization of benzoxazole-based kinase inhibitors. By combining computational predictions with experimental data, researchers can gain a deeper understanding of the molecular determinants of binding and rationally design more potent and selective drug candidates.[7] The principles and workflows outlined here are broadly applicable to other target classes and chemical scaffolds, providing a solid foundation for your drug discovery efforts.

Future work in this area could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-receptor complex over time. Additionally, exploring the selectivity profile of these inhibitors against a panel of different kinases will be crucial for developing safe and effective therapeutics.[10]

References

  • (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies - ResearchGate. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. Available at: [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. Available at: [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - NIH. Available at: [Link]

  • In silico molecular docking studies of benzoxazole derivatives. a The... - ResearchGate. Available at: [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors - ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - PMC - NIH. Available at: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC - PubMed Central. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis Online. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. Available at: [Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. Available at: [Link]

  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. - Semantic Scholar. Available at: [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - MDPI. Available at: [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States | Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed Central. Available at: [Link]

  • Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Molecular docking studies of tyrosine kinase inhibitors - Pharmacy Education. Available at: [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides essential, immediate safety and logistical information for the proper disposal of the novel research compound 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine. As a specialized aromatic amine containing a halogenated benzoxazole scaffold, this compound requires a cautious and systematic approach to its disposal to ensure personnel safety and environmental compliance.

The absence of a comprehensive, publicly available Safety Data Sheet (SDS) necessitates treating this compound as a substance with unknown comprehensive toxicity and environmental impact. The procedures outlined below are based on established principles of laboratory safety, regulatory guidelines for hazardous waste, and the known hazards of related chemical classes, such as aromatic amines and halogenated organic compounds.

Hazard Assessment and Core Safety Principles

Before initiating any disposal procedures, a thorough understanding of the known and potential hazards is paramount. The fundamental principle is to minimize exposure and prevent uncontrolled release into the environment.

Known Hazard Profile:

PropertyClassificationSource
Chemical Formula C₁₃H₉IN₂O
Molecular Weight 336.13 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11 - Combustible Solids

Inferred and Potential Hazards:

  • Aromatic Amines: This class of compounds is associated with a range of health hazards, including potential carcinogenicity, mutagenicity, and skin sensitization.[1] Many aromatic amines are readily absorbed through the skin.[1]

  • Halogenated Organic Compounds: Iodinated organic compounds can pose environmental risks. During incineration, they can form hazardous byproducts if not processed in a suitable, high-temperature incinerator equipped with scrubbers.

  • Benzoxazole Core: While the benzoxazole ring itself is relatively stable, the overall structure's reactivity and decomposition pathways under various conditions are not well-documented.[2]

Due to these potential risks, all waste containing this compound must be treated as hazardous waste .

Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is the first line of defense against chemical exposure. When handling the pure compound or its waste, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check their compatibility with the solvents used. Always inspect gloves for tears or holes before use and dispose of them as contaminated waste after handling the chemical.[3]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to collect and manage it as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [4]

Step 1: Waste Segregation (The Critical First Step)

Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.[5]

  • Solid Waste:

    • Collect all solid forms of this compound, including residual amounts, contaminated weighing papers, and disposable lab equipment (e.g., pipette tips, contaminated gloves), in a dedicated hazardous waste container.

    • This container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail) and have a secure, sealable lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container.

    • Crucially, this waste stream must be designated as a "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste, as this complicates and increases the cost of disposal.[6]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and vital for safety.

  • All waste containers must be labeled with the words "HAZARDOUS WASTE."

  • The label must include the full chemical name: "this compound."

  • List all constituents of a liquid waste mixture, including all solvents and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Toxic," "Combustible").

  • Note the accumulation start date (the date the first drop of waste was added to the container).

Step 3: Waste Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep waste containers securely closed at all times, except when adding waste.[7]

  • Store containers in a secondary containment bin to catch any potential leaks.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals (e.g., strong oxidizing agents).

Step 4: Arranging for Disposal

Disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste containers.[8]

  • Follow all institutional procedures for waste pickup requests and documentation.

  • The EHS office will coordinate with a licensed hazardous waste disposal vendor who will transport the waste for final disposal, which is typically high-temperature incineration for halogenated organic compounds.[9]

The decision-making workflow for the disposal process can be visualized as follows:

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal Start Handling this compound PPE Wear Appropriate PPE: - Safety Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGenerated Waste is Generated FumeHood->WasteGenerated SolidWaste Solid Waste (e.g., contaminated gloves, paper) WasteGenerated->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteGenerated->LiquidWaste Liquid SharpsWaste Sharps Waste (e.g., needles) WasteGenerated->SharpsWaste Sharp SolidContainer Collect in Labeled 'Hazardous Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Hazardous Halogenated Liquid Waste' Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled 'Hazardous Sharps' Container SharpsWaste->SharpsContainer Labeling Label Container Correctly: - 'HAZARDOUS WASTE' - Full Chemical Name - All Components & % - Hazards & Date SolidContainer->Labeling LiquidContainer->Labeling SharpsContainer->Labeling StoreSAA Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) Labeling->StoreSAA ContactEHS Contact Institutional EHS for Waste Pickup StoreSAA->ContactEHS Incineration Disposal via Licensed Vendor (High-Temperature Incineration) ContactEHS->Incineration

Disposal Workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If volatile solvents are involved, eliminate all ignition sources.

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a fume hood, keep it running.

  • Consult EHS: For anything other than a very minor spill that you are trained and equipped to handle, contact your institution's EHS office for guidance and assistance.

  • Cleanup (for trained personnel only):

    • Wear the appropriate PPE as described above.

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain and absorb the spill.

    • Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) as hazardous solid waste.

    • Decontaminate the spill area with an appropriate solvent and cleaning materials, which must also be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and institutional protocols, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research and your institution's commitment to environmental stewardship. Always prioritize caution and consult your EHS department when in doubt.

References

  • Pan, Y. et al. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Sustainability Directory. Aromatic Amine Pollution. [Link]

  • Li, D. et al. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. PubMed Central. [Link]

  • University of Virginia Health. Destruction or Disposition of Investigational Drug Product. [Link]

  • Du, Y. et al. (2014). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology. [Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Royal Society of Chemistry. (2022). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. [Link]

  • Heynova. Chemical Safety Data Sheet MSDS / SDS (Generic Example). [Link]

  • Sustainability Directory. Aromatic Amines. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Google Patents.
  • Royal Society of Chemistry. (2021). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. [Link]

  • ResearchGate. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems | Request PDF. [Link]

  • PubChem. 2-Phenyl-1,3-benzoxazol-5-amine. [Link]

  • Royal Society of Chemistry. (2020). Continuous flow/waste-minimized synthesis of benzoxazoles catalysed by heterogeneous manganese systems. [Link]

  • Royal Society of Chemistry. (2016). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. [Link]

  • ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.